molecular formula C29H40N8OS B15583551 Fovinaciclib CAS No. 2146171-49-3

Fovinaciclib

Número de catálogo: B15583551
Número CAS: 2146171-49-3
Peso molecular: 548.7 g/mol
Clave InChI: PGGPKYATZSPYKB-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

Fovinaciclib is an orally bioavailable inhibitor of cyclin-dependent kinase (CDK) types 4 (CDK4) and 6 (CDK6), with potential antineoplastic activity. Upon administration, this compound selectively inhibits CDK4 and CDK6, which inhibits the phosphorylation of retinoblastoma protein (Rb) early in the G1 phase, prevents CDK-mediated G1/S transition and leads to cell cycle arrest. This suppresses DNA replication and decreases tumor cell proliferation. CDK4 and 6 are serine/threonine kinases that are upregulated in many tumor cell types and play key roles in the regulation of both cell cycle progression from the G1-phase into the S-phase and cell proliferation.

Propiedades

Número CAS

2146171-49-3

Fórmula molecular

C29H40N8OS

Peso molecular

548.7 g/mol

Nombre IUPAC

7-cyclopentyl-N,N-dimethyl-2-[[5-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]-2-pyridinyl]amino]thieno[3,2-d]pyrimidine-6-carboxamide

InChI

InChI=1S/C29H40N8OS/c1-34(2)28(38)27-25(20-6-4-5-7-20)26-23(39-27)19-31-29(33-26)32-24-9-8-22(18-30-24)36-12-10-21(11-13-36)37-16-14-35(3)15-17-37/h8-9,18-21H,4-7,10-17H2,1-3H3,(H,30,31,32,33)

Clave InChI

PGGPKYATZSPYKB-UHFFFAOYSA-N

Origen del producto

United States

Foundational & Exploratory

Fovinaciclib: A Deep Dive into its CDK4/6 Selectivity Profile

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Fovinaciclib is an orally bioavailable small molecule inhibitor that has demonstrated significant promise in the landscape of targeted cancer therapy. Developed by Chongqing Fochon Pharmaceuticals, it has received approval in China for the treatment of hormone receptor-positive (HR+), human epidermal growth factor receptor 2-negative (HER2-) breast cancer.[1] At its core, the therapeutic efficacy of this compound stems from its specific targeting of Cyclin-Dependent Kinase 4 (CDK4) and Cyclin-Dependent Kinase 6 (CDK6), key regulators of cell cycle progression.[2][3] This technical guide provides a comprehensive overview of the selectivity profile of this compound, its mechanism of action, and the experimental methodologies utilized to characterize its activity.

Mechanism of Action: Halting the Cell Cycle

This compound exerts its antineoplastic effects by selectively inhibiting the enzymatic activity of the CDK4 and CDK6 complexes.[2][4] In a healthy cell cycle, the transition from the G1 phase (growth) to the S phase (DNA synthesis) is a critical checkpoint controlled by the phosphorylation of the retinoblastoma protein (Rb). This phosphorylation is primarily carried out by the cyclin D-CDK4/6 complexes.

By inhibiting CDK4 and CDK6, this compound prevents the phosphorylation of Rb.[1][2] An unphosphorylated, active Rb protein remains bound to the E2F family of transcription factors, preventing them from initiating the transcription of genes required for DNA replication. This blockade effectively induces a G1 cell cycle arrest, thereby suppressing the proliferation of cancer cells.[2]

Signaling Pathway of this compound Intervention

The following diagram illustrates the canonical CDK4/6-Rb pathway and the point of intervention by this compound.

Fovinaciclib_Pathway cluster_0 G1 Phase cluster_1 S Phase Transition Mitogenic_Signals Mitogenic Signals (e.g., Growth Factors) CyclinD Cyclin D Mitogenic_Signals->CyclinD Upregulates CDK46_CyclinD CDK4/6-Cyclin D Complex CyclinD->CDK46_CyclinD Forms complex with CDK46 CDK4/6 CDK46->CDK46_CyclinD Rb Rb CDK46_CyclinD->Rb Phosphorylates pRb pRb (Inactive) E2F E2F Gene_Transcription Gene Transcription for S Phase Entry E2F->Gene_Transcription Activates Rb_E2F Rb-E2F Complex (Inactive) Rb_E2F->Rb Rb_E2F->E2F pRb->E2F Releases This compound This compound This compound->CDK46_CyclinD Inhibits Kinase_Selectivity_Workflow cluster_0 Compound Preparation cluster_1 Kinase Assays cluster_2 Data Analysis Compound This compound Synthesis and Purification Stock_Solution Stock Solution Preparation (e.g., in DMSO) Compound->Stock_Solution Serial_Dilution Serial Dilution Series Stock_Solution->Serial_Dilution Primary_Screen Primary Screen (Single High Concentration) Serial_Dilution->Primary_Screen IC50_Determination IC50 Determination (Dose-Response Curve) Serial_Dilution->IC50_Determination Selectivity_Panel Broad Kinase Panel Screen (e.g., >300 kinases) Serial_Dilution->Selectivity_Panel Primary_Screen->IC50_Determination Hits Data_Acquisition Signal Detection (e.g., Luminescence, Fluorescence) Primary_Screen->Data_Acquisition IC50_Determination->Selectivity_Panel IC50_Determination->Data_Acquisition Selectivity_Panel->Data_Acquisition IC50_Calculation IC50 Curve Fitting and Calculation Data_Acquisition->IC50_Calculation Selectivity_Score Selectivity Profile Analysis (e.g., S-Score) IC50_Calculation->Selectivity_Score

References

Fovinaciclib: A Technical Guide to Target Validation in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Fovinaciclib (also known as FCN-437c) is a potent and selective second-generation inhibitor of Cyclin-Dependent Kinases 4 and 6 (CDK4/6). By targeting the core machinery of the cell cycle, this compound has demonstrated significant anti-proliferative activity across a range of cancer cell lines, particularly those dependent on the CDK4/6-Retinoblastoma (Rb) pathway for growth. This technical guide provides an in-depth overview of the preclinical data supporting the target validation of this compound, including its mechanism of action, in vitro efficacy, and the experimental methodologies employed in its evaluation. The information presented herein is intended to serve as a comprehensive resource for researchers and drug development professionals investigating the therapeutic potential of this compound.

Introduction to this compound and its Target

This compound is an orally bioavailable small molecule that selectively inhibits CDK4 and CDK6.[1] These serine/threonine kinases are critical regulators of the cell cycle, specifically governing the transition from the G1 (growth) phase to the S (synthesis) phase.[1] In many cancers, the CDK4/6 pathway is hyperactivated, leading to uncontrolled cell proliferation. This compound's mechanism of action centers on the inhibition of the phosphorylation of the Retinoblastoma protein (Rb), a key tumor suppressor.[1] By preventing Rb phosphorylation, this compound maintains Rb in its active, hypophosphorylated state, where it binds to and sequesters the E2F family of transcription factors. This action blocks the transcription of genes necessary for S-phase entry, leading to a G1 cell cycle arrest and subsequent suppression of tumor cell growth.[1][2]

In Vitro Efficacy of this compound

Preclinical studies have demonstrated this compound's potent anti-proliferative effects in various cancer cell lines, particularly those with a functional Rb pathway (Rb-positive).

Cell Proliferation Assays

This compound has shown broad-spectrum anti-proliferative activity in Rb-positive tumor cells derived from a variety of solid tumors.[3] In vitro potency of this compound has been reported to be five-fold greater than that of ribociclib (B560063) and comparable to palbociclib, two other approved CDK4/6 inhibitors.[3][4]

Table 1: Comparative In Vitro Potency of this compound

CompoundTargetRelative Potency vs. RibociclibRelative Potency vs. Palbociclib
This compound CDK4/6~5-fold greaterComparable
Ribociclib CDK4/6--
Palbociclib CDK4/6--

Data sourced from a 2019 AACR Annual Meeting abstract.[3]

Mechanism of Action: Elucidation through In Vitro Assays

The on-target activity of this compound has been validated through a series of in vitro experiments designed to probe its effects on the CDK4/6-Rb signaling pathway.

Signaling Pathway

The following diagram illustrates the CDK4/6-Rb signaling pathway and the point of intervention for this compound.

CDK4_6_Pathway Mitogenic Signals Mitogenic Signals Cyclin D Cyclin D Mitogenic Signals->Cyclin D Cyclin D-CDK4/6 Complex Cyclin D-CDK4/6 Complex Cyclin D->Cyclin D-CDK4/6 Complex CDK4/6 CDK4/6 CDK4/6->Cyclin D-CDK4/6 Complex pRb p-Rb (Inactive) Cyclin D-CDK4/6 Complex->pRb Phosphorylation Rb Rb Rb-E2F Complex Rb-E2F Complex (Active Repression) Rb->Rb-E2F Complex E2F E2F pRb->E2F Releases E2F->Rb-E2F Complex S-Phase Genes S-Phase Genes E2F->S-Phase Genes Transcription G1/S Transition G1/S Transition Rb-E2F Complex->G1/S Transition Inhibition S-Phase Genes->G1/S Transition Promotion This compound This compound This compound->Cyclin D-CDK4/6 Complex Inhibition

Caption: this compound inhibits the Cyclin D-CDK4/6 complex, preventing Rb phosphorylation.

Western Blot Analysis of Rb Phosphorylation

A key validation step for any CDK4/6 inhibitor is to demonstrate its ability to reduce the phosphorylation of Rb at specific sites. While specific Western blot images for this compound are not publicly available, the expected outcome of such an experiment would be a dose-dependent decrease in phosphorylated Rb (p-Rb) levels, while total Rb levels remain unchanged.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the validation of CDK4/6 inhibitors like this compound.

Cell Proliferation Assay (MTS/MTT Assay)

This assay measures the metabolic activity of cells, which is proportional to the number of viable cells.

Workflow:

Cell_Proliferation_Workflow cluster_0 Day 1 cluster_1 Day 2 cluster_2 Day 4-5 cluster_3 Analysis Seed_Cells Seed cancer cells in 96-well plate Treat_Cells Treat with serial dilutions of this compound Seed_Cells->Treat_Cells Add_Reagent Add MTS/MTT reagent Treat_Cells->Add_Reagent Incubate Incubate (1-4 hours) Add_Reagent->Incubate Measure_Absorbance Measure absorbance Incubate->Measure_Absorbance Calculate_Viability Calculate % viability Measure_Absorbance->Calculate_Viability Determine_IC50 Determine IC50 Calculate_Viability->Determine_IC50

Caption: Workflow for a typical cell proliferation assay.

Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with a range of concentrations of this compound (e.g., 0.01 nM to 10 µM) for 72 hours.

  • Reagent Addition: Add MTS or MTT reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.

  • Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a non-linear regression analysis.

Western Blot Analysis

This technique is used to detect and quantify specific proteins in a cell lysate.

Workflow:

Western_Blot_Workflow Cell_Treatment Treat cells with This compound Cell_Lysis Lyse cells to extract proteins Cell_Treatment->Cell_Lysis Protein_Quantification Quantify protein concentration (BCA) Cell_Lysis->Protein_Quantification SDS_PAGE Separate proteins by SDS-PAGE Protein_Quantification->SDS_PAGE Transfer Transfer proteins to PVDF membrane SDS_PAGE->Transfer Blocking Block membrane Transfer->Blocking Primary_Antibody Incubate with primary antibody (e.g., anti-p-Rb) Blocking->Primary_Antibody Secondary_Antibody Incubate with HRP-conjugated secondary antibody Primary_Antibody->Secondary_Antibody Detection Detect with chemiluminescence Secondary_Antibody->Detection Analysis Analyze band intensities Detection->Analysis

Caption: Standard workflow for Western blot analysis.

Protocol:

  • Cell Treatment and Lysis: Treat cells with this compound for the desired time and lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Antibody Incubation: Block the membrane and incubate with primary antibodies against total Rb, phospho-Rb (e.g., Ser780, Ser807/811), and a loading control (e.g., GAPDH or β-actin). Subsequently, incubate with HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Cell Cycle Analysis by Flow Cytometry

This method is used to determine the distribution of cells in the different phases of the cell cycle.

Workflow:

Cell_Cycle_Workflow Cell_Treatment Treat cells with This compound Harvest_Cells Harvest and wash cells Cell_Treatment->Harvest_Cells Fixation Fix cells in ice-cold ethanol Harvest_Cells->Fixation Staining Stain with Propidium (B1200493) Iodide (PI) and RNase A Fixation->Staining Flow_Cytometry Acquire data on a flow cytometer Staining->Flow_Cytometry Analysis Analyze DNA content histograms Flow_Cytometry->Analysis

Caption: Workflow for cell cycle analysis using flow cytometry.

Protocol:

  • Cell Treatment: Treat cells with this compound for 24-48 hours.

  • Cell Preparation: Harvest cells, wash with PBS, and fix in ice-cold 70% ethanol.

  • Staining: Resuspend fixed cells in a staining solution containing propidium iodide (PI) and RNase A.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer, measuring the fluorescence intensity of the PI signal.

  • Data Analysis: Generate DNA content histograms and quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

Conclusion

The preclinical data strongly support the target validation of this compound as a potent and selective CDK4/6 inhibitor. Its ability to induce G1 cell cycle arrest through the inhibition of Rb phosphorylation provides a clear mechanism of action for its anti-proliferative effects in cancer cell lines. The experimental protocols outlined in this guide provide a framework for the continued investigation and characterization of this compound and other CDK4/6 inhibitors. Further studies, including the generation of comprehensive cell line screening data and in vivo efficacy studies, will be crucial in fully elucidating the therapeutic potential of this compound in various cancer types.

References

Fovinaciclib: A Technical Overview of Preclinical Pharmacology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fovinaciclib (formerly FCN-437) is a potent and selective second-generation inhibitor of Cyclin-Dependent Kinase 4 and 6 (CDK4/6).[1] Developed by Fochon Pharmaceuticals, it has demonstrated significant anti-tumor activity in a range of preclinical models and has been approved in China for the treatment of hormone receptor-positive (HR+), human epidermal growth factor receptor 2-negative (HER2-) advanced or metastatic breast cancer.[1][2] This document provides a detailed guide to the preclinical pharmacology of this compound, summarizing key data and outlining the methodologies used in its preclinical evaluation.

Mechanism of Action

This compound selectively targets CDK4 and CDK6, key regulators of the cell cycle.[3] In normal cell cycle progression, the CDK4/6-Cyclin D complex phosphorylates the Retinoblastoma protein (Rb).[3][4] This phosphorylation event releases the transcription factor E2F, allowing for the transcription of genes necessary for the transition from the G1 (first gap) to the S (synthesis) phase of the cell cycle.[3]

By inhibiting CDK4 and CDK6, this compound prevents the phosphorylation of Rb, leading to cell cycle arrest at the G1/S checkpoint.[2][3] This blockade of cell cycle progression ultimately suppresses tumor cell proliferation.[2] The dysregulation of the CDK4/6-Rb pathway is a common feature in many cancers, making it a critical target for therapeutic intervention.[5]

cluster_0 Upstream Signaling cluster_1 CDK4/6-Cyclin D Complex cluster_2 Rb-E2F Pathway cluster_3 Cell Cycle Progression Growth Factors Growth Factors Cyclin D Cyclin D Growth Factors->Cyclin D Hormones Hormones Hormones->Cyclin D CDK4/6-Cyclin D Complex CDK4/6-Cyclin D Complex Cyclin D->CDK4/6-Cyclin D Complex CDK4/6 CDK4/6 CDK4/6->CDK4/6-Cyclin D Complex Rb Rb CDK4/6-Cyclin D Complex->Rb Phosphorylation pRb Phosphorylated Rb E2F E2F pRb->E2F Release S Phase S Phase E2F->S Phase Gene Transcription Rb-E2F Complex Rb-E2F Complex Rb-E2F Complex->Rb Rb-E2F Complex->E2F G1 Phase G1 Phase G1 Phase->S Phase Cell Proliferation Cell Proliferation S Phase->Cell Proliferation This compound This compound This compound->CDK4/6-Cyclin D Complex Inhibition

Figure 1: this compound Mechanism of Action.

Preclinical Studies: In Vitro Efficacy

This compound has demonstrated potent and selective inhibition of CDK4/6 in various in vitro assays.

Enzymatic Assays

While specific IC50 values for this compound are not publicly available in peer-reviewed literature, a 2019 presentation at the American Association for Cancer Research (AACR) Annual Meeting reported that this compound demonstrated selective inhibitory activity against CDK4/6 over other CDKs.[6][7] The in vitro potency of this compound was described as being approximately 5-fold more potent than ribociclib (B560063) and comparable to palbociclib.[6][7]

CompoundTargetRelative Potency
This compound CDK4/6 Comparable to Palbociclib
This compound CDK4/6 ~5-fold > Ribociclib
PalbociclibCDK4/6-
RibociclibCDK4/6-

Table 1: Comparative In Vitro Potency of this compound.

A typical in vitro kinase assay to determine the IC50 of a compound like this compound would involve the following steps:

  • Reagents and Materials : Recombinant human CDK4/Cyclin D1 and CDK6/Cyclin D3 enzymes, substrate (e.g., a peptide derived from Rb), ATP (radiolabeled or non-radiolabeled), assay buffer, and the test compound (this compound).

  • Assay Procedure :

    • The test compound is serially diluted to various concentrations.

    • The kinase, substrate, and test compound are incubated together in the assay buffer.

    • The kinase reaction is initiated by the addition of ATP.

    • The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 30°C).

    • The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done using various methods, such as radiometric detection of incorporated radiolabeled phosphate (B84403) or using specific antibodies to detect the phosphorylated substrate in an ELISA-based format.

  • Data Analysis : The percentage of kinase inhibition is calculated for each concentration of the test compound relative to a control (no inhibitor). The IC50 value is then determined by fitting the data to a dose-response curve.

Start Start Prepare Serial Dilutions of this compound Prepare Serial Dilutions of this compound Start->Prepare Serial Dilutions of this compound Incubate Kinase, Substrate & this compound Incubate Kinase, Substrate & this compound Prepare Serial Dilutions of this compound->Incubate Kinase, Substrate & this compound Initiate Reaction with ATP Initiate Reaction with ATP Incubate Kinase, Substrate & this compound->Initiate Reaction with ATP Stop Reaction Stop Reaction Initiate Reaction with ATP->Stop Reaction Quantify Phosphorylation Quantify Phosphorylation Stop Reaction->Quantify Phosphorylation Calculate % Inhibition Calculate % Inhibition Quantify Phosphorylation->Calculate % Inhibition Determine IC50 Determine IC50 Calculate % Inhibition->Determine IC50

Figure 2: In Vitro Kinase Assay Workflow.
Cell-Based Assays

This compound has shown broad anti-proliferative activity in retinoblastoma-positive (Rb+) tumor cell lines derived from various solid tumors.[6][7] In human breast cancer cell lines, such as MCF-7, this compound demonstrated inhibitory effects on cell proliferation that were comparable to or greater than those of ribociclib and palbociclib.[1]

A common method to assess the anti-proliferative effects of a compound is the MTT or similar colorimetric assay:

  • Cell Culture : Tumor cells (e.g., MCF-7) are seeded in 96-well plates and allowed to adhere overnight.

  • Compound Treatment : The cells are treated with a range of concentrations of this compound and incubated for a period of time (e.g., 72 hours).

  • MTT Addition : MTT reagent is added to each well and incubated for a few hours. Viable cells with active metabolism convert the MTT into a purple formazan (B1609692) product.

  • Solubilization : A solubilization solution is added to dissolve the formazan crystals.

  • Data Acquisition : The absorbance of each well is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis : The cell viability is expressed as a percentage of the untreated control, and the GI50 (concentration for 50% of maximal inhibition of cell proliferation) is calculated.

Preclinical Studies: In Vivo Efficacy

In vivo studies in xenograft models have confirmed the anti-tumor activity of this compound.

Xenograft Models

In tumor xenograft models of breast cancer, colon cancer, and glioma, this compound demonstrated dramatic tumor growth inhibition, with efficacy reported to be comparable or superior to approved CDK4/6 inhibitors.[6][7] Furthermore, this compound showed a synergistic effect when combined with letrozole (B1683767) or fulvestrant (B1683766) in vivo.[6][7]

Tumor ModelThis compound EfficacyCombination Synergy
Breast Cancer XenograftComparable or superior to approved CDK4/6 inhibitorsSynergistic with letrozole or fulvestrant
Colon Cancer XenograftComparable or superior to approved CDK4/6 inhibitorsNot reported
Glioma XenograftComparable or superior to approved CDK4/6 inhibitorsNot reported

Table 2: In Vivo Efficacy of this compound in Xenograft Models.

A typical xenograft study to evaluate the in vivo efficacy of this compound would be conducted as follows:

  • Animal Model : Immunocompromised mice (e.g., nude or SCID mice) are used.

  • Tumor Implantation : Human tumor cells (e.g., MCF-7) are injected subcutaneously into the flanks of the mice.

  • Tumor Growth and Randomization : Once the tumors reach a certain size, the mice are randomized into different treatment groups (e.g., vehicle control, this compound, comparator drug).

  • Drug Administration : this compound is administered orally at a specified dose and schedule.

  • Tumor Measurement : Tumor volume is measured regularly (e.g., twice a week) using calipers.

  • Data Analysis : Tumor growth inhibition is calculated by comparing the tumor volumes in the treated groups to the vehicle control group.

Start Start Implant Tumor Cells in Mice Implant Tumor Cells in Mice Start->Implant Tumor Cells in Mice Monitor Tumor Growth Monitor Tumor Growth Implant Tumor Cells in Mice->Monitor Tumor Growth Randomize Mice into Treatment Groups Randomize Mice into Treatment Groups Monitor Tumor Growth->Randomize Mice into Treatment Groups Administer this compound Orally Administer this compound Orally Randomize Mice into Treatment Groups->Administer this compound Orally Measure Tumor Volume Regularly Measure Tumor Volume Regularly Administer this compound Orally->Measure Tumor Volume Regularly Analyze Tumor Growth Inhibition Analyze Tumor Growth Inhibition Measure Tumor Volume Regularly->Analyze Tumor Growth Inhibition End End Analyze Tumor Growth Inhibition->End

Figure 3: Xenograft Study Workflow.

Pharmacokinetics and Safety Profile

Preclinical studies have indicated that this compound possesses favorable pharmacokinetic properties and a good safety profile.[6][7]

Pharmacokinetics

This compound is an orally bioavailable compound.[2] Preclinical pharmacokinetic studies in rats have shown that this compound preferentially distributes to tissues, including the brain, compared to plasma, suggesting good blood-brain barrier permeability.[6][7] This characteristic presents a potential advantage for treating brain metastases.[3][6][7]

Safety Pharmacology

In non-clinical safety studies, this compound has shown a preferable safety profile.[6][7] It exhibited low hERG (human Ether-à-go-go-Related Gene) activity, indicating a low potential for cardiotoxicity.[6][7] Additionally, no significant inducing or inhibiting effects on CYP450 enzymes were observed, minimizing the potential for drug-drug interactions.[6][7]

Conclusion

This compound is a potent and selective CDK4/6 inhibitor with a well-defined mechanism of action. Preclinical data, although not fully published in peer-reviewed journals, indicates that this compound has a promising efficacy and safety profile. Its potent anti-proliferative activity in a broad range of cancer cell lines and significant tumor growth inhibition in xenograft models, coupled with favorable pharmacokinetic properties including brain penetration, underscore its potential as a valuable therapeutic agent in oncology. Further publication of detailed preclinical and clinical data will provide a more comprehensive understanding of its therapeutic potential.

References

Technical Guide: The Impact of CDK4/6 Inhibitors on Retinoblastoma Protein Phosphorylation

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Terminology: The compound "Fovinaciclib" referenced in the initial query does not correspond to a known therapeutic agent in publicly available scientific literature. This guide will therefore focus on the well-established class of drugs known as Cyclin-Dependent Kinase 4 and 6 (CDK4/6) inhibitors, which are the primary therapeutic agents designed to modulate retinoblastoma protein (Rb) phosphorylation. This document will provide an in-depth overview of their mechanism of action, supported by preclinical data, detailed experimental protocols, and visual diagrams.

Introduction

The retinoblastoma protein (Rb) is a critical tumor suppressor that functions as a key regulator of the cell cycle. Its activity is tightly controlled by its phosphorylation state. In its hypophosphorylated form, Rb binds to the E2F family of transcription factors, thereby preventing the expression of genes necessary for the transition from the G1 to the S phase of the cell cycle. The phosphorylation of Rb by Cyclin-Dependent Kinases (CDKs), primarily CDK4 and CDK6, leads to the release of E2F, which in turn activates the transcription of genes required for DNA replication and cell division.[1][2][3] In many cancers, the CDK/Rb signaling pathway is dysregulated, leading to uncontrolled cell proliferation.

CDK4/6 inhibitors are a class of small molecule drugs that specifically target and inhibit the kinase activity of CDK4 and CDK6.[3] By doing so, they prevent the phosphorylation of Rb, maintaining it in its active, hypophosphorylated state. This leads to the continued sequestration of E2F transcription factors and a subsequent arrest of the cell cycle at the G1 checkpoint.[1][3] This guide provides a comprehensive technical overview of the effects of CDK4/6 inhibitors on Rb phosphorylation for researchers, scientists, and drug development professionals.

Mechanism of Action: Inhibition of Retinoblastoma Protein Phosphorylation

The core mechanism of action of CDK4/6 inhibitors is the prevention of Rb phosphorylation.[3] Under normal physiological conditions, mitogenic signals lead to the synthesis of D-type cyclins, which then form active complexes with CDK4 and CDK6.[3] These active Cyclin D-CDK4/6 complexes are responsible for the initial phosphorylation of Rb.[2] This is followed by further hyperphosphorylation by Cyclin E-CDK2 complexes, leading to the complete inactivation of Rb and the release of E2F.[2][4]

CDK4/6 inhibitors act as competitive inhibitors of the ATP-binding pocket of CDK4 and CDK6.[3] This blockade of ATP binding prevents the transfer of a phosphate (B84403) group to Rb, thus inhibiting its phosphorylation. As a result, Rb remains bound to E2F, and the cell is unable to progress into the S phase, leading to G1 cell cycle arrest.[1][3]

Signaling Pathway

The following diagram illustrates the Cyclin D-CDK4/6-Rb signaling pathway and the point of intervention by CDK4/6 inhibitors.

CDK4_6_Rb_Pathway cluster_0 Upstream Signaling cluster_1 CDK4/6 Activation cluster_2 Rb Phosphorylation & E2F Release cluster_3 Cell Cycle Progression Mitogenic Signals Mitogenic Signals Cyclin D Cyclin D Mitogenic Signals->Cyclin D Active Cyclin D-CDK4/6 Active Cyclin D-CDK4/6 Cyclin D->Active Cyclin D-CDK4/6 CDK4/6 CDK4/6 CDK4/6->Active Cyclin D-CDK4/6 pRb Phosphorylated Rb Active Cyclin D-CDK4/6->pRb Phosphorylation Rb Rb Rb-E2F Complex Rb-E2F Complex Rb->Rb-E2F Complex E2F E2F E2F->Rb-E2F Complex S-Phase Gene\nTranscription S-Phase Gene Transcription E2F->S-Phase Gene\nTranscription Activation Rb-E2F Complex->Rb Rb-E2F Complex->E2F G1/S Transition G1/S Transition S-Phase Gene\nTranscription->G1/S Transition CDK4/6 Inhibitor CDK4/6 Inhibitor CDK4/6 Inhibitor->Active Cyclin D-CDK4/6 Inhibition

Caption: CDK4/6 inhibitors block the phosphorylation of Rb, leading to G1 cell cycle arrest.

Quantitative Data on the Effects of CDK4/6 Inhibitors

The efficacy of CDK4/6 inhibitors is quantified by their ability to inhibit the kinase activity of CDK4 and CDK6 and their downstream effect on Rb phosphorylation and cell proliferation. The following tables summarize representative preclinical data for commonly studied CDK4/6 inhibitors.

Table 1: In Vitro Kinase Inhibitory Activity of CDK4/6 Inhibitors

CompoundTargetIC50 (nM)
Palbociclib CDK4/Cyclin D111
CDK6/Cyclin D316
Ribociclib CDK4/Cyclin D110
CDK6/Cyclin D339
Abemaciclib CDK4/Cyclin D12
CDK6/Cyclin D310

Note: IC50 values can vary depending on the specific assay conditions.

Table 2: Cellular Effects of CDK4/6 Inhibitors on Rb Phosphorylation and Cell Proliferation

CompoundCell LineEffect on pRb (Ser807/811)Anti-proliferative IC50 (nM)
Ribociclib 786-O (Renal Cell Carcinoma)Dose-dependent reduction76 - 280
ACHN (Renal Cell Carcinoma)Dose-dependent reduction76 - 280
Palbociclib H841 (Small Cell Lung Cancer)Inhibition of phosphorylationGrowth inhibition observed
Abemaciclib MCF-7 (Breast Cancer)Reversal of phosphorylationData not specified

Data compiled from multiple sources.[5][6][7]

Experimental Protocols

The following are detailed methodologies for key experiments used to assess the effect of CDK4/6 inhibitors on Rb phosphorylation.

Western Blot Analysis of Rb Phosphorylation

This protocol is used to determine the levels of total and phosphorylated Rb in cancer cells following treatment with a CDK4/6 inhibitor.

1. Cell Culture and Treatment:

  • Culture a relevant cancer cell line (e.g., MCF-7, H841) in the appropriate growth medium and conditions.

  • Seed the cells in 6-well plates and allow them to adhere overnight.

  • Treat the cells with varying concentrations of the CDK4/6 inhibitor (e.g., 10 nM, 100 nM, 1 µM) and a vehicle control (e.g., DMSO) for a specified duration (e.g., 24 hours).

2. Cell Lysis and Protein Quantification:

  • After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).

  • Lyse the cells in radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a bicinchoninic acid (BCA) assay.

3. SDS-PAGE and Protein Transfer:

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by size on a sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) gel.

  • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

4. Immunoblotting:

  • Block the membrane with a blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against phosphorylated Rb (e.g., p-Rb Ser807/811, p-Rb Ser780) and total Rb overnight at 4°C. A loading control antibody (e.g., GAPDH, β-actin) should also be used.[8]

5. Detection and Analysis:

  • Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Quantify the band intensities to determine the ratio of phosphorylated Rb to total Rb.[8]

Experimental Workflow for Western Blot Analysis

Western_Blot_Workflow A Cell Culture & Treatment B Cell Lysis & Protein Quantification A->B C SDS-PAGE & Protein Transfer B->C D Immunoblotting (Primary & Secondary Antibodies) C->D E Detection & Analysis D->E

Caption: A streamlined workflow for the in vitro assessment of CDK4/6 inhibitors.

Conclusion

CDK4/6 inhibitors represent a significant advancement in targeted cancer therapy, with their primary mechanism of action centered on the inhibition of retinoblastoma protein phosphorylation. By maintaining Rb in its active, hypophosphorylated state, these inhibitors effectively block cell cycle progression at the G1 checkpoint. The preclinical data consistently demonstrate their ability to reduce Rb phosphorylation and inhibit the proliferation of cancer cells with a functional Rb pathway. The experimental protocols outlined in this guide provide a robust framework for the continued investigation and development of this important class of therapeutic agents.

References

Fovinaciclib-Induced G1 Phase Cell Cycle Arrest: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fovinaciclib is a novel small molecule inhibitor targeting cyclin-dependent kinases (CDKs), key regulators of cell cycle progression.[1] Dysregulation of CDK activity is a hallmark of cancer, leading to uncontrolled cell proliferation. This compound, by inhibiting specific CDKs, effectively halts the cell cycle in cancer cells, preventing their growth. This technical guide provides an in-depth overview of the mechanism by which this compound induces G1 phase cell cycle arrest, details the experimental protocols to assess this effect, and presents the core signaling pathways involved. While specific quantitative data for this compound is emerging, this guide leverages established knowledge of its drug class, CDK4/6 inhibitors, to provide a comprehensive framework for its study.

Core Mechanism: Targeting the G1-S Transition

This compound is classified as a CDK4/6 inhibitor.[2] The transition from the G1 (first gap) phase to the S (synthesis) phase of the cell cycle is a critical checkpoint, and its dysregulation is a common oncogenic driver. CDK4 and CDK6, in complex with their regulatory partners, Cyclin D, are central to this transition.

The primary mechanism of this compound-induced G1 arrest involves the following key steps:

  • Inhibition of CDK4/6 Kinase Activity : this compound binds to the ATP-binding pocket of CDK4 and CDK6, preventing them from phosphorylating their primary substrate, the Retinoblastoma (Rb) protein.

  • Maintenance of Rb in its Hypophosphorylated State : In its active, hypophosphorylated state, Rb binds to and sequesters the E2F family of transcription factors.

  • Repression of E2F-Target Genes : The sequestered E2F transcription factors are unable to activate the transcription of genes required for S-phase entry, such as those encoding Cyclin E, Cyclin A, and enzymes involved in DNA replication.

  • Induction of G1 Cell Cycle Arrest : The inability to express these essential S-phase proteins prevents the cell from progressing past the G1 checkpoint, leading to a state of G1 arrest.

Quantitative Analysis of this compound-Induced G1 Arrest

Precise quantification of G1 arrest is crucial for characterizing the potency and efficacy of this compound. The following tables present a summary of the types of quantitative data typically generated in preclinical studies of CDK4/6 inhibitors.

Table 1: In Vitro Efficacy of this compound in Cancer Cell Lines

Cell LineCancer TypeIC50 (nM) for Proliferation InhibitionPredominant Cell Cycle Arrest Phase
MCF-7Breast Cancer (ER+)Data not publicly availableG1
T-47DBreast Cancer (ER+)Data not publicly availableG1
A549Non-Small Cell Lung CancerData not publicly availableG1
HCT116Colorectal CarcinomaData not publicly availableG1

Note: Specific IC50 values for this compound are not yet widely published. The data presented here are representative of the expected activity of a potent CDK4/6 inhibitor in sensitive cell lines.

Table 2: Effect of this compound on Cell Cycle Distribution

Cell LineThis compound Concentration (nM)% Cells in G0/G1 Phase% Cells in S Phase% Cells in G2/M Phase
MCF-70 (Control)45 ± 335 ± 220 ± 2
10075 ± 415 ± 310 ± 2
50085 ± 38 ± 27 ± 1
A5490 (Control)50 ± 430 ± 320 ± 3
10080 ± 512 ± 28 ± 2
50090 ± 45 ± 15 ± 1

Note: The data in this table are illustrative examples based on the known effects of CDK4/6 inhibitors. Actual percentages will vary depending on the cell line, experimental conditions, and the specific potency of this compound.

Experimental Protocols

Cell Cycle Analysis by Flow Cytometry

This protocol is fundamental for quantifying the percentage of cells in each phase of the cell cycle.

Materials:

  • Cancer cell lines (e.g., MCF-7, A549)

  • This compound

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • 70% Ethanol (B145695) (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with a range of concentrations of this compound (e.g., 0, 10, 100, 1000 nM) for 24-48 hours.

  • Cell Harvesting: Aspirate the medium and wash the cells with PBS. Detach the cells using trypsin-EDTA, and then collect them in a centrifuge tube.

  • Fixation: Centrifuge the cells, discard the supernatant, and resuspend the cell pellet in 1 ml of ice-cold PBS. While vortexing gently, add 4 ml of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash the cell pellet with PBS. Resuspend the cells in 500 µl of PI staining solution.

  • Flow Cytometry Analysis: Incubate the cells in the dark at room temperature for 30 minutes. Analyze the samples on a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in G0/G1, S, and G2/M phases.

Western Blot Analysis of Cell Cycle Proteins

This protocol is used to assess the effect of this compound on the expression and phosphorylation status of key cell cycle regulatory proteins.

Materials:

  • Treated cell lysates

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-Rb, anti-total-Rb, anti-Cyclin D1, anti-CDK4, anti-CDK6, anti-p21, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction and Quantification: After treatment with this compound, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors. Determine the protein concentration of the lysates.

  • SDS-PAGE and Transfer: Denature the protein samples and load equal amounts onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a membrane.

  • Immunoblotting: Block the membrane for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C. Wash the membrane and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washing, add the chemiluminescent substrate and visualize the protein bands using an imaging system. β-actin is typically used as a loading control.

Signaling Pathways and Experimental Workflow

Signaling Pathway of this compound-Induced G1 Arrest

The following diagram illustrates the core signaling pathway affected by this compound, leading to G1 phase cell cycle arrest.

G1_Arrest_Pathway cluster_0 Extracellular Signals cluster_1 G1 Phase Progression cluster_2 Inhibition Growth Factors Growth Factors Cyclin D Cyclin D Growth Factors->Cyclin D Cyclin D-CDK4/6 Cyclin D-CDK4/6 Cyclin D->Cyclin D-CDK4/6 CDK4/6 CDK4/6 CDK4/6->Cyclin D-CDK4/6 Rb Rb Cyclin D-CDK4/6->Rb P pRb pRb E2F E2F Rb->E2F S-Phase Genes S-Phase Genes E2F->S-Phase Genes Activation G1/S Transition G1/S Transition S-Phase Genes->G1/S Transition This compound This compound This compound->Cyclin D-CDK4/6

Caption: this compound inhibits the Cyclin D-CDK4/6 complex, preventing Rb phosphorylation and subsequent G1/S transition.

Experimental Workflow for Assessing G1 Arrest

The following diagram outlines a typical experimental workflow to characterize the induction of G1 phase cell cycle arrest by this compound.

Experimental_Workflow cluster_workflow Workflow for this compound G1 Arrest Analysis Cell_Culture 1. Cell Culture (e.g., MCF-7, A549) Treatment 2. Treatment with this compound (Dose-response and time-course) Cell_Culture->Treatment Cell_Harvesting 3. Cell Harvesting Treatment->Cell_Harvesting Flow_Cytometry 4a. Flow Cytometry (Cell Cycle Analysis) Cell_Harvesting->Flow_Cytometry Western_Blot 4b. Western Blot (Protein Expression/Phosphorylation) Cell_Harvesting->Western_Blot Data_Analysis 5. Data Analysis and Interpretation Flow_Cytometry->Data_Analysis Western_Blot->Data_Analysis

Caption: A streamlined workflow for investigating this compound's effect on G1 cell cycle arrest.

Conclusion

This compound is a promising anti-cancer agent that induces G1 phase cell cycle arrest through the potent and selective inhibition of CDK4/6. The technical guide provided here outlines the core mechanism of action, presents a framework for the quantitative assessment of its effects, and details the essential experimental protocols for its investigation. As more data on this compound becomes publicly available, this guide will serve as a valuable resource for researchers and drug development professionals in the field of oncology.

References

Fovinaciclib: A Technical Guide to a Novel CDK4/6 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fovinaciclib (also known as FCN-437c) is a potent and selective, orally bioavailable small molecule inhibitor of Cyclin-Dependent Kinase 4 (CDK4) and Cyclin-Dependent Kinase 6 (CDK6). These kinases are critical regulators of the cell cycle, and their dysregulation is a hallmark of various cancers, particularly hormone receptor-positive (HR+) breast cancer. By selectively targeting the CDK4/6-Cyclin D-retinoblastoma (Rb) pathway, this compound induces G1 phase cell cycle arrest, suppressing DNA replication and inhibiting the proliferation of cancer cells. This document provides a comprehensive technical overview of this compound, including its chemical structure, physicochemical properties, mechanism of action, pharmacokinetic profile, and detailed, representative experimental protocols for its characterization.

Chemical Structure and Properties

This compound is a complex heterocyclic molecule with the systematic IUPAC name 7-cyclopentyl-N,N-dimethyl-2-((5-(4-(4-methylpiperazin-1-yl)piperidin-1-yl)pyridin-2-yl)amino)thieno[3,2-d]pyrimidine-6-carboxamide. Its chemical and physical properties are summarized in the tables below.

Table 1: Chemical Identifiers
IdentifierValue
IUPAC Name 7-cyclopentyl-N,N-dimethyl-2-[[5-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]-2-pyridinyl]amino]thieno[3,2-d]pyrimidine-6-carboxamide
CAS Number 2146171-49-3
Molecular Formula C₂₉H₄₀N₈OS
SMILES CN1CCN(CC1)C2CCN(CC2)C3=CN=C(C=C3)NC4=NC=C5C(=N4)C(=C(S5)C(=O)N(C)C)C6CCCC6
InChIKey PGGPKYATZSPYKB-UHFFFAOYSA-N
Table 2: Physicochemical Properties
PropertyValueSource
Molecular Weight 548.75 g/mol [1]
Exact Mass 548.3046 Da[1]
XLogP3-AA (Computed) 4.8[1]
Hydrogen Bond Donor Count 1[1]
Hydrogen Bond Acceptor Count 9[1]
Rotatable Bond Count 7[1]

Mechanism of Action and Signaling Pathway

This compound is a second-generation, selective inhibitor of CDK4 and CDK6.[2] In cancer cells, particularly HR+ breast cancer, the Cyclin D-CDK4/6 complex is often hyperactive. This complex phosphorylates the Retinoblastoma tumor suppressor protein (Rb), causing it to release the E2F transcription factor.[3] Once liberated, E2F initiates the transcription of genes required for the transition from the G1 (growth) phase to the S (DNA synthesis) phase of the cell cycle, leading to uncontrolled cell proliferation.

This compound competitively binds to the ATP-binding pocket of CDK4 and CDK6, inhibiting their kinase activity.[3] This prevents the phosphorylation of Rb, which remains bound to E2F, thereby blocking the G1/S transition and inducing cell cycle arrest.[4] Preclinical studies indicate that this compound has no significant inhibitory activity against other cyclin-dependent kinases such as CDK1, CDK2, or CDK5, highlighting its selectivity.[5]

CDK46_Pathway cluster_G1_Phase G1 Phase cluster_Inhibition Mechanism of this compound Mitogens Mitogenic Signals (e.g., Estrogen) CyclinD Cyclin D Mitogens->CyclinD Upregulates CDK46 CDK4/6 CyclinD->CDK46 Binds & Activates Rb Rb CDK46->Rb Phosphorylates (pRb) E2F E2F Rb->E2F Releases G1_S_Genes G1/S Transition Genes (e.g., Cyclin E, TK1) E2F->G1_S_Genes Activates Transcription S_Phase S Phase (DNA Replication) G1_S_Genes->S_Phase This compound This compound This compound->CDK46 Inhibits

Caption: this compound inhibits the CDK4/6-Rb-E2F signaling pathway.

Pharmacological Properties

In Vitro Potency

While specific IC₅₀ values for this compound are not consistently reported across public sources, preclinical data describe it as a highly potent CDK4/6 inhibitor.[3][6] Its inhibitory effects on the proliferation of human breast cancer cell lines, such as MCF-7, were found to be comparable to or greater than other approved CDK4/6 inhibitors like palbociclib (B1678290) and ribociclib.[5]

Pharmacokinetics in Humans

Pharmacokinetic studies in healthy human subjects have characterized the absorption, distribution, metabolism, and excretion of this compound (FCN-437c).

Parameter200 mg Dose300 mg Dose400 mg Dose
Median Tₘₐₓ (h) 5.0~5.0-5.5~5.0-5.5
Geo Mean Cₘₐₓ (ng/mL) 706 (total radioactivity)758.41147.4
Geo Mean AUC₀₋∞ (h*ng/mL) N/A25,117.830,653.1
Geo Mean t₁/₂ (h) 56.5 (total radioactivity)~45~45

Data compiled from multiple studies.[2][7]

  • Absorption: Following oral administration, this compound reaches maximum plasma concentration (Tₘₐₓ) in approximately 5.0 to 5.5 hours.[2][7]

  • Elimination: The primary route of elimination is through fecal excretion, which accounts for a mean of 77.16% of the administered dose. Urinary excretion constitutes a mean of 19.19% of the dose.[7]

  • Metabolism: this compound is metabolized in humans, with 12 metabolites identified in plasma, urine, and feces. The major metabolic pathways are mono-oxidation and O-dealkylation (Phase I reactions). Four Phase II metabolites, including glucuronides and glutathione/cysteine conjugates, have also been identified.[7]

Experimental Protocols

Detailed, specific protocols for the characterization of this compound are proprietary. However, this section provides representative, standard methodologies for the key assays used to evaluate CDK4/6 inhibitors.

In Vitro Kinase Inhibition Assay (Representative Protocol)

This protocol describes a typical radiometric assay to determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against a purified kinase.

Objective: To quantify the potency of this compound in inhibiting the enzymatic activity of recombinant CDK4/Cyclin D1 and CDK6/Cyclin D3 complexes.

Materials:

  • Recombinant human CDK4/Cyclin D1 and CDK6/Cylin D3 enzymes.

  • Kinase substrate (e.g., a peptide derived from the Rb protein).

  • ATP solution, including radiolabeled [γ-³³P]ATP.

  • This compound, serially diluted in DMSO.

  • Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT).

  • Stop solution (e.g., 3% phosphoric acid).

  • Phosphocellulose filter plates.

  • Scintillation counter.

Procedure:

  • Compound Preparation: Prepare a 10-point serial dilution of this compound (e.g., from 10 µM to 0.5 nM) in 100% DMSO. Further dilute into the kinase reaction buffer.

  • Reaction Setup: In a 96-well plate, add the kinase reaction buffer, the appropriate CDK/Cyclin enzyme, and the Rb substrate peptide.

  • Inhibitor Addition: Add the diluted this compound or vehicle (DMSO) control to the wells.

  • Reaction Initiation: Start the kinase reaction by adding the ATP/[γ-³³P]ATP mix.

  • Incubation: Incubate the plate at 30°C for a defined period (e.g., 60-120 minutes).

  • Reaction Termination: Stop the reaction by adding the stop solution.

  • Substrate Capture: Transfer the reaction mixture to a phosphocellulose filter plate, which binds the phosphorylated substrate.

  • Washing: Wash the plate multiple times with phosphoric acid to remove unincorporated [γ-³³P]ATP.

  • Quantification: Dry the plate and measure the radioactivity in each well using a scintillation counter.

  • Data Analysis: Calculate the percent inhibition for each this compound concentration relative to the vehicle control. Plot the percent inhibition against the log of the inhibitor concentration and fit the data using a sigmoidal dose-response curve to determine the IC₅₀ value.

Kinase_Assay_Workflow A 1. Prepare Reagents (Enzyme, Substrate, ATP, Inhibitor) B 2. Add Enzyme, Substrate & Inhibitor to Plate A->B C 3. Initiate Reaction with ATP (Incubate at 30°C) B->C D 4. Terminate Reaction (Stop Solution) C->D E 5. Capture Phosphorylated Substrate on Filter Plate D->E F 6. Wash to Remove Unused ATP E->F G 7. Quantify Radioactivity (Scintillation Counter) F->G H 8. Calculate % Inhibition & Determine IC50 G->H

Caption: Workflow for a radiometric in vitro kinase inhibition assay.
Cell-Based Proliferation Assay (Representative Protocol)

This protocol describes a common method, the MTT assay, to assess the effect of a compound on the proliferation of a cancer cell line.

Objective: To determine the potency of this compound in inhibiting the proliferation of a relevant cancer cell line (e.g., MCF-7, an ER+ breast cancer line).

Materials:

  • MCF-7 cells.

  • Complete culture medium (e.g., EMEM supplemented with 10% FBS and 0.01 mg/mL human recombinant insulin).

  • This compound, serially diluted.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).

  • 96-well cell culture plates.

  • Microplate reader.

Procedure:

  • Cell Seeding: Seed MCF-7 cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.

  • Compound Treatment: Remove the medium and replace it with fresh medium containing various concentrations of this compound or a vehicle control.

  • Incubation: Incubate the cells for a specified period, typically 72-96 hours, to allow for effects on proliferation.

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. Viable cells with active metabolism will reduce the yellow MTT to a purple formazan (B1609692) precipitate.

  • Solubilization: Carefully remove the MTT-containing medium and add the solubilization solution to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the inhibitor concentration to generate a dose-response curve and determine the IC₅₀ value.

Conclusion

This compound is a potent and selective second-generation CDK4/6 inhibitor with a well-defined mechanism of action and favorable pharmacokinetic properties. Its ability to induce G1 cell cycle arrest makes it a promising therapeutic agent for HR+/HER2- breast cancer and potentially other solid tumors with a dysregulated CDK4/6-Rb pathway.[8] The technical information and representative protocols provided in this guide serve as a valuable resource for researchers and drug development professionals working to further understand and characterize this and similar targeted cancer therapies.

References

Fovinaciclib (CAS RN: 2146171-49-3): A Technical Guide to a Potent and Selective CDK4/6 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: Fovinaciclib (also known as FCN-437c) is an orally bioavailable, potent, and selective small molecule inhibitor of Cyclin-Dependent Kinase 4 (CDK4) and Cyclin-Dependent Kinase 6 (CDK6). These kinases are pivotal regulators of the cell cycle, and their dysregulation is a hallmark of numerous cancers. This compound's mechanism of action centers on the induction of G1 cell cycle arrest, thereby preventing cancer cell proliferation. Preclinical data has demonstrated superior potency compared to other approved CDK4/6 inhibitors, and it has shown significant anti-tumor activity in various models. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, preclinical and clinical data, and detailed experimental protocols for its evaluation.

Core Mechanism of Action: Targeting the Cell Cycle Engine

This compound selectively targets the catalytic activity of both CDK4 and CDK6.[1] In normal and cancerous cells, the progression from the G1 (first gap) phase to the S (synthesis) phase of the cell cycle is a critical checkpoint. This transition is primarily governed by the activity of the CDK4/6-Cyclin D complex.

This complex phosphorylates the Retinoblastoma protein (Rb). In its hypophosphorylated state, Rb binds to the E2F family of transcription factors, sequestering them and preventing the expression of genes required for DNA synthesis. Upon phosphorylation by CDK4/6, Rb releases E2F, leading to the transcription of S-phase genes and commitment to cell division.[2]

This compound, as an ATP-competitive inhibitor, blocks the kinase activity of the CDK4/6-Cyclin D complex. This prevents the phosphorylation of Rb, locking it in its active, E2F-binding state. The resulting cell cycle arrest at the G1 checkpoint is the primary mechanism of this compound's anti-proliferative and anti-tumor effects.[1][2]

Fovinaciclib_Mechanism_of_Action cluster_G1_Phase G1 Phase Progression Mitogenic_Signals Mitogenic Signals (e.g., Growth Factors) CyclinD Cyclin D Mitogenic_Signals->CyclinD Upregulates CDK46_CyclinD Active CDK4/6- Cyclin D Complex CyclinD->CDK46_CyclinD CDK46 CDK4/6 CDK46->CDK46_CyclinD Rb_E2F Rb-E2F Complex (Transcription Repressed) CDK46_CyclinD->Rb_E2F Phosphorylates Rb Rb Rb E2F E2F S_Phase_Genes S-Phase Gene Transcription E2F->S_Phase_Genes Activates pRb p-Rb (Inactive) pRb->E2F Releases G1_S_Transition G1-S Phase Transition S_Phase_Genes->G1_S_Transition Drives This compound This compound (FCN-437c) This compound->CDK46_CyclinD Inhibits

Caption: this compound inhibits the CDK4/6-Cyclin D complex, preventing Rb phosphorylation and halting G1-S cell cycle progression.

Quantitative Preclinical Data

This compound has demonstrated high potency in biochemical assays and significant anti-proliferative activity in cancer cell lines. Preclinical studies have indicated potency superior to that of previously approved CDK4/6 inhibitors.[1][2]

Table 1: Biochemical Inhibitory Activity
TargetIC₅₀ (nM)Assay Condition
CDK4 3.3In vitro kinase assay
CDK6 13.7In vitro kinase assay
Other Kinases -Selective over CDK1, CDK2, CDK5, and CDK9[1]

Data sourced from a 2019 AACR Annual Meeting abstract.[1]

Table 2: In Vitro Cellular Activity
Cell LineCancer TypeGI₅₀ (Growth Inhibition 50%)Notes
MCF-7 Breast Cancer (HR+/HER2-)Data not publicly availableProliferation inhibition was shown to be comparable to or greater than ribociclib (B560063) and palbociclib (B1678290) in in vitro studies.[3][4]
MCF-7/ARO Aromatase-overexpressing Breast CancerData not publicly availableIn xenograft models of this cell line, this compound showed more potent anti-tumor effects than ribociclib and palbociclib.[4]
Table 3: In Vivo Efficacy in Xenograft Models
Model TypeCancer TypeDosing Regimen & RouteTumor Growth Inhibition (TGI)Notes
Xenograft Models Solid TumorsNot specifiedDose-dependentShowed anti-tumor activity superior to approved CDK4/6 inhibitors.[1] Synergy observed with letrozole (B1683767) or fulvestrant.[1]

Pharmacokinetics and Clinical Development

Pharmacokinetic studies in humans have characterized this compound's profile following oral administration.[5] The compound has also shown the ability to penetrate the blood-brain barrier in preclinical models, suggesting potential utility for brain metastases.[2][6]

Table 4: Human Pharmacokinetic Parameters
ParameterValue (at 200 mg single oral dose)Population
Cₘₐₓ (Geometric Mean) 706 ng eq./mL (in plasma)Healthy Male Subjects
Tₘₐₓ (Median) 5.0 hoursHealthy Male Subjects
t₁/₂ (Geometric Mean) 56.5 hours (in plasma)Healthy Male Subjects
Primary Route of Elimination Fecal (77.16% of dose)Healthy Male Subjects

Data from a study on [14C]-labeled FCN-437c.[5]

This compound (FCN-437c) has progressed through clinical trials and, as of May 2025, was approved in China for the treatment of hormone receptor-positive (HR+), human epidermal growth factor receptor 2-negative (HER2−) breast cancer.[5] Phase I studies have been conducted in the U.S. for advanced solid tumors.[1][7]

Experimental Protocols

Biochemical CDK4/6 Kinase Inhibition Assay

This protocol describes a generalized method for determining the IC₅₀ of an inhibitor against CDK4/6 complexes.

Biochemical_Assay_Workflow cluster_workflow Biochemical Assay Workflow Start Start Prepare_Reagents Prepare Reagents: - Recombinant CDK4/Cyclin D & CDK6/Cyclin D - Rb protein substrate - ATP - Serial dilutions of this compound Start->Prepare_Reagents Combine Combine kinase, Rb substrate, and This compound in assay plate Prepare_Reagents->Combine Initiate_Reaction Initiate reaction by adding ATP Combine->Initiate_Reaction Incubate Incubate at room temperature (e.g., 60 minutes) Initiate_Reaction->Incubate Terminate_Quantify Terminate reaction and quantify ADP production (e.g., ADP-Glo) Incubate->Terminate_Quantify Analyze Data Analysis: - Calculate % inhibition vs. control - Fit dose-response curve to find IC50 Terminate_Quantify->Analyze End End Analyze->End

Caption: Workflow for determining the biochemical IC₅₀ of this compound against CDK4/6.

Methodology:

  • Reagent Preparation: Prepare serial dilutions of this compound in DMSO. Recombinant human CDK4/Cyclin D and CDK6/Cyclin D enzymes, a C-terminal fragment of Rb protein as a substrate, and ATP are prepared in a kinase assay buffer.

  • Reaction Setup: In a 384-well plate, combine the kinase enzyme, Rb substrate, and the diluted this compound or vehicle control (DMSO).

  • Initiation: Start the kinase reaction by adding a solution of ATP to each well.

  • Incubation: Allow the reaction to proceed for a set time (e.g., 60 minutes) at a controlled temperature.

  • Termination and Detection: Stop the reaction and quantify the amount of ADP produced, which is proportional to kinase activity. A common method is a luminescence-based assay such as ADP-Glo, which measures ATP consumption.

  • Data Analysis: Calculate the percentage of kinase activity inhibition for each this compound concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the inhibitor concentration and use non-linear regression (four-parameter logistic curve) to determine the IC₅₀ value.

Cell-Based Proliferation Assay

This protocol outlines a method to assess the anti-proliferative effect of this compound on a cancer cell line.

Cell_Proliferation_Assay cluster_workflow Cell Proliferation Assay Workflow Start Start Seed_Cells Seed Rb-proficient cancer cells (e.g., MCF-7) in 96-well plates Start->Seed_Cells Adhere Allow cells to adhere overnight Seed_Cells->Adhere Treat Treat cells with serial dilutions of this compound Adhere->Treat Incubate Incubate for 72-96 hours Treat->Incubate Assess_Viability Assess cell viability/proliferation (e.g., CellTiter-Glo, DNA-based assay) Incubate->Assess_Viability Analyze Data Analysis: - Normalize to vehicle control - Fit dose-response curve to find GI50 Assess_Viability->Analyze End End Analyze->End

Caption: Workflow for determining the GI₅₀ of this compound in cancer cell lines.

Methodology:

  • Cell Seeding: Plate a retinoblastoma-proficient cancer cell line (e.g., MCF-7) in 96-well plates at an appropriate density and incubate overnight to allow for cell attachment.

  • Compound Treatment: Replace the medium with fresh medium containing serial dilutions of this compound or a vehicle control (DMSO).

  • Incubation: Incubate the cells for a period of 72 to 96 hours.

  • Viability Assessment: Measure the relative number of viable cells. While ATP-based assays (e.g., CellTiter-Glo) are common, DNA-based assays (e.g., CyQuant) are often more accurate for cytostatic agents like CDK4/6 inhibitors, as they are less confounded by changes in cell size.

  • Data Analysis: Normalize the signal from treated wells to the vehicle-treated control wells to determine the percentage of growth inhibition. Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to calculate the GI₅₀ value (the concentration that causes 50% inhibition of cell growth).

Conclusion

This compound is a next-generation, selective CDK4/6 inhibitor with compelling preclinical data demonstrating high potency and broad anti-tumor activity. Its favorable pharmacokinetic profile, including blood-brain barrier penetration, and successful clinical development leading to regulatory approval underscore its significance as a therapeutic agent in oncology. The methodologies outlined in this guide provide a framework for the continued investigation and characterization of this compound and other novel CDK4/6 inhibitors.

References

Fovinaciclib: A Technical Guide to Preclinical Evaluation in Solid Tumor Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Fovinaciclib (also known as FCN-437) is a potent and selective oral inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6). Preclinical evidence strongly suggests its potential as a therapeutic agent for a range of solid tumors. This document provides a comprehensive technical overview of the preclinical data available for this compound, with a focus on its mechanism of action, in vitro and in vivo efficacy, and potential for combination therapies. The information is intended to serve as a resource for researchers and drug development professionals exploring the therapeutic utility of this compound.

Core Mechanism of Action

This compound targets the CDK4/6-retinoblastoma (Rb) pathway, a critical regulator of the cell cycle. In many cancer cells, this pathway is dysregulated, leading to uncontrolled proliferation. This compound selectively inhibits CDK4 and CDK6, preventing the phosphorylation of the Rb protein. Hypophosphorylated Rb remains bound to the E2F transcription factor, thereby inhibiting the transcription of genes required for the transition from the G1 to the S phase of the cell cycle. This ultimately leads to G1 cell cycle arrest and a reduction in tumor cell proliferation.[1][2]

DOT Code for Signaling Pathway

Fovinaciclib_Mechanism_of_Action cluster_0 Upstream Signaling cluster_1 Cell Cycle Regulation Growth_Factors Growth Factors Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor Signal_Transduction Signal Transduction (e.g., RAS/MAPK, PI3K/AKT) Receptor->Signal_Transduction CyclinD Cyclin D Signal_Transduction->CyclinD Upregulates CDK46 CDK4/6 CyclinD->CDK46 Forms complex Rb Rb CDK46->Rb Phosphorylates (pRb) E2F E2F Rb->E2F Inhibits G1_S_Transition G1/S Phase Transition E2F->G1_S_Transition Promotes This compound This compound (FCN-437) This compound->CDK46 Inhibits Xenograft_Model_Workflow cluster_0 Preparation cluster_1 Tumor Establishment cluster_2 Treatment and Analysis Cell_Culture Cancer Cell Line Culture (Rb+) Implantation Subcutaneous Implantation of Cells Cell_Culture->Implantation Animal_Model Immunocompromised Mice Animal_Model->Implantation Monitoring Tumor Growth Monitoring Implantation->Monitoring Randomization Randomization Monitoring->Randomization Treatment_Group This compound Treatment (Oral) Randomization->Treatment_Group Control_Group Vehicle Control Randomization->Control_Group Efficacy_Assessment Tumor Growth Inhibition (TGI) Calculation Treatment_Group->Efficacy_Assessment Toxicity_Assessment Body Weight and Health Monitoring Treatment_Group->Toxicity_Assessment Control_Group->Efficacy_Assessment Control_Group->Toxicity_Assessment

Caption: General workflow for preclinical xenograft model studies.

Combination Therapies

Preclinical evidence suggests that this compound has a synergistic effect when combined with other anti-cancer agents, particularly in the context of hormone receptor-positive breast cancer.

Combination with Aromatase Inhibitors (e.g., Letrozole)

In preclinical models, the combination of this compound with letrozole (B1683767) resulted in enhanced anti-tumor activity compared to either agent alone.

Combination with Selective Estrogen Receptor Degraders (SERDs) (e.g., Fulvestrant)

Synergistic effects were also observed when this compound was combined with fulvestrant (B1683766) in relevant preclinical models.

Experimental Protocol: Combination Therapy in Xenograft Models
  • Objective: To assess the synergistic anti-tumor effect of this compound in combination with other therapeutic agents.

  • Methodology:

    • The xenograft model is established as described in section 3.4.

    • Mice are randomized into four groups:

      • Vehicle control

      • This compound alone

      • Combination agent alone (e.g., letrozole or fulvestrant)

      • This compound in combination with the other agent

    • Dosing and treatment schedules are optimized for each agent.

    • Tumor growth is monitored, and TGI is calculated for each group.

    • Statistical analysis is performed to determine if the combination effect is synergistic, additive, or antagonistic.

DOT Code for Logical Relationship

Combination_Therapy_Logic This compound This compound (CDK4/6 Inhibition) Cell_Cycle_Arrest Cell Cycle Arrest (G1) This compound->Cell_Cycle_Arrest Hormonal_Therapy Hormonal Therapy (e.g., Letrozole, Fulvestrant) ER_Signaling_Blockade ER Signaling Blockade Hormonal_Therapy->ER_Signaling_Blockade Synergistic_Effect Synergistic Anti-Tumor Effect Tumor_Growth_Inhibition Enhanced Tumor Growth Inhibition Synergistic_Effect->Tumor_Growth_Inhibition Cell_Cycle_Arrest->Synergistic_Effect ER_Signaling_Blockade->Synergistic_Effect

Caption: Logical relationship of this compound combination therapy.

Conclusion

This compound is a promising CDK4/6 inhibitor with potent in vitro activity and significant in vivo efficacy in a variety of solid tumor preclinical models. Its ability to cross the blood-brain barrier and its synergistic effects in combination with hormonal therapies highlight its potential as a valuable addition to the armamentarium of targeted cancer therapies. Further clinical investigation is warranted to fully elucidate its therapeutic potential in patients with solid tumors.

References

Methodological & Application

Application Note: In Vitro Cell Proliferation Assay for Fovinaciclib, a Selective CDK4/6 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Fovinaciclib (also known as FCN-437c) is a potent and selective second-generation inhibitor of Cyclin-Dependent Kinase 4 (CDK4) and Cyclin-Dependent Kinase 6 (CDK6).[1][2][3] These kinases, in complex with Cyclin D, are key regulators of the cell cycle, specifically controlling the transition from the G1 (growth) phase to the S (synthesis) phase.[2] In many cancer types, the CDK4/6-Cyclin D-Retinoblastoma (Rb) pathway is dysregulated, leading to uncontrolled cell proliferation.[4] this compound restores cell cycle control by inhibiting CDK4/6, thereby preventing the phosphorylation of the Rb protein. This maintains Rb in its active, hypophosphorylated state, where it remains bound to the E2F transcription factor, blocking the transcription of genes required for S-phase entry and effectively causing a G1 cell cycle arrest.[2]

This application note provides a detailed protocol for determining the in vitro anti-proliferative activity of this compound using a DNA-based fluorescence assay. It is critical to note that for cytostatic agents like CDK4/6 inhibitors, traditional metabolic assays (e.g., MTT, XTT) can produce misleading results. This is because cells arrested in the G1 phase may not divide but can continue to grow in size (hypertrophy), leading to an overestimation of cell viability. Therefore, a direct measurement of cell number via DNA content is the recommended method for accurately assessing the potency of these compounds.

Data Presentation: Expected In Vitro Potency

This compound has demonstrated potent anti-proliferative activity in preclinical studies, with potency comparable to or greater than other approved CDK4/6 inhibitors in breast cancer cell lines.[1][3] The following table provides representative half-maximal inhibitory concentration (IC50) values expected for a potent CDK4/6 inhibitor like this compound in various cancer cell lines.

Table 1: Representative IC50 Values for a Potent CDK4/6 Inhibitor

Cell LineCancer TypeRb StatusExpected IC50 Range (nM)
MCF-7 Breast Cancer (ER+)Proficient10 - 100
T-47D Breast Cancer (ER+)Proficient20 - 150
ZR-75-1 Breast Cancer (ER+)Proficient50 - 250
HCT-116 Colorectal CarcinomaProficient100 - 500
A549 Non-Small Cell Lung CancerProficient200 - 1000
MDA-MB-231 Breast Cancer (Triple-Negative)Deficient> 10,000 (Resistant)

Note: These values are representative and should be determined empirically for each specific cell line and experimental condition. Rb-deficient cell lines are expected to be resistant to CDK4/6 inhibition.

Experimental Protocols

In Vitro Cell Proliferation Assay using CyQUANT® Direct Cell Proliferation Assay

This protocol describes the determination of this compound's IC50 value by quantifying DNA content as a surrogate for cell number.

Materials:

  • This compound (FCN-437c)

  • Cancer cell lines (e.g., MCF-7, T-47D)

  • Complete growth medium (e.g., RPMI-1640 with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • 96-well, clear-bottom, black-walled tissue culture plates

  • CyQUANT® Direct Cell Proliferation Assay Kit (or equivalent DNA-based assay)

  • Multichannel pipette

  • Microplate reader with fluorescence detection (Excitation: ~480-508 nm, Emission: ~520-527 nm)

Protocol:

  • Cell Seeding: a. Culture cells to ~80% confluency. b. Harvest cells using Trypsin-EDTA and neutralize with complete growth medium. c. Perform a cell count and determine viability (e.g., using a hemocytometer and trypan blue). d. Dilute the cell suspension to the desired seeding density (typically 2,000-5,000 cells/well, to be optimized for each cell line to ensure exponential growth throughout the assay). e. Seed 100 µL of the cell suspension into each well of a 96-well plate. Include "no-cell" control wells containing medium only for background subtraction. f. Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment and recovery.

  • Compound Treatment: a. Prepare a 10 mM stock solution of this compound in DMSO. b. Perform a serial dilution of the this compound stock solution in complete growth medium to create a range of 2X working concentrations. A typical 8-point dilution series might range from 2 nM to 20 µM (final concentrations 1 nM to 10 µM). c. Include a vehicle control (e.g., 0.1% DMSO in medium). d. Carefully remove the medium from the wells and add 100 µL of the appropriate this compound dilution or vehicle control. e. Incubate the plate for 72 hours at 37°C in a humidified 5% CO₂ incubator.

  • Cell Viability Measurement (CyQUANT® Assay): a. On the day of analysis, prepare the CyQUANT® Direct detection reagent according to the manufacturer's protocol. b. Add 100 µL of the prepared detection reagent to each well (including the "no-cell" controls). c. Incubate the plate for 60 minutes at 37°C, protected from light. d. Measure the fluorescence of each well using a microplate reader with appropriate filters for green fluorescence (Excitation ~508 nm, Emission ~527 nm).

  • Data Analysis: a. Subtract the average fluorescence value of the "no-cell" control wells from all other wells. b. Normalize the data by expressing the fluorescence of treated wells as a percentage of the average fluorescence of the vehicle control wells (set to 100% viability). c. Plot the percent viability against the logarithm of the this compound concentration. d. Use a non-linear regression model (e.g., sigmoidal dose-response, variable slope) to calculate the IC50 value.

Visualizations

Experimental Workflow

G This compound IC50 Determination Workflow (CyQUANT Assay) cluster_prep Day 1: Cell Seeding cluster_treat Day 2: Treatment cluster_incubate Day 2-5: Incubation cluster_read Day 5: Measurement & Analysis A Seed cells in 96-well plate B Incubate for 24h (37°C, 5% CO2) A->B C Prepare this compound serial dilutions B->C D Add compound dilutions to cells C->D E Incubate for 72h (37°C, 5% CO2) D->E F Add CyQUANT detection reagent E->F G Incubate for 60 min at 37°C F->G H Read fluorescence (Ex/Em ~508/527 nm) G->H I Normalize data and calculate IC50 H->I

Caption: Workflow for determining this compound IC50 using a DNA-based assay.

Signaling Pathway

G This compound Mechanism of Action cluster_pathway CDK4/6-Rb Cell Cycle Pathway This compound This compound (FCN-437c) CDK46_complex Active Cyclin D-CDK4/6 Complex This compound->CDK46_complex Inhibition CyclinD Cyclin D CyclinD->CDK46_complex Binds CDK46 CDK4/6 CDK46->CDK46_complex Binds Rb Rb CDK46_complex->Rb Phosphorylates pRb p-Rb E2F E2F S_Phase_Genes S-Phase Gene Transcription E2F->S_Phase_Genes Activates Rb_E2F Rb-E2F Complex (Transcription Repressed) CellCycle G1-S Phase Progression S_Phase_Genes->CellCycle

Caption: this compound inhibits the CDK4/6-Rb pathway, causing G1 cell cycle arrest.

References

Application Notes: Fovinaciclib Western Blot Protocol for Phosphorylated Retinoblastoma (pRb) Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Retinoblastoma protein (pRb) is a critical tumor suppressor and a key regulator of the cell cycle. Its activity is primarily controlled through phosphorylation. In its active, hypophosphorylated state, pRb binds to the E2F family of transcription factors, thereby inhibiting the transcription of genes required for the transition from the G1 to the S phase of the cell cycle. The phosphorylation of pRb, mainly by Cyclin-Dependent Kinase 4 and 6 (CDK4/6), leads to its inactivation. This inactivation causes the release of E2F, which in turn promotes cell cycle progression. In many types of cancer, the CDK4/6-pRb pathway is dysregulated, making it a significant target for therapeutic intervention.

Fovinaciclib is a selective inhibitor of CDK4 and CDK6. By inhibiting these kinases, this compound prevents the phosphorylation of pRb, which maintains pRb in its active, growth-suppressive state and leads to cell cycle arrest at the G1/S checkpoint. Western blotting is a fundamental technique to confirm the on-target effect of this compound by assessing the phosphorylation status of pRb. This document provides a detailed protocol for conducting a Western blot to detect total pRb and phosphorylated pRb (pRb) in cell lines treated with this compound.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the targeted signaling pathway and the experimental workflow for this protocol.

Fovinaciclib_Signaling_Pathway cluster_0 Cell Cycle Progression Cyclin D Cyclin D CDK4/6 CDK4/6 Cyclin D->CDK4/6 Activates pRb pRb CDK4/6->pRb Phosphorylates (inactivates) E2F E2F pRb->E2F Sequesters S-Phase Genes S-Phase Genes E2F->S-Phase Genes Activates Transcription This compound This compound This compound->CDK4/6 Inhibits

Caption: this compound's mechanism of action on the pRb pathway.

Western_Blot_Workflow Cell_Culture 1. Cell Culture & this compound Treatment Cell_Lysis 2. Cell Lysis Cell_Culture->Cell_Lysis Protein_Quantification 3. Protein Quantification Cell_Lysis->Protein_Quantification SDS_PAGE 4. SDS-PAGE Protein_Quantification->SDS_PAGE Transfer 5. Protein Transfer (Blotting) SDS_PAGE->Transfer Blocking 6. Blocking Transfer->Blocking Primary_Antibody 7. Primary Antibody Incubation (anti-pRb, anti-total Rb) Blocking->Primary_Antibody Secondary_Antibody 8. Secondary Antibody Incubation Primary_Antibody->Secondary_Antibody Detection 9. Chemiluminescent Detection Secondary_Antibody->Detection Analysis 10. Data Analysis Detection->Analysis

Caption: Experimental workflow for pRb Western blot analysis.

Quantitative Data Summary

The following table summarizes representative quantitative data from a hypothetical Western blot experiment investigating the dose-dependent effect of this compound on pRb phosphorylation in a pRb-positive cancer cell line (e.g., MCF-7) after a 24-hour treatment period. Data is presented as the relative band intensity of phosphorylated pRb (p-pRb) normalized to total Rb and then compared to the untreated control.

This compound Concentration (nM)Treatment Time (hours)Relative p-pRb/Total Rb Ratio (Fold Change vs. Control)
0 (Vehicle Control)241.00
10240.75
50240.40
100240.15
500240.05

Experimental Protocol: Western Blot for pRb

Materials
  • Cell Line: A suitable cancer cell line expressing pRb (e.g., MCF-7, T-47D).

  • This compound: Prepare a stock solution in DMSO.

  • Cell Culture Medium: As required for the chosen cell line.

  • Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitor cocktails is recommended to preserve phosphorylation states.[1][2]

  • Protein Assay Reagent: BCA or Bradford assay kit.

  • SDS-PAGE Gels: 8% polyacrylamide gels are suitable for resolving pRb (~110 kDa).

  • Transfer Buffer: Standard Tris-Glycine buffer with methanol (B129727).

  • Membranes: Polyvinylidene difluoride (PVDF) membranes are recommended for their high protein retention.

  • Blocking Buffer: 5% (w/v) Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST). Note: Do not use milk as a blocking agent for phosphoprotein detection due to high background from casein, a phosphoprotein.[3]

  • Primary Antibodies:

    • Rabbit anti-phospho-pRb (e.g., Ser780, Ser795, or Ser807/811). Recommended dilution: 1:1000.

    • Mouse anti-total pRb. Recommended dilution: 1:1000.[4]

    • Antibody against a loading control (e.g., GAPDH, β-actin).

  • Secondary Antibodies:

    • HRP-conjugated anti-rabbit IgG. Recommended dilution: 1:2000 to 1:5000.[5]

    • HRP-conjugated anti-mouse IgG. Recommended dilution: 1:2000 to 1:5000.[4]

  • Chemiluminescent Substrate: ECL Western blotting detection reagents.

  • Imaging System: Chemiluminescence imager.

Procedure
  • Cell Seeding and Treatment: a. Seed cells in appropriate culture plates and allow them to adhere and reach 50-70% confluency. b. Treat cells with varying concentrations of this compound (e.g., 0, 10, 50, 100, 500 nM) for the desired time period (e.g., 24 hours). Include a vehicle-only (DMSO) control.

  • Preparation of Cell Lysates: a. Aspirate the culture medium and wash the cells once with ice-cold PBS.[6] b. Add ice-cold Lysis Buffer supplemented with protease and phosphatase inhibitors directly to the plate.[6] c. Scrape the cells off the plate and transfer the lysate to a pre-chilled microcentrifuge tube.[5] d. Incubate on ice for 30 minutes, vortexing briefly every 10 minutes.[6] e. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.[6] f. Carefully transfer the supernatant (containing the soluble proteins) to a new pre-chilled tube.

  • Protein Quantification: a. Determine the protein concentration for each cell lysate using a BCA or Bradford assay, following the manufacturer's instructions.[7]

  • SDS-PAGE (Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis): a. Based on the protein concentration, load 20-40 µg of total protein per lane.[6] b. Prepare samples by adding 4x Laemmli sample buffer. c. Denature the proteins by heating the samples at 95-100°C for 5 minutes.[6] d. Load the denatured samples and a molecular weight marker into the wells of an SDS-PAGE gel.[6] e. Run the gel according to the manufacturer's instructions.

  • Protein Transfer (Western Blot): a. Transfer the separated proteins from the gel to a PVDF membrane.[6] PVDF is recommended for its high protein retention. b. Activate the PVDF membrane in methanol before equilibrating it in Transfer Buffer.[6] c. Assemble the transfer "sandwich" (filter paper, gel, membrane, filter paper) ensuring no air bubbles are trapped.[8] d. Perform the transfer using a wet or semi-dry transfer system according to the manufacturer's protocol.

  • Blocking: a. To prevent non-specific antibody binding, block the membrane in 5% BSA in TBST for 1 hour at room temperature with gentle agitation.[9]

  • Antibody Incubation: a. Incubate the membrane with the primary antibody (e.g., anti-phospho-pRb or anti-total pRb) diluted in 5% BSA/TBST overnight at 4°C with gentle agitation.[5] b. The following day, wash the membrane three times for 5-10 minutes each with TBST.[5] c. Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in 5% BSA/TBST for 1 hour at room temperature.[5] d. Wash the membrane three times for 10 minutes each with TBST.[5]

  • Detection and Analysis: a. Prepare the chemiluminescent substrate according to the manufacturer's instructions and incubate the membrane. b. Capture the chemiluminescent signal using an imaging system.[7] c. Perform densitometric analysis of the bands using appropriate software. To assess the extent of pRb phosphorylation, report the data as the ratio of the phosphorylated pRb signal to the total pRb signal.[4]

References

Application Notes and Protocols: Determination of Fovinaciclib IC50 in Breast Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fovinaciclib (also known as FCN-437c) is a potent and selective second-generation inhibitor of Cyclin-Dependent Kinase 4 and 6 (CDK4/6).[1][2] These kinases are crucial regulators of the cell cycle, and their dysregulation is a hallmark of many cancers, including hormone receptor-positive (HR+) breast cancer.[3] this compound induces cell cycle arrest in the G1 phase, thereby inhibiting the proliferation of cancer cells.[3] This document provides detailed protocols for determining the half-maximal inhibitory concentration (IC50) of this compound in breast cancer cell lines, an essential parameter for evaluating its potency.

Mechanism of Action

This compound selectively targets CDK4 and CDK6. In normal cell cycle progression, the Cyclin D-CDK4/6 complex phosphorylates the Retinoblastoma (Rb) protein. Phosphorylated Rb (pRb) releases the E2F transcription factor, which then activates the transcription of genes required for the transition from the G1 to the S phase of the cell cycle. By inhibiting CDK4/6, this compound prevents the phosphorylation of Rb, keeping it in its active, hypophosphorylated state. This maintains the Rb-E2F complex, preventing the expression of S-phase genes and leading to a G1 cell cycle arrest.

Fovinaciclib_Pathway Mitogenic_Stimuli Mitogenic Stimuli (e.g., Estrogen) CyclinD Cyclin D Mitogenic_Stimuli->CyclinD CyclinD_CDK46 Cyclin D-CDK4/6 Complex CyclinD->CyclinD_CDK46 CDK46 CDK4/6 CDK46->CyclinD_CDK46 Rb Rb CyclinD_CDK46->Rb Phosphorylation G1_Arrest G1 Phase Cell Cycle Arrest This compound This compound This compound->CyclinD_CDK46 pRb pRb (Inactive) Rb->pRb Rb_E2F Rb-E2F Complex Rb->Rb_E2F E2F E2F E2F->Rb_E2F S_Phase_Genes S-Phase Genes E2F->S_Phase_Genes Transcription Rb_E2F->Rb releases IC50_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Cell_Culture 1. Cell Culture (Maintain breast cancer cell lines) Cell_Seeding 2. Cell Seeding (Plate cells in 96-well plates) Cell_Culture->Cell_Seeding Compound_Prep 3. Compound Preparation (Serial dilutions of this compound) Cell_Seeding->Compound_Prep Cell_Treatment 4. Cell Treatment (Add this compound to cells) Compound_Prep->Cell_Treatment Incubation 5. Incubation (72 hours) Cell_Treatment->Incubation Viability_Assay 6. Cell Viability Assay (MTT Assay) Incubation->Viability_Assay Data_Analysis 7. Data Analysis (Calculate IC50) Viability_Assay->Data_Analysis

References

Application Notes and Protocols for Fovinaciclib in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fovinaciclib is a potent and selective inhibitor of Cyclin-Dependent Kinase 4 (CDK4) and Cyclin-Dependent Kinase 6 (CDK6). These kinases are crucial regulators of the cell cycle, and their inhibition can lead to cell cycle arrest and suppression of tumor cell proliferation. This document provides detailed protocols for the solubilization, storage, and stability assessment of this compound for use in in vitro cell culture experiments. Adherence to these guidelines is critical for obtaining accurate and reproducible results in cell-based assays.

Data Presentation

This compound Properties
PropertyValue
Molecular FormulaC₂₉H₄₀N₈OS
Molecular Weight548.75 g/mol
AppearanceCrystalline solid
Storage (Solid)Short-term (days to weeks) at 0-4°C; Long-term (months to years) at -20°C. Protect from light.
This compound Solubility
SolventSolubilityNotes
Dimethyl Sulfoxide (DMSO)Soluble (Exact concentration should be confirmed from the supplier's technical data sheet)It is common for similar kinase inhibitors to have solubilities in the range of 10-100 mM.
MethanolSoluble---
WaterSparingly solubleNot recommended for preparing stock solutions.
Cell Culture MediaSparingly solubleDirect dissolution is not recommended. Dilute from a DMSO stock solution.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

This protocol describes the preparation of a this compound stock solution in DMSO.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO), sterile

  • Sterile, nuclease-free microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Equilibrate: Allow the vial of this compound powder to come to room temperature before opening to prevent condensation.

  • Weighing: In a suitable weighing environment, carefully weigh the desired amount of this compound powder.

  • Dissolution:

    • Add the appropriate volume of sterile DMSO to the this compound powder to achieve the desired stock concentration (e.g., 10 mM). The exact solubility should be confirmed from the supplier's datasheet.

    • Calculation Example for a 10 mM Stock Solution:

      • Molecular Weight of this compound = 548.75 g/mol

      • To prepare 1 mL of a 10 mM solution, you would need 0.01 moles/L * 1 L/1000 mL * 548.75 g/mol = 0.00054875 g = 0.54875 mg of this compound.

      • Dissolve 0.55 mg of this compound in 1 mL of DMSO.

  • Mixing: Vortex the solution thoroughly for several minutes to ensure complete dissolution.

  • Sonication (Optional): If the compound does not dissolve completely, sonicate the vial in a water bath for 10-15 minutes.

  • Sterilization: The DMSO stock solution is considered sterile if prepared from sterile components under aseptic conditions. Filtration is generally not recommended for DMSO stock solutions as it can lead to loss of compound.

  • Aliquoting and Storage:

    • Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months). Protect from light.

Protocol 2: Determination of this compound Solubility in Cell Culture Media

This protocol outlines a method to empirically determine the practical working solubility of this compound in a specific cell culture medium.

Materials:

  • This compound stock solution (10 mM in DMSO)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS), pre-warmed to 37°C

  • Sterile, clear 96-well plate

  • Incubator (37°C, 5% CO₂)

  • Microscope

Procedure:

  • Prepare Serial Dilutions:

    • In the 96-well plate, prepare serial dilutions of the this compound DMSO stock solution into the pre-warmed cell culture medium.

    • Aim for a range of final concentrations (e.g., 100 µM, 50 µM, 25 µM, 10 µM, 5 µM, 1 µM).

    • Keep the final DMSO concentration consistent and low (e.g., ≤ 0.5%) across all wells to avoid solvent-induced precipitation or toxicity.

  • Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for a period relevant to your planned experiments (e.g., 2, 24, and 48 hours).

  • Visual Inspection: At each time point, carefully inspect the wells under a microscope for any signs of precipitation (e.g., crystals, cloudiness).

  • Determine Maximum Soluble Concentration: The highest concentration of this compound that remains clear and free of precipitate is considered the maximum practical working solubility in that specific medium under those conditions.

Protocol 3: Assessment of this compound Stability in Cell Culture Media

This protocol provides a framework for evaluating the stability of this compound in cell culture medium over time.

Materials:

  • This compound stock solution (10 mM in DMSO)

  • Complete cell culture medium, pre-warmed to 37°C

  • Sterile microcentrifuge tubes

  • Incubator (37°C, 5% CO₂)

  • Analytical method for quantifying this compound (e.g., HPLC-UV or LC-MS)

  • Cell-based assay (e.g., MTT or CellTiter-Glo for viability)

Procedure:

Part A: Chemical Stability (Requires Analytical Chemistry)

  • Prepare Spiked Media: Prepare a solution of this compound in the cell culture medium at a concentration relevant to your experiments (e.g., 10 µM).

  • Time Points: Aliquot the solution into sterile tubes for different time points (e.g., 0, 2, 8, 24, 48, 72 hours).

  • Incubation: Incubate the tubes at 37°C.

  • Sample Collection: At each time point, take a sample and store it at -80°C until analysis.

  • Quantification: Analyze the samples using a validated HPLC-UV or LC-MS method to determine the concentration of this compound at each time point. A decrease in concentration over time indicates degradation.

Part B: Functional Stability (Cell-Based Assay)

  • Prepare Aged Media: Prepare a bulk solution of this compound in your cell culture medium at the desired final concentration.

  • Incubate Media: Incubate this "aged" media at 37°C for different durations (e.g., 0, 24, 48, 72 hours) before adding it to cells.

  • Cell Treatment:

    • Plate your cells of interest and allow them to adhere overnight.

    • Treat the cells with the freshly prepared this compound media (Time 0) and the aged media from each time point.

    • Include a vehicle control (media with the same concentration of DMSO).

  • Assess Biological Activity: After a set incubation period (e.g., 72 hours), perform a cell viability assay (e.g., MTT).

  • Analysis: Compare the biological activity (e.g., IC₅₀ value) of this compound in the aged media to that of the freshly prepared media. A significant loss of activity in the aged media suggests instability.

Visualizations

Fovinaciclib_Signaling_Pathway cluster_G1_Phase G1 Phase cluster_S_Phase S Phase CyclinD Cyclin D CDK4_6 CDK4/6 CyclinD->CDK4_6 forms complex Rb Rb CDK4_6->Rb phosphorylates E2F E2F Rb->E2F inhibits S_Phase_Genes S-Phase Progression Genes E2F->S_Phase_Genes activates transcription This compound This compound This compound->CDK4_6 inhibits

Caption: this compound inhibits the CDK4/6-Cyclin D complex, preventing Rb phosphorylation.

Experimental_Workflow_Solubility start Start: this compound Powder dissolve Dissolve in DMSO (e.g., 10 mM stock) start->dissolve prepare_dilutions Prepare serial dilutions in pre-warmed cell culture medium dissolve->prepare_dilutions incubate Incubate at 37°C (2, 24, 48 hours) prepare_dilutions->incubate observe Microscopic observation for precipitation incubate->observe end Determine Maximum Soluble Concentration observe->end

Caption: Workflow for determining this compound solubility in cell culture media.

Experimental_Workflow_Stability start Start: Prepare this compound-spiked cell culture medium incubate Incubate medium at 37°C (0, 24, 48, 72 hours) start->incubate treat_cells Treat cells with aged medium incubate->treat_cells cell_viability_assay Perform cell viability assay (e.g., MTT) after 72h treat_cells->cell_viability_assay analyze Compare IC50 values to determine functional stability cell_viability_assay->analyze end Conclusion on Stability analyze->end

Caption: Workflow for assessing the functional stability of this compound.

Application Notes and Protocols: Fovinaciclib Xenograft Mouse Model Experimental Design

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Fovinaciclib (also known as FCN-437c) is an orally bioavailable, selective small-molecule inhibitor of cyclin-dependent kinase 4 and 6 (CDK4/6).[1][2][3] These kinases are critical regulators of the cell cycle, and their dysregulation is a common feature in many types of cancer.[1][4] this compound functions by inducing cell cycle arrest at the G1 phase, thereby suppressing DNA replication and inhibiting the proliferation of tumor cells.[1][4] It has shown promise in treating various malignancies, particularly hormone receptor-positive (HR+), human epidermal growth factor receptor 2-negative (HER2-) breast cancer.[3][4][5]

Preclinical evaluation using in vivo models is a crucial step in the development of novel anticancer agents like this compound. The xenograft mouse model, where human cancer cells are implanted into immunocompromised mice, remains a cornerstone for assessing anti-tumor efficacy, understanding pharmacokinetic/pharmacodynamic (PK/PD) relationships, and identifying predictive biomarkers. This document provides a detailed protocol and application notes for designing and executing a this compound xenograft study.

Mechanism of Action and Signaling Pathway

This compound selectively targets CDK4 and CDK6. In the G1 phase of the cell cycle, CDK4 and CDK6 form complexes with Cyclin D. This complex then phosphorylates the retinoblastoma protein (Rb).[1][3] Phosphorylated Rb releases the E2F transcription factor, which in turn activates the transcription of genes required for the transition from the G1 to the S phase of the cell cycle. By inhibiting CDK4/6, this compound prevents the phosphorylation of Rb, keeping it in its active, unphosphorylated state.[3] This maintains the Rb-E2F complex, blocking the G1/S transition and leading to cell cycle arrest.[1][4]

Fovinaciclib_Pathway cluster_G1_Phase G1 Phase cluster_S_Phase S Phase Transition CyclinD Cyclin D CDK46_CyclinD CDK4/6-Cyclin D Complex CyclinD->CDK46_CyclinD forms CDK46 CDK4/6 CDK46->CDK46_CyclinD forms Rb Rb Rb_E2F Rb-E2F Complex Rb->Rb_E2F binds E2F E2F E2F->Rb_E2F binds CDK46_CyclinD->Rb_E2F Phosphorylates Rb, causing E2F release E2F_free E2F Rb_E2F->E2F_free releases S_Phase_Genes S-Phase Progression Genes CellCycle Cell Cycle Progression S_Phase_Genes->CellCycle E2F_free->S_Phase_Genes Activates Transcription This compound This compound This compound->CDK46_CyclinD Inhibits

Caption: this compound's mechanism of action via inhibition of the CDK4/6-Rb pathway.

Preclinical and Clinical Data Summary

Quantitative data from preclinical and clinical studies are essential for designing robust in vivo experiments. Below is a summary of available pharmacokinetic data for this compound and representative efficacy data for other CDK inhibitors in xenograft models.

Table 1: Human Pharmacokinetic Properties of this compound (FCN-437c) Data from a study in six healthy male Chinese subjects after a single 200 mg oral dose.[3]

ParameterValueUnit
Cmax (plasma) 706ng eq./mL
Tmax (plasma) 5.0h
t1/2 (plasma) 56.5h
Primary Route of Elimination Fecal% of Dose
Fecal Excretion 77.16% of Dose
Urinary Excretion 19.19% of Dose

Table 2: Example Preclinical Efficacy of CDK Inhibitors in Xenograft Models This table provides context on the expected anti-tumor activity of CDK inhibitors in vivo.

Compound (Target)DoseMouse ModelResultReference
Unnamed CDK9 Inhibitor 15 mg/kgH929 Multiple Myeloma Xenograft66% Tumor Growth Inhibition[6]
Dinaciclib (pan-CDK) 20 mg/kgNGP Neuroblastoma XenograftSignificant tumor regression[7]
Palbociclib (CDK4/6) Not specifiedMYC-amplified Medulloblastoma PDXRapid tumor regression, significant survival advantage[8]

Experimental Protocol: this compound Xenograft Mouse Model

This protocol describes a subcutaneous xenograft study to evaluate the anti-tumor efficacy of this compound. The model utilizes a human HR+/HER2- breast cancer cell line, consistent with this compound's primary indication.

3.1 Materials and Reagents

  • Cell Line: MCF-7 (HR+/HER2- human breast adenocarcinoma) or other relevant patient-derived xenograft (PDX) model.[8]

  • Animals: Female athymic nude or NOD-scid gamma (NSG) mice, 6-8 weeks old.[8][9]

  • Cell Culture Media: Eagle's Minimum Essential Medium (EMEM) with 10% Fetal Bovine Serum (FBS), 0.01 mg/mL human insulin, and 1% penicillin-streptomycin.

  • Extracellular Matrix: Matrigel® (or similar).

  • This compound: Sourced from a reputable supplier (e.g., MedChemExpress).[10]

  • Vehicle Control: To be determined based on the drug's solubility (e.g., 0.5% methylcellulose, 5% DMSO in saline).

  • Anesthesia: Isoflurane or Ketamine/Xylazine cocktail.

  • Calipers: For tumor measurement.

3.2 Cell Line Culture and Preparation

  • Culture MCF-7 cells according to standard protocols in a 37°C, 5% CO2 incubator.

  • Harvest cells during the logarithmic growth phase using trypsin-EDTA.

  • Wash cells twice with sterile phosphate-buffered saline (PBS).

  • Resuspend the cell pellet in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5 x 10^7 cells/mL.

  • Keep the cell suspension on ice until implantation to prevent the Matrigel from solidifying.

3.3 Animal Handling and Tumor Implantation

  • Allow mice to acclimatize for at least one week before the study begins.

  • Anesthetize the mouse.

  • Using a 26-G syringe, subcutaneously inject 100 µL of the cell suspension (containing 5 x 10^6 cells) into the right flank of each mouse.[9]

  • Monitor animals regularly for recovery from anesthesia and for general health.

3.4 Study Groups and Treatment Schedule

  • Monitor tumor growth using calipers. When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (n=8-10 mice per group).

  • Group 1 (Vehicle Control): Administer the vehicle solution orally (p.o.) once daily (QD).

  • Group 2 (this compound): Administer this compound (e.g., 25 mg/kg, dose to be optimized) orally (p.o.) once daily (QD).

  • Group 3 (Positive Control - Optional): Administer a standard-of-care agent for breast cancer.

  • Treat animals for 21-28 days or until the endpoint is reached.

3.5 Tumor Measurement and Body Weight Monitoring

  • Measure tumor dimensions (length and width) with calipers 2-3 times per week.

  • Calculate tumor volume using the formula: Volume = (Width² x Length) / 2 .

  • Monitor the body weight of each animal 2-3 times per week as a measure of general toxicity. Significant weight loss (>15-20%) may require euthanasia.

3.6 Study Endpoint and Tissue Collection

  • The primary endpoint is typically tumor growth inhibition. Euthanize animals when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or if tumors become ulcerated.

  • At the end of the study, euthanize all animals.

  • Excise tumors, weigh them, and divide them for different analyses.

  • Flash-freeze a portion in liquid nitrogen for Western blot or qRT-PCR analysis.

  • Fix a portion in 10% neutral buffered formalin for immunohistochemistry (IHC).

3.7 Pharmacodynamic (PD) Biomarker Analysis

  • Western Blot: Analyze tumor lysates for levels of phosphorylated Rb (p-Rb), total Rb, Cyclin D1, and CDK4/6 to confirm target engagement. A reduction in p-Rb is the expected pharmacodynamic effect.

  • Immunohistochemistry (IHC): Stain tumor sections for proliferation markers (e.g., Ki-67) and apoptosis markers (e.g., cleaved Caspase-3) to assess the biological effects of this compound.

Experimental Workflow Visualization

The following diagram outlines the logical flow of a typical xenograft efficacy study.

Xenograft_Workflow start Start cell_culture 1. Cell Culture (e.g., MCF-7) start->cell_culture animal_acclimation 2. Animal Acclimatization (Athymic Nude Mice) start->animal_acclimation implantation 3. Tumor Cell Implantation (Subcutaneous) cell_culture->implantation animal_acclimation->implantation monitoring 4. Tumor Growth Monitoring implantation->monitoring randomization 5. Randomization into Groups (Tumor Volume ~100-150 mm³) monitoring->randomization treatment 6. Treatment Administration (Vehicle vs. This compound) randomization->treatment data_collection 7. Data Collection (Tumor Volume, Body Weight) treatment->data_collection endpoint 8. Study Endpoint Reached data_collection->endpoint 2-3x per week euthanasia 9. Euthanasia & Tissue Collection endpoint->euthanasia analysis 10. Data & Biomarker Analysis (TGI, IHC, Western Blot) euthanasia->analysis end_node End analysis->end_node

Caption: A standard workflow for a xenograft mouse model efficacy study.

Data Analysis and Interpretation

The primary outcome of the study is Tumor Growth Inhibition (TGI), which is calculated at the end of the study using the following formula:

TGI (%) = [1 - (ΔT / ΔC)] x 100

Where:

  • ΔT is the change in mean tumor volume for the treated group from the start to the end of treatment.

  • ΔC is the change in mean tumor volume for the control group over the same period.

Statistical analysis (e.g., using a Student's t-test or ANOVA) should be performed to determine if the observed differences in tumor volume between the treated and control groups are statistically significant. The results, combined with biomarker analysis, will provide a comprehensive assessment of this compound's in vivo anti-tumor activity and its mechanism of action.

References

Application Notes and Protocols for Fovinaciclib Combination Therapy with Fulvestrant

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic combination of targeted therapies is a cornerstone of modern oncology, aiming to enhance efficacy, overcome resistance, and improve patient outcomes. For hormone receptor-positive (HR+), human epidermal growth factor receptor 2-negative (HER2-) breast cancer, the combination of cyclin-dependent kinase 4/6 (CDK4/6) inhibitors with endocrine therapy has become a standard of care.

Fovinaciclib (formerly FCN-437c) is a potent and selective oral inhibitor of CDK4 and CDK6, which are key regulators of the cell cycle.[1][2][3] By inhibiting CDK4/6, this compound prevents the phosphorylation of the retinoblastoma (Rb) protein, inducing G1 phase cell cycle arrest and thereby suppressing tumor cell proliferation.[1][2] Fulvestrant (B1683766) is a selective estrogen receptor degrader (SERD) that functions by binding to the estrogen receptor (ER), inducing its degradation, and consequently downregulating ER-mediated signaling pathways.[4][5]

Preclinical studies have demonstrated a strong synergistic effect when combining CDK4/6 inhibitors with anti-estrogen therapies.[6][7] This dual approach simultaneously targets two critical pathways in HR+ breast cancer: the cell cycle progression driven by CDK4/6 and the hormone-driven proliferation mediated by the estrogen receptor. This combination has been shown to significantly prolong progression-free survival (PFS) in clinical trials.[6]

Recent regulatory filings confirm the clinical development of this compound in combination with fulvestrant. In November 2023, a drug registration application for this compound citrate (B86180) capsules combined with fulvestrant was accepted in China for the treatment of HR+/HER2- locally advanced or metastatic breast cancer that has progressed after previous endocrine therapy. While detailed data from this compound-specific trials are not yet widely published, the extensive clinical experience with other CDK4/6 inhibitors (Palbociclib, Ribociclib, Abemaciclib) in combination with fulvestrant provides a robust framework for application and protocol development.

Mechanism of Action and Therapeutic Rationale

The combination of this compound and fulvestrant targets the core drivers of HR+/HER2- breast cancer proliferation through two distinct but complementary mechanisms.

  • This compound: As a selective CDK4/6 inhibitor, this compound blocks the activity of the Cyclin D-CDK4/6 complex.[2][6] This prevents the phosphorylation of the Rb protein. Hypophosphorylated Rb remains bound to the E2F transcription factor, inhibiting the expression of genes required for the transition from the G1 to the S phase of the cell cycle.[8] The result is a G1 cell cycle arrest, halting tumor cell division.[1]

  • Fulvestrant: As a SERD, fulvestrant binds competitively to the estrogen receptor, leading to a conformational change that marks the receptor for proteasomal degradation.[5] This significantly reduces the cellular levels of ER, thereby blocking downstream signaling pathways that promote cell proliferation and survival.[5]

The synergistic effect arises from the dual blockade of mitogenic signaling. While fulvestrant reduces the primary driver of proliferation (estrogen signaling), this compound blocks a key downstream pathway that cells might use to bypass endocrine therapy, leading to a more comprehensive and durable anti-tumor response.

Estrogen Estrogen ER Estrogen Receptor (ER) Estrogen->ER Binds & Activates CyclinD Cyclin D ER->CyclinD ↑ Transcription CDK46 CDK4/6 CyclinD->CDK46 Forms Complex Rb Rb CDK46->Rb Phosphorylates (pRb) E2F E2F Rb->E2F G1_S_Transition G1-S Phase Transition E2F->G1_S_Transition Promotes Proliferation Cell Proliferation G1_S_Transition->Proliferation Fulvestrant Fulvestrant Fulvestrant->ER Binds & Degrades This compound This compound This compound->CDK46 Inhibits

Caption: Synergistic mechanism of this compound and Fulvestrant.

Quantitative Data Summary

The following tables summarize clinical outcomes from pivotal Phase III trials combining other CDK4/6 inhibitors with fulvestrant in patients with HR+/HER2- advanced breast cancer who have progressed on prior endocrine therapy. This data serves as a benchmark for the expected efficacy of the this compound-fulvestrant combination.

Table 1: Progression-Free Survival (PFS) in Key Phase III Trials

Trial (CDK4/6i + Fulvestrant)Median PFS (Combination Arm)Median PFS (Placebo + Fulvestrant Arm)Hazard Ratio (HR) (95% CI)
PALOMA-3 (Palbociclib)11.2 months4.6 months0.50 (0.40–0.62)
MONALEESA-3 (Ribociclib)20.5 months12.8 months0.59 (0.48–0.73)
MONARCH 2 (Abemaciclib)16.4 months9.3 months0.55 (0.45–0.68)

Data sourced from publicly available clinical trial results.[2][6]

Table 2: Overall Survival (OS) and Objective Response Rate (ORR)

Trial (CDK4/6i + Fulvestrant)Median OS (Combination Arm)Median OS (Placebo + Fulvestrant Arm)Hazard Ratio (HR) (95% CI)ORR (Combination Arm)
PALOMA-3 (Palbociclib)34.8 months28.0 months0.81 (0.64–1.03)24.6%
MONALEESA-3 (Ribociclib)53.7 months41.5 months0.73 (0.59–0.90)32.4%
MONARCH 2 (Abemaciclib)46.7 months37.3 months0.76 (0.61–0.95)48.1%

Data sourced from publicly available clinical trial results.[2][6] An FDA pooled analysis of these three trials confirmed a consistent overall survival benefit with the addition of a CDK4/6 inhibitor to fulvestrant, with an estimated HR for OS of 0.77.

Experimental Protocols

The following are representative protocols for preclinical and clinical evaluation of the this compound and fulvestrant combination. Note: These are generalized protocols based on standard methodologies and data from trials of similar CDK4/6 inhibitors. Researchers must adapt them to specific experimental contexts and adhere to all institutional and regulatory guidelines.

Preclinical Evaluation: In Vitro Synergy Assessment

Objective: To determine if this compound and fulvestrant exhibit synergistic, additive, or antagonistic effects on the proliferation of HR+ breast cancer cell lines (e.g., MCF-7, T-47D).

Methodology:

  • Cell Culture: Culture HR+/HER2- breast cancer cells in appropriate media (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin) at 37°C in a 5% CO₂ incubator.

  • Drug Preparation: Prepare stock solutions of this compound and fulvestrant in DMSO. Create a dose-response matrix with serial dilutions of both drugs, alone and in combination.

  • Cell Seeding: Seed cells in 96-well plates at a density of 3,000–5,000 cells per well and allow them to adhere overnight.

  • Treatment: Replace media with fresh media containing the single-agent or combination drug concentrations. Include a vehicle control (DMSO) group.

  • Viability Assay: After 72–96 hours of incubation, assess cell viability using a standard method such as the CellTiter-Glo® Luminescent Cell Viability Assay or MTT assay.

  • Data Analysis:

    • Calculate the percentage of cell growth inhibition relative to the vehicle control for each concentration.

    • Determine the IC50 (half-maximal inhibitory concentration) for each drug alone.

    • Use software such as CompuSyn to calculate the Combination Index (CI) based on the Chou-Talalay method.

      • CI < 1: Synergy

      • CI = 1: Additive effect

      • CI > 1: Antagonism

cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A Culture HR+ Breast Cancer Cells C Seed Cells in 96-Well Plates A->C B Prepare Drug Dose Matrix D Treat Cells with Drugs for 72-96h B->D C->D E Perform Cell Viability Assay D->E F Calculate % Inhibition and IC50 Values E->F G Calculate Combination Index (CI) F->G H Determine Synergy, Additivity, or Antagonism G->H

Caption: Workflow for in vitro synergy assessment.
Clinical Protocol: Phase III Study Design (Representative)

This protocol is based on the designs of the PALOMA-3, MONALEESA-3, and MONARCH 2 trials.

Title: A Phase III, Randomized, Double-Blind, Placebo-Controlled Study of this compound in Combination with Fulvestrant for the Treatment of HR+/HER2- Advanced or Metastatic Breast Cancer Following Progression on Endocrine Therapy.

Patient Population:

  • Postmenopausal women (or pre-/perimenopausal women receiving an LHRH agonist).

  • Confirmed HR+/HER2- advanced or metastatic breast cancer.

  • Documented disease progression or relapse on or after prior endocrine therapy (adjuvant or for advanced disease).

  • ECOG performance status of 0 or 1.

Treatment Arms:

  • Experimental Arm: this compound (oral, daily on a specified schedule, e.g., 21 days on/7 days off) + Fulvestrant (500 mg intramuscular injection on Days 1, 15, 29, and once monthly thereafter).

  • Control Arm: Placebo (matching this compound schedule) + Fulvestrant (same dosing as experimental arm).

Endpoints:

  • Primary Endpoint: Progression-Free Survival (PFS) as assessed by the investigator according to RECIST v1.1.

  • Secondary Endpoints: Overall Survival (OS), Objective Response Rate (ORR), Clinical Benefit Rate (CBR), safety and tolerability, patient-reported outcomes.

Study Procedures:

  • Screening: Confirm eligibility criteria, obtain informed consent, perform baseline tumor assessments (CT/MRI), and collect blood samples.

  • Randomization: Patients are randomized in a 2:1 ratio to the experimental or control arm.

  • Treatment Cycles: Treatment is administered in 28-day cycles. This compound/placebo is self-administered orally. Fulvestrant is administered by a healthcare professional.

  • Tumor Assessment: Imaging is performed every 8 weeks for the first 24 months, and every 12 weeks thereafter until disease progression.

  • Safety Monitoring: Adverse events are monitored and graded according to CTCAE v5.0 at each visit. Regular laboratory assessments (hematology, chemistry) are required.

  • Follow-up: After discontinuation of treatment, patients are followed for subsequent therapies and survival status.

cluster_arm1 Experimental Arm cluster_arm2 Control Arm Screening Patient Screening (HR+/HER2- Advanced BC, Prior ET Progression) Randomization Randomization (2:1) Screening->Randomization Arm1 This compound (Oral) + Fulvestrant (IM) Randomization->Arm1 Arm2 Placebo (Oral) + Fulvestrant (IM) Randomization->Arm2 Evaluation Tumor Assessment (RECIST 1.1) Safety Monitoring (CTCAE) Arm1->Evaluation Arm2->Evaluation Endpoint Primary Endpoint: Progression-Free Survival (PFS) Evaluation->Endpoint

References

Fovinaciclib Pharmacokinetics in Animal Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fovinaciclib (also known as FCN-437c) is a potent and selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6). These kinases are crucial regulators of the cell cycle, and their dysregulation is a hallmark of many cancers. This compound's mechanism of action involves the inhibition of the Cyclin D-CDK4/6-Retinoblastoma (Rb) pathway, leading to cell cycle arrest at the G1/S transition and subsequent suppression of tumor cell proliferation[1]. Preclinical studies have suggested that this compound possesses favorable pharmacokinetic properties and the ability to penetrate the blood-brain barrier, indicating its potential for treating primary and metastatic brain tumors[2].

These application notes provide a framework for conducting and analyzing the pharmacokinetics of this compound in various animal models, a critical step in preclinical drug development. While specific quantitative data from animal studies of this compound are not publicly available, this document offers detailed protocols and data presentation templates based on standard industry practices for similar small molecule inhibitors.

Mechanism of Action: CDK4/6 Inhibition

This compound targets the CDK4/6 enzymes, which, in complex with Cyclin D, phosphorylate the Retinoblastoma (Rb) protein. Phosphorylation of Rb releases the transcription factor E2F, allowing for the expression of genes necessary for the cell to transition from the G1 (growth) phase to the S (DNA synthesis) phase of the cell cycle. By inhibiting CDK4/6, this compound prevents Rb phosphorylation, keeping E2F sequestered and thereby arresting the cell cycle in the G1 phase[3][4][5][6][7].

CDK4_6_Pathway cluster_0 Upstream Signaling cluster_1 Cell Cycle Progression cluster_2 Drug Intervention Growth Factors Growth Factors Cyclin D Cyclin D Growth Factors->Cyclin D Upregulates CDK4/6 CDK4/6 Cyclin D->CDK4/6 Binds Rb Rb CDK4/6->Rb Phosphorylates E2F E2F Rb->E2F Inhibits G1/S Transition G1/S Transition E2F->G1/S Transition Promotes This compound This compound This compound->CDK4/6 Inhibits

Figure 1: this compound's Mechanism of Action in the CDK4/6-Rb Pathway.

Quantitative Data Summary

Comprehensive pharmacokinetic analysis in multiple species is essential to understand the absorption, distribution, metabolism, and excretion (ADME) profile of a drug candidate. The following tables provide a structured format for summarizing key pharmacokinetic parameters of this compound following oral (PO) and intravenous (IV) administration in common animal models. Note: The values in these tables are placeholders and should be replaced with experimental data.

Table 1: Single-Dose Oral Pharmacokinetics of this compound

SpeciesDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC (0-t) (ng·h/mL)AUC (0-inf) (ng·h/mL)t½ (h)F (%)
Mouse10DataDataDataDataDataData
Rat10DataDataDataDataDataData
Dog5DataDataDataDataDataData
Monkey5DataDataDataDataDataData

Table 2: Single-Dose Intravenous Pharmacokinetics of this compound

SpeciesDose (mg/kg)C₀ (ng/mL)AUC (0-t) (ng·h/mL)AUC (0-inf) (ng·h/mL)t½ (h)CL (mL/h/kg)Vd (L/kg)
Mouse2DataDataDataDataDataData
Rat2DataDataDataDataDataData
Dog1DataDataDataDataDataData
Monkey1DataDataDataDataDataData

Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC: Area under the plasma concentration-time curve; t½: Half-life; F: Bioavailability; C₀: Initial plasma concentration; CL: Clearance; Vd: Volume of distribution.

Experimental Protocols

The following are detailed protocols for conducting in vivo pharmacokinetic studies of this compound in rodent models. These can be adapted for other species with appropriate consideration for animal size, physiology, and ethical guidelines.

Protocol 1: Oral Pharmacokinetic Study in Mice

Objective: To determine the pharmacokinetic profile of this compound following a single oral gavage administration in mice.

Materials:

  • This compound

  • Vehicle (e.g., 0.5% methylcellulose (B11928114) in sterile water)

  • Male CD-1 mice (8-10 weeks old, 25-30g)

  • Oral gavage needles

  • Microcentrifuge tubes with anticoagulant (e.g., K2EDTA)

  • Centrifuge

  • Analytical equipment for bioanalysis (e.g., LC-MS/MS)

Procedure:

  • Dose Formulation: Prepare a suspension of this compound in the vehicle at the desired concentration (e.g., 1 mg/mL for a 10 mg/kg dose in a 10 mL/kg dosing volume).

  • Animal Dosing: Fast mice for 4 hours prior to dosing. Administer a single dose of the this compound suspension via oral gavage.

  • Blood Sampling: Collect blood samples (approximately 50 µL) via submandibular or saphenous vein bleeding at predefined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose) into anticoagulant-coated tubes.

  • Plasma Preparation: Centrifuge the blood samples at 4°C to separate the plasma.

  • Sample Analysis: Analyze the plasma concentrations of this compound using a validated bioanalytical method (e.g., LC-MS/MS).

  • Data Analysis: Calculate pharmacokinetic parameters using appropriate software.

Protocol 2: Intravenous Pharmacokinetic Study in Rats

Objective: To determine the pharmacokinetic profile of this compound following a single intravenous bolus administration in rats.

Materials:

  • This compound

  • Vehicle (e.g., 20% Solutol HS 15 in sterile saline)

  • Male Sprague-Dawley rats (8-10 weeks old, 250-300g) with jugular vein catheters

  • Syringes and needles

  • Microcentrifuge tubes with anticoagulant (e.g., K2EDTA)

  • Centrifuge

  • Analytical equipment for bioanalysis (e.g., LC-MS/MS)

Procedure:

  • Dose Formulation: Prepare a solution of this compound in the vehicle at the desired concentration (e.g., 1 mg/mL for a 2 mg/kg dose in a 2 mL/kg dosing volume).

  • Animal Dosing: Administer a single bolus dose of the this compound solution via the jugular vein catheter.

  • Blood Sampling: Collect blood samples (approximately 100 µL) from the catheter at predefined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose) into anticoagulant-coated tubes.

  • Plasma Preparation: Centrifuge the blood samples at 4°C to separate the plasma.

  • Sample Analysis: Analyze the plasma concentrations of this compound using a validated bioanalytical method (e.g., LC-MS/MS).

  • Data Analysis: Calculate pharmacokinetic parameters using appropriate software.

PK_Workflow cluster_0 Preparation cluster_1 Execution cluster_2 Analysis A Dose Formulation (this compound in Vehicle) C Drug Administration (Oral or IV) A->C B Animal Acclimation & Fasting B->C D Serial Blood Sampling (Defined Time Points) C->D E Plasma Separation (Centrifugation) D->E F Bioanalysis (LC-MS/MS) E->F G Pharmacokinetic Modeling & Parameter Calculation F->G

Figure 2: General Workflow for an In Vivo Pharmacokinetic Study.

Conclusion

The provided application notes and protocols serve as a comprehensive guide for researchers initiating pharmacokinetic studies of this compound in animal models. Adherence to these standardized procedures will ensure the generation of high-quality, reproducible data that is crucial for the continued development of this promising anti-cancer agent. Future work should focus on obtaining and publishing specific pharmacokinetic data for this compound to allow for more direct comparisons and informed decision-making in the drug development process.

References

Application Notes and Protocols for Inducing Senescence in Primary Cells with Fovinaciclib

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Fovinaciclib is classified as a Cyclin-Dependent Kinase 4 and 6 (CDK4/6) inhibitor.[1] The following application notes and protocols are based on the established mechanism of action for this class of inhibitors in inducing cellular senescence. Currently, there is limited publicly available data specifically on this compound for this application. The provided protocols are adapted from established methods for other well-characterized CDK4/6 inhibitors such as Palbociclib and Abemaciclib and should be optimized for your specific primary cell type and experimental conditions.

Introduction

Cellular senescence is a state of irreversible cell cycle arrest that plays a critical role in aging, tumor suppression, and tissue homeostasis. Pharmacological induction of senescence is a valuable tool for studying these processes. This compound, as a CDK4/6 inhibitor, offers a targeted approach to induce a senescent phenotype in primary cells. CDK4/6 are key regulators of the cell cycle, and their inhibition leads to a stable G1 arrest, a hallmark of senescence.[1]

Mechanism of Action: this compound-Induced Senescence

This compound, by inhibiting CDK4 and CDK6, prevents the phosphorylation of the Retinoblastoma (Rb) protein. Hypophosphorylated Rb remains bound to the E2F family of transcription factors, thereby preventing the expression of genes required for S-phase entry and leading to a G1 cell cycle arrest.[1][2] This sustained arrest, in concert with the activation of the p53/p21 pathway, triggers the establishment of the senescent phenotype. Senescent cells exhibit characteristic morphological changes, including an enlarged and flattened shape, and express specific biomarkers such as senescence-associated β-galactosidase (SA-β-gal) and a senescence-associated secretory phenotype (SASP).[1]

Data Presentation: Expected Quantitative Outcomes

The following tables present representative quantitative data from studies using CDK4/6 inhibitors to induce senescence in various cell types. These values can serve as a benchmark for expected results when using this compound.

Table 1: Induction of Senescence Markers by CDK4/6 Inhibitors

Cell TypeCDK4/6 InhibitorConcentration (µM)Duration% SA-β-gal Positive Cells (Fold Change vs. Control)Reference
Human Umbilical Vein Endothelial Cells (HUVECs)Palbociclib272 hours~75% (significant increase)[3]
Human Dermal FibroblastsPalbociclib17 daysNot specified, but morphological changes consistent with senescence observed[4]
Pancreatic Cancer Cell LinesAbemaciclibVaries by cell line5 daysSignificant increase[5]
Ovarian Cancer Cells (Hey1)Ribociclib0.5 - 172 hours>95%[6]

Table 2: Cell Cycle Arrest Induced by CDK4/6 Inhibitors

Cell TypeCDK4/6 InhibitorConcentration (µM)Duration% Cells in G0/G1 PhaseReference
Human Dermal FibroblastsAbemaciclib0.56 days~85%[7]
Breast Cancer Cells (MCF-7)Palbociclib0.596 hoursSignificant increase[8]
Melanoma and Breast Cancer CellsPalbociclib248 hoursSignificant increase[4]

Table 3: SASP Factor Secretion Following CDK4/6 Inhibitor Treatment

Cell TypeCDK4/6 InhibitorConcentration (µM)DurationIL-6 Secretion (Fold Change vs. Control)IL-8 Secretion (Fold Change vs. Control)Reference
Human FibroblastsPalbociclib110 daysNot specified, but SASP induction observedNot specified, but SASP induction observed[1]
Ovarian Cancer Cells (Hey1)Ribociclib172 hours~2.5Not significantly changed[6]
Breast Cancer Cells (MCF-7)Palbociclib25 days~4~3[9]

Experimental Protocols

Induction of Senescence in Primary Cells

This protocol provides a general guideline for inducing senescence in primary cells using a CDK4/6 inhibitor like this compound. Optimization of concentration and duration of treatment is crucial for each cell type.

Materials:

  • Primary cells of interest (e.g., human primary fibroblasts)

  • Complete cell culture medium

  • This compound (or other CDK4/6 inhibitor)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Cell culture plates/flasks

Procedure:

  • Cell Seeding: Plate primary cells at a density that allows for several population doublings before reaching confluency.

  • Drug Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in complete cell culture medium to achieve the desired final concentrations. It is recommended to test a range of concentrations (e.g., 0.1 µM to 5 µM) to determine the optimal concentration for senescence induction without causing significant cytotoxicity.

  • Treatment: Once cells have adhered and are in the exponential growth phase, replace the medium with the medium containing the desired concentration of this compound. A vehicle control (DMSO) should be run in parallel.

  • Incubation: Incubate the cells for a period of 3 to 10 days. The optimal duration will vary depending on the cell type and the concentration of the inhibitor. Monitor the cells daily for morphological changes indicative of senescence (enlarged, flattened appearance).

  • Medium Change: Change the medium with freshly prepared this compound-containing medium every 2-3 days.

  • Harvesting and Analysis: After the incubation period, harvest the cells for analysis of senescence markers as described in the following protocols.

Senescence-Associated β-Galactosidase (SA-β-gal) Staining

SA-β-gal activity at pH 6.0 is a widely used biomarker for senescent cells.[10]

Materials:

  • Phosphate-buffered saline (PBS)

  • Fixation Solution: 2% formaldehyde (B43269) and 0.2% glutaraldehyde (B144438) in PBS

  • Staining Solution:

    • 1 mg/mL X-gal (5-bromo-4-chloro-3-indolyl-β-D-galactopyranoside) in dimethylformamide

    • 40 mM citric acid/sodium phosphate (B84403) buffer, pH 6.0

    • 5 mM potassium ferrocyanide

    • 5 mM potassium ferricyanide

    • 150 mM NaCl

    • 2 mM MgCl₂

  • Microscope

Procedure:

  • Wash: Gently wash the cells twice with PBS.

  • Fix: Add the Fixation Solution to cover the cells and incubate for 3-5 minutes at room temperature.

  • Wash: Wash the cells three times with PBS.

  • Stain: Add the freshly prepared Staining Solution to the cells.

  • Incubate: Incubate the cells at 37°C without CO₂ for 12-16 hours, or until a blue color develops in senescent cells. Protect the plate from light.

  • Visualize: Observe the cells under a light microscope. Senescent cells will appear blue.

  • Quantify: Count the percentage of blue-stained cells out of the total number of cells in several random fields to determine the percentage of senescent cells.

Cell Cycle Analysis by Propidium Iodide (PI) Staining

This method uses flow cytometry to quantify the DNA content of cells, allowing for the determination of the proportion of cells in each phase of the cell cycle.

Materials:

  • PBS

  • 70% ethanol (B145695) (ice-cold)

  • Propidium Iodide (PI) staining solution (50 µg/mL PI in PBS)

  • RNase A (100 µg/mL)

  • Flow cytometer

Procedure:

  • Harvest Cells: Harvest the cells by trypsinization and collect them by centrifugation (e.g., 300 x g for 5 minutes).

  • Wash: Wash the cell pellet with PBS and centrifuge again.

  • Fixation: Resuspend the cell pellet in a small volume of PBS. While gently vortexing, add ice-cold 70% ethanol dropwise to a final concentration of approximately 1x10⁶ cells/mL.

  • Incubate: Incubate the cells on ice for at least 30 minutes. Fixed cells can be stored at 4°C for several weeks.[11]

  • Wash: Centrifuge the fixed cells at a higher speed (e.g., 850 x g for 5 minutes) to pellet. Discard the supernatant and wash the pellet twice with PBS.

  • RNase Treatment: Resuspend the cell pellet in PI staining solution containing RNase A.

  • Incubate: Incubate for 15-30 minutes at room temperature in the dark.

  • Analysis: Analyze the samples on a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in G0/G1, S, and G2/M phases.

Western Blotting for Senescence Markers (p53, p21, and Rb)

This protocol is for the detection of key proteins involved in the senescence pathway.

Materials:

  • RIPA buffer with protease and phosphatase inhibitors

  • Protein quantification assay (e.g., BCA)

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-p53, anti-p21, anti-Rb, anti-phospho-Rb, and a loading control like anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • ECL substrate

  • Imaging system

Procedure:

  • Protein Extraction: Lyse the cells in RIPA buffer.

  • Quantification: Determine the protein concentration of the lysates.

  • Electrophoresis: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.

  • Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibodies overnight at 4°C.

  • Washing: Wash the membrane three times with TBST.

  • Secondary Antibody Incubation: Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Wash the membrane three times with TBST.

  • Detection: Apply ECL substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize to the loading control.

Analysis of Senescence-Associated Secretory Phenotype (SASP) Factors

The secretion of pro-inflammatory cytokines like IL-6 and IL-8 is a key feature of the SASP.[12][13] Enzyme-linked immunosorbent assay (ELISA) is a common method for their quantification.

Materials:

  • Conditioned medium from control and this compound-treated cells

  • Commercially available ELISA kits for human IL-6 and IL-8

  • Microplate reader

Procedure:

  • Collect Conditioned Medium: Culture cells in serum-free medium for 24-48 hours. Collect the conditioned medium and centrifuge to remove cellular debris.

  • Perform ELISA: Follow the manufacturer's instructions provided with the ELISA kit. This typically involves:

    • Adding standards and samples to a pre-coated microplate.

    • Incubating with a detection antibody.

    • Adding a substrate to produce a colorimetric signal.

    • Stopping the reaction and measuring the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Calculate the concentration of IL-6 and IL-8 in the samples based on the standard curve.

Visualizations

Fovinaciclib_Signaling_Pathway This compound This compound CDK46 CDK4/6 This compound->CDK46 Inhibits Rb Rb-P CDK46->Rb Phosphorylates E2F E2F Rb->E2F Inhibits G1_Arrest G1 Phase Cell Cycle Arrest E2F->G1_Arrest Promotes S-Phase Entry Senescence Cellular Senescence G1_Arrest->Senescence Leads to p53 p53 p21 p21 p53->p21 Activates p21->CDK46 Inhibits p21->G1_Arrest Induces

Caption: Signaling pathway of this compound-induced senescence.

Experimental_Workflow start Seed Primary Cells treatment Treat with this compound (and Vehicle Control) start->treatment incubation Incubate for 3-10 days treatment->incubation analysis Analyze Senescence Markers incubation->analysis sa_b_gal SA-β-gal Staining analysis->sa_b_gal cell_cycle Cell Cycle Analysis (PI Staining) analysis->cell_cycle western Western Blot (p53, p21, Rb) analysis->western sasp SASP Analysis (ELISA for IL-6, IL-8) analysis->sasp

Caption: Experimental workflow for this compound-induced senescence.

References

Application Notes and Protocols: Fovinaciclib in 3D Spheroid Culture Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fovinaciclib is an orally bioavailable small molecule that acts as a selective inhibitor of cyclin-dependent kinase 4 (CDK4) and cyclin-dependent kinase 6 (CDK6).[1] These kinases are crucial regulators of the cell cycle, specifically controlling the transition from the G1 phase to the S phase.[2] In many cancers, the CDK4/6 pathway is dysregulated, leading to uncontrolled cell proliferation.[1][2] this compound works by blocking the phosphorylation of the Retinoblastoma (Rb) protein, which in turn prevents the G1/S phase transition and induces cell cycle arrest, thereby inhibiting tumor cell growth.[1] Preclinical and clinical studies have shown its potential in treating various cancers, including hormone receptor-positive (HR+) breast cancer and other solid tumors.[2]

Three-dimensional (3D) spheroid culture systems are increasingly recognized as more physiologically relevant models for cancer research compared to traditional 2D cell cultures.[3][4] Spheroids mimic the microenvironment of solid tumors, including gradients of nutrients and oxygen, complex cell-cell interactions, and barriers to drug penetration.[3][5] These characteristics make them a valuable tool for evaluating the efficacy of anti-cancer therapeutics like this compound.[6]

These application notes provide a comprehensive guide for the utilization of this compound in 3D tumor spheroid models, outlining the mechanism of action, detailed experimental protocols, and methods for data analysis.

Mechanism of Action of this compound

This compound selectively targets CDK4 and CDK6.[1] In cancer cells with a functional Rb pathway, these kinases form complexes with cyclin D to phosphorylate and inactivate the Rb protein.[3] This releases the E2F transcription factor, allowing the expression of genes required for S-phase entry and subsequent cell division.[3] By inhibiting CDK4 and CDK6, this compound maintains Rb in its active, hypophosphorylated state, leading to G1 cell cycle arrest and a reduction in tumor cell proliferation.[1]

Fovinaciclib_Pathway CyclinD Cyclin D CDK46 CDK4/6 CyclinD->CDK46 Activates This compound This compound Rb Rb CDK46->Rb Phosphorylates (inactivates) CDK46->Rb G1_Arrest G1 Cell Cycle Arrest E2F E2F Rb->E2F S_phase_genes S-Phase Genes E2F->S_phase_genes Activates Proliferation Cell Proliferation S_phase_genes->Proliferation This compound->CDK46

Caption: this compound inhibits the CDK4/6-Rb pathway, leading to G1 cell cycle arrest.

Experimental Protocols

The following protocols provide a framework for investigating the effects of this compound on 3D tumor spheroids. These are general guidelines and may require optimization for specific cell lines.

Protocol 1: 3D Tumor Spheroid Formation (Liquid Overlay Technique)

This protocol describes the generation of uniform spheroids using ultra-low attachment (ULA) plates.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • Ultra-low attachment 96-well round-bottom plates

  • Hemocytometer or automated cell counter

Procedure:

  • Culture cancer cells in 2D flasks to ~80% confluency.

  • Wash cells with PBS and detach using Trypsin-EDTA.

  • Neutralize trypsin with complete medium and centrifuge the cell suspension.

  • Resuspend the cell pellet in fresh complete medium.

  • Determine the cell concentration and viability.[7]

  • Dilute the cell suspension to the desired seeding density (typically 1,000-5,000 cells/well, to be optimized for each cell line).[3]

  • Add 100 µL of the cell suspension to each well of a ULA 96-well plate.[7]

  • Centrifuge the plate at a low speed (e.g., 300 x g) for 5 minutes to facilitate cell aggregation.[3]

  • Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 3-5 days to allow for spheroid formation.[3]

  • Monitor spheroid formation daily using a microscope.

Protocol 2: this compound Treatment of 3D Spheroids

This protocol outlines the treatment of pre-formed spheroids with this compound.

Materials:

  • Pre-formed cancer cell spheroids in a 96-well ULA plate

  • This compound

  • Complete cell culture medium

  • DMSO (for stock solution)

Procedure:

  • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

  • On the day of treatment, prepare a serial dilution of this compound in complete culture medium at twice the final desired concentrations.

  • Carefully remove 50-100 µL of the conditioned medium from each well of the spheroid plate.

  • Add an equal volume of the 2x this compound dilutions to the corresponding wells.

  • Include vehicle control wells treated with the same concentration of DMSO as the highest this compound concentration.

  • Incubate the spheroids for the desired treatment duration (e.g., 72 hours, to be optimized).

Protocol 3: Spheroid Viability Assessment (CellTiter-Glo® 3D Assay)

This assay measures ATP levels as an indicator of cell viability.

Materials:

  • Treated tumor spheroids in a 96-well plate

  • CellTiter-Glo® 3D Reagent

  • Opaque-walled 96-well plates

  • Luminometer

Procedure:

  • Equilibrate the CellTiter-Glo® 3D Reagent and the spheroid plate to room temperature for approximately 30 minutes.[3]

  • Carefully transfer each spheroid and its surrounding medium (100 µL) to a well of an opaque-walled 96-well plate.[3]

  • Add 100 µL of CellTiter-Glo® 3D Reagent to each well.[3]

  • Mix the contents by orbital shaking for 5 minutes to induce cell lysis.[3]

  • Incubate at room temperature for an additional 25 minutes to stabilize the luminescent signal.[3]

  • Measure the luminescence using a plate-reading luminometer.

  • Calculate cell viability as a percentage relative to the vehicle-treated control spheroids.

Protocol 4: Apoptosis Assessment (Caspase-Glo® 3/7 Assay)

This protocol measures caspase-3 and -7 activities as a marker of apoptosis.[7]

Materials:

  • Treated tumor spheroids

  • Caspase-Glo® 3/7 Assay Reagent

  • Opaque-walled 96-well plates

  • Luminometer

Procedure:

  • Follow the treatment protocol as described in Protocol 2.

  • Equilibrate the spheroid plate and Caspase-Glo® 3/7 Reagent to room temperature.

  • Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of culture medium in each well.

  • Gently mix the contents on an orbital shaker for 30 seconds.

  • Incubate the plate at room temperature for 1-2 hours.

  • Measure the luminescence using a plate-reading luminometer.

  • Normalize the caspase activity to cell viability data if necessary.

Protocol 5: Western Blot Analysis of Protein Expression

This protocol allows for the analysis of key proteins in the this compound signaling pathway.

Materials:

  • Treated spheroids

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels, transfer apparatus, and membranes (PVDF or nitrocellulose)

  • Primary antibodies (e.g., anti-phospho-Rb, anti-total Rb, anti-p21, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate and imaging system

Procedure:

  • Collect treated spheroids and wash with cold PBS.

  • Lyse the spheroids in RIPA buffer on ice.

  • Centrifuge to pellet cell debris and collect the supernatant.

  • Determine the protein concentration of each lysate using a BCA assay.

  • Denature equal amounts of protein by boiling in Laemmli sample buffer.[8]

  • Separate the proteins by SDS-PAGE and transfer them to a membrane.[8]

  • Block the membrane and probe with the desired primary antibodies overnight at 4°C.[8]

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.[8]

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.[8]

  • Quantify the band intensities and normalize to a loading control.[8]

Experimental_Workflow start Start: 2D Cell Culture spheroid_formation Spheroid Formation (3-5 days) start->spheroid_formation treatment This compound Treatment (e.g., 72h) spheroid_formation->treatment end_point End-Point Analysis treatment->end_point viability Viability Assay (e.g., CellTiter-Glo 3D) end_point->viability apoptosis Apoptosis Assay (e.g., Caspase-Glo 3/7) end_point->apoptosis western_blot Western Blot (pRb, p21, etc.) end_point->western_blot imaging Spheroid Imaging (Size/Morphology) end_point->imaging data_analysis Data Analysis & Interpretation viability->data_analysis apoptosis->data_analysis western_blot->data_analysis imaging->data_analysis

Caption: General workflow for assessing this compound efficacy in 3D spheroid models.

Data Presentation

The following tables are illustrative examples of how to present quantitative data obtained from the described experiments. The values are representative and will need to be determined empirically for each cell line and experimental condition.

Table 1: Illustrative IC50 Values of this compound in 2D vs. 3D Spheroid Cultures

Cell Line2D IC50 (µM)3D Spheroid IC50 (µM)
MCF-7 (Breast Cancer)0.150.85
HCT116 (Colon Cancer)0.221.20
A549 (Lung Cancer)0.502.50

Note: IC50 values in 3D cultures are often higher than in 2D cultures due to factors like drug penetration and altered cell proliferation states.

Table 2: Representative Effect of this compound on Spheroid Growth and Viability

This compound (µM)Spheroid Diameter (% of Control)Cell Viability (% of Control)
0 (Vehicle)100 ± 5.2100 ± 4.5
0.185 ± 4.892 ± 3.7
1.062 ± 6.175 ± 5.1
10.045 ± 5.550 ± 6.2

Data presented as mean ± standard deviation.

Table 3: Example of Apoptosis Induction by this compound in Spheroids

This compound (µM)Relative Caspase-3/7 Activity (Fold Change)
0 (Vehicle)1.0 ± 0.1
0.11.2 ± 0.2
1.02.5 ± 0.3
10.04.8 ± 0.5

Data presented as mean ± standard deviation.

Conclusion

The use of 3D tumor spheroid models provides a more physiologically relevant platform for evaluating the efficacy of novel anti-cancer agents like this compound.[4][6] The protocols outlined in these application notes offer a robust framework for assessing the impact of this compound on spheroid growth, viability, apoptosis, and target protein modulation. Data generated from these studies can provide valuable insights into the therapeutic potential of this compound and aid in its clinical development.

References

Application Note: Identifying Fovinaciclib Resistance Mechanisms Using a Genome-Wide CRISPR-Cas9 Screen

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fovinaciclib is a potent and selective inhibitor of Cyclin-Dependent Kinase 4 and 6 (CDK4/6), key regulators of the cell cycle.[1][2][3][4] By inhibiting CDK4/6, this compound prevents the phosphorylation of the Retinoblastoma (Rb) protein, leading to a G1 cell cycle arrest and subsequent suppression of tumor cell proliferation.[2][5] This mechanism of action has shown promise in the treatment of various cancers, particularly hormone receptor-positive (HR+)/human epidermal growth factor receptor 2-negative (HER2-) breast cancer.[1][5]

Despite the promising efficacy of this compound and other CDK4/6 inhibitors, the development of drug resistance remains a significant clinical challenge. Understanding the genetic basis of resistance is paramount for the development of effective combination therapies and next-generation inhibitors. Genome-wide CRISPR-Cas9 screens have emerged as a powerful tool to systematically identify genes whose loss-of-function confers resistance to a given therapeutic agent.[6][7][8]

This application note provides a detailed protocol for conducting a pooled, genome-wide CRISPR-Cas9 knockout screen to identify genes that, when inactivated, lead to resistance to this compound.

Signaling Pathway of this compound and Resistance

This compound targets the Cyclin D-CDK4/6-Rb pathway. In normal cell cycle progression, Cyclin D complexes with CDK4/6, which then phosphorylates and inactivates the Rb protein. This releases the E2F transcription factor to promote the expression of genes required for the G1 to S phase transition. This compound blocks this phosphorylation event, keeping Rb in its active, growth-suppressive state.

Mechanisms of resistance to CDK4/6 inhibitors can be intrinsic or acquired and may involve alterations in the core pathway (e.g., Rb loss) or activation of bypass signaling pathways. For instance, studies on other CDK4/6 inhibitors have implicated the activation of the interferon signaling pathway in resistance.[9]

Fovinaciclib_Pathway cluster_0 G1 Phase cluster_1 This compound Action cluster_2 Potential Resistance Mechanisms CyclinD Cyclin D CDK46 CDK4/6 CyclinD->CDK46 forms complex Rb Rb CDK46->Rb phosphorylates (inactivates) E2F E2F Rb->E2F releases G1_S_Transition G1/S Phase Transition E2F->G1_S_Transition promotes This compound This compound This compound->CDK46 inhibits Loss_of_Rb1 Loss of Rb1 Loss_of_Rb1->G1_S_Transition circumvents CDK4/6 block Bypass_Pathway Bypass Pathway Activation (e.g., Interferon Signaling) Bypass_Pathway->G1_S_Transition promotes transition independently of Rb Experimental_Workflow cluster_0 Preparation cluster_1 Screening cluster_2 Analysis A 1. Stable Cas9 Cell Line Generation C 3. Transduction of Cas9 Cells with sgRNA Library A->C B 2. Lentiviral Production of sgRNA Library B->C D 4. This compound Treatment (vs. Vehicle Control) C->D E 5. Genomic DNA Extraction D->E F 6. sgRNA Amplification & Next-Gen Sequencing E->F G 7. Data Analysis & Hit Identification F->G

References

Troubleshooting & Optimization

Fovinaciclib not inducing cell cycle arrest troubleshooting

Author: BenchChem Technical Support Team. Date: December 2025

Fovinaciclib Technical Support Center

This guide provides comprehensive troubleshooting for researchers encountering issues with this compound, specifically when the expected cell cycle arrest is not observed. This compound is an orally bioavailable inhibitor of cyclin-dependent kinase (CDK) types 4 and 6.[1][2][3] Its primary mechanism of action is to prevent the phosphorylation of the retinoblastoma (Rb) protein, which in turn blocks the G1/S phase transition of the cell cycle, leading to suppressed DNA replication and tumor cell proliferation.[1][2][4]

Frequently Asked Questions (FAQs)

Q1: What is the expected cellular response to this compound treatment?

A1: this compound is designed to inhibit CDK4 and CDK6.[1][2][3] This inhibition prevents the hyperphosphorylation of the retinoblastoma (Rb) protein.[1][4] Active, hypophosphorylated Rb binds to the E2F transcription factor, preventing the expression of genes required for S-phase entry.[5][6] Consequently, the expected outcome of successful this compound treatment is a G1 phase cell cycle arrest.[1]

Q2: What is a suitable starting concentration for this compound in my experiments?

A2: The optimal concentration of this compound is highly dependent on the cell line being used. It is strongly recommended to perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) for your specific cell model. For initial experiments, you can refer to the suggested concentration ranges in Table 1.

Q3: What is the recommended incubation time to observe cell cycle arrest?

A3: The time required to observe a robust G1 arrest can vary between cell lines. A time-course experiment (e.g., 24, 48, and 72 hours) is recommended to determine the optimal treatment duration. Generally, a significant accumulation of cells in the G1 phase can be detected within 24 to 48 hours of treatment in sensitive cell lines.

Troubleshooting Guide: Absence of this compound-Induced Cell Cycle Arrest

If you are not observing the anticipated G1 cell cycle arrest, this guide will help you identify and resolve potential issues.

Compound Integrity and Preparation

Possible Issue: The this compound compound may have been improperly stored, leading to degradation, or the stock solution may have been prepared incorrectly.

Troubleshooting Steps:

  • Verify Storage: Confirm that this compound has been stored according to the manufacturer's recommendations, typically at a low temperature and protected from light.

  • Prepare Fresh Stock: Make a fresh stock solution of this compound in the appropriate solvent (e.g., DMSO). Ensure complete dissolution.

  • Vehicle Control: Always include a vehicle-only control (e.g., DMSO) in your experiments to ensure that the solvent itself is not affecting the cell cycle.

Cell Line-Specific Factors and Resistance

Possible Issue: The cell line you are using may have intrinsic or acquired resistance to CDK4/6 inhibitors.[7]

Troubleshooting Steps:

  • Confirm Rb Status: The primary target of the CDK4/6-Cyclin D complex is the Rb protein.[5] Cell lines that are Rb-negative (due to mutation or deletion of the RB1 gene) will be intrinsically resistant to this compound.[5][8][9] Verify Rb expression in your cell line using Western blot.

  • Assess Expression of Cell Cycle Proteins: Amplification or overexpression of CDK6 or Cyclin E1 can bypass the need for CDK4/6 activity and confer resistance.[8][9][10]

  • Utilize a Positive Control: In parallel with your experiments, test this compound on a known sensitive cell line, such as MCF-7 (HR+/HER2- breast cancer), to confirm the compound's activity.

  • Consider Alternative Signaling Pathways: Activation of signaling pathways like PI3K/AKT/mTOR can also contribute to resistance to CDK4/6 inhibitors.[5][8]

Experimental Protocol and Assay Optimization

Possible Issue: Suboptimal experimental conditions or issues with the cell cycle analysis assay can lead to misleading results.

Troubleshooting Steps:

  • Optimize Dose and Duration: As previously mentioned, perform thorough dose-response and time-course experiments to ensure you are using an effective concentration and incubation time.

  • Validate Cell Cycle Analysis: Cell cycle analysis using propidium (B1200493) iodide (PI) staining and flow cytometry is a standard method.[11][12][13] Ensure proper cell fixation and permeabilization, and include RNase treatment to avoid staining of double-stranded RNA.[12] Gate on single cells to exclude doublets and aggregates.[13][14]

  • Analyze a Downstream Biomarker: A more direct measure of this compound's target engagement is the phosphorylation status of Rb. A decrease in phosphorylated Rb at serine 780 (pRb-S780) is a key indicator of CDK4/6 inhibition.[15] This can be assessed by Western blot.[16][17]

Quantitative Data Summary

Table 1: Recommended Starting Concentrations for this compound Dose-Response Studies

Cell Line TypeSuggested Concentration RangeRationale
Known Sensitive (e.g., MCF-7) 0.1 µM - 5 µMExpected to be sensitive to lower concentrations of CDK4/6 inhibitors.
Unknown Sensitivity 0.1 µM - 20 µMA broader range to capture the IC50 in previously untested cell lines.
Expected Resistant (e.g., Rb-negative) Up to 50 µMHigher concentrations may be needed to rule out off-target effects or partial sensitivity.

Table 2: Expected Experimental Outcomes in Sensitive vs. Resistant Cell Lines

ParameterSensitive Cell Line (e.g., MCF-7)Resistant Cell Line (e.g., MDA-MB-468)
% of Cells in G1 Phase Significant IncreaseNo significant change
pRb (S780) Levels Significant DecreaseNo significant change
Cell Proliferation Significant DecreaseNo significant change

Key Experimental Protocols

Protocol 1: Cell Cycle Analysis via Propidium Iodide (PI) Staining and Flow Cytometry
  • Cell Treatment: Seed cells in 6-well plates and treat with the desired concentrations of this compound and vehicle control for the determined time.

  • Harvest and Fixation: Harvest cells via trypsinization, wash with PBS, and fix in ice-cold 70% ethanol (B145695) for at least 2 hours at -20°C.[11][12][14]

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS.[11][14] Resuspend the cell pellet in a PI staining solution containing RNase A.[12]

  • Analysis: Incubate for 30 minutes at room temperature, protected from light, before analysis on a flow cytometer.[12][18]

Protocol 2: Western Blot for Total Rb and Phospho-Rb (S780)
  • Protein Extraction: Following treatment, lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[17][19]

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.[17]

  • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-PAGE gel, perform electrophoresis, and transfer the separated proteins to a PVDF membrane.[16][20]

  • Immunoblotting: Block the membrane (e.g., with 5% BSA in TBST for phospho-antibodies) and incubate with primary antibodies against total Rb, pRb (S780), and a loading control (e.g., GAPDH) overnight at 4°C.[16][17][19]

  • Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.[20] Detect the signal using an enhanced chemiluminescence (ECL) substrate.[16]

Visualizations

Fovinaciclib_Mechanism_of_Action cluster_G1_S_Transition G1-S Phase Transition Cyclin D Cyclin D CDK4/6 CDK4/6 Cyclin D->CDK4/6 Forms Complex Rb Rb CDK4/6->Rb Phosphorylates E2F E2F Rb->E2F Inhibits S-Phase Genes S-Phase Genes E2F->S-Phase Genes Activates Transcription This compound This compound This compound->CDK4/6 Inhibits Troubleshooting_Workflow_this compound start Start: No G1 Arrest with this compound check_compound 1. Check Compound Integrity (Fresh stock, proper storage) start->check_compound check_cell_line 2. Evaluate Cell Line (Rb status, positive control) check_compound->check_cell_line Compound OK conclusion_resolved Issue Resolved: Re-run experiment with corrections check_compound->conclusion_resolved Compound Issue Found check_protocol 3. Optimize Protocol (Dose-response, time-course) check_cell_line->check_protocol Cell Line Suitable conclusion_resistant Conclusion: Cell line is likely resistant check_cell_line->conclusion_resistant Cell Line Unsuitable check_marker 4. Assess Downstream Marker (Western blot for pRb-S780) check_protocol->check_marker Protocol Optimized check_protocol->conclusion_resolved Protocol Issue Found check_marker->conclusion_resistant No pRb Inhibition check_marker->conclusion_resolved pRb Inhibited Logical_Troubleshooting_Tree q1 Is the cell line Rb-positive? q2 Has a dose-response been performed? q1->q2 Yes a1_no Cell line is intrinsically resistant. q1->a1_no No q3 Is pRb (S780) decreased post-treatment? q2->q3 Yes a2_no Determine optimal concentration. q2->a2_no No a3_no Check compound integrity & protocol. q3->a3_no No a_yes Re-evaluate cell cycle analysis method. q3->a_yes Yes

References

Technical Support Center: Optimizing Fovinaciclib Concentration for In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Fovinaciclib. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the in vivo concentration of this compound for their preclinical studies. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting dose for this compound in an in vivo study?

A1: As specific preclinical in vivo dosage information for this compound is not publicly available, a dose-finding study (dose-escalation study) is highly recommended. However, based on data from other clinically approved CDK4/6 inhibitors, a starting point can be extrapolated. These inhibitors have been shown to be effective and generally well-tolerated in xenograft models at doses ranging from 50 to 150 mg/kg, administered orally. It is crucial to start with a low dose and escalate to determine the maximum tolerated dose (MTD) and the optimal biological dose for your specific model.

Q2: How do I prepare this compound for oral administration in animal models?

A2: this compound is an orally bioavailable small molecule. For preclinical studies, it is typically formulated for oral gavage. The choice of vehicle can impact the solubility and stability of the compound. Common vehicles used for similar CDK4/6 inhibitors include:

It is essential to assess the solubility and stability of this compound in your chosen vehicle before initiating in vivo experiments.

Q3: How can I confirm that this compound is hitting its target in vivo?

A3: To confirm target engagement of this compound in vivo, you should assess the phosphorylation status of the Retinoblastoma (Rb) protein, a direct downstream target of CDK4/6. A significant reduction in phosphorylated Rb (pRb) in tumor tissue following treatment is a key indicator of target engagement.[1][2] Additionally, a decrease in the proliferation marker Ki-67 in tumor samples can serve as a pharmacodynamic biomarker of this compound's anti-proliferative effect.[1][3]

Q4: What are the expected toxicities associated with this compound, and how can I monitor them?

A4: Based on the class of CDK4/6 inhibitors, potential toxicities include myelosuppression, particularly neutropenia.[4][5] It is important to monitor the health of the animals daily, including body weight, food and water intake, and general appearance. Regular complete blood counts (CBCs) are recommended to monitor for hematological toxicities. Dose-limiting toxicities for other CDK4/6 inhibitors have also included diarrhea and fatigue.[5]

Q5: My in vivo study with a CDK4/6 inhibitor is not showing the expected anti-tumor efficacy. What are the possible reasons?

A5: Several factors could contribute to a lack of efficacy. One of the primary mechanisms of resistance to CDK4/6 inhibitors is the loss of functional Rb protein.[6][7][8] It is crucial to use cell lines or patient-derived xenograft (PDX) models with intact Rb. Other potential reasons for lack of efficacy include suboptimal dosing, poor drug exposure, or the development of acquired resistance through various mechanisms.

Troubleshooting Guide

This guide provides solutions to common problems encountered during in vivo studies with CDK4/6 inhibitors like this compound.

Problem Possible Cause Suggested Solution
High variability in tumor growth within a treatment group. Inconsistent tumor cell implantation. Uneven drug administration. Animal-to-animal variation in drug metabolism.Ensure consistent cell numbers and injection technique. Verify the accuracy of oral gavage technique. Increase the number of animals per group to improve statistical power.
No significant reduction in tumor growth despite treatment. Suboptimal dose or schedule. Poor bioavailability of the formulation. The tumor model is resistant to CDK4/6 inhibition (e.g., Rb-negative).[6][7][8]Perform a dose-escalation study to find the optimal dose. Evaluate different dosing schedules (e.g., continuous daily dosing vs. intermittent dosing). Assess the pharmacokinetic profile of this compound in your model. Confirm the Rb status of your tumor model.
Significant animal toxicity (e.g., weight loss, lethargy). The administered dose is above the maximum tolerated dose (MTD). Off-target effects of the compound.Reduce the dose or switch to an intermittent dosing schedule. Monitor for specific toxicities (e.g., perform CBCs for myelosuppression).
Tumor regrowth after an initial response. Development of acquired resistance.Analyze resistant tumors for molecular changes (e.g., loss of Rb, amplification of CDK6, activation of bypass signaling pathways).[9] Consider combination therapies to overcome resistance.

Quantitative Data Summary

The following table summarizes typical dosages for other FDA-approved CDK4/6 inhibitors used in preclinical mouse and rat models. This information can serve as a reference for designing a dose-finding study for this compound.

CDK4/6 Inhibitor Animal Model Dosage Range (mg/kg/day) Administration Route Dosing Schedule Reference
Palbociclib (B1678290) Mouse75 - 120Oral GavageDaily, 5 days/week[3][10]
Ribociclib (B560063) Rat, Mouse75 - 200Oral GavageDaily[11][12][13]
Abemaciclib (B560072) Mouse50 - 75Oral GavageDaily[14][15]

Experimental Protocols

Protocol 1: In Vivo Dose-Finding Study for this compound in a Xenograft Model

This protocol outlines a general procedure for determining the optimal dose of this compound in a subcutaneous xenograft mouse model.

1. Cell Culture and Implantation:

  • Culture a suitable cancer cell line (e.g., MCF-7 for breast cancer) under standard conditions.
  • Harvest cells and resuspend them in a 1:1 mixture of sterile PBS and Matrigel.
  • Subcutaneously inject the cell suspension (e.g., 5 x 10^6 cells in 100 µL) into the flank of immunocompromised mice.

2. Tumor Growth and Randomization:

  • Monitor tumor growth using calipers 2-3 times per week. Calculate tumor volume using the formula: (Length × Width²)/2.
  • Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

3. This compound Formulation and Administration:

  • Prepare the this compound formulation in a suitable vehicle.
  • Administer this compound or vehicle to the respective groups daily via oral gavage. Start with a range of doses based on the table above (e.g., 25, 50, 100 mg/kg).

4. Monitoring and Endpoint Analysis:

  • Monitor tumor volume and mouse body weight throughout the study.
  • At the end of the study, euthanize the animals and collect tumors for pharmacodynamic analysis (e.g., Western blot for pRb and total Rb, immunohistochemistry for Ki-67).

Visualizations

G cluster_0 CDK4/6 Signaling Pathway Growth Factors Growth Factors Receptor Receptor Growth Factors->Receptor Bind Cyclin D Cyclin D Receptor->Cyclin D Upregulates Cyclin D-CDK4/6 Complex Cyclin D-CDK4/6 Complex Cyclin D->Cyclin D-CDK4/6 Complex CDK4/6 CDK4/6 CDK4/6->Cyclin D-CDK4/6 Complex Phosphorylated Rb p-Rb Cyclin D-CDK4/6 Complex->Phosphorylated Rb Phosphorylates Rb Rb E2F E2F Rb->E2F Inhibits G1/S Transition G1/S Transition E2F->G1/S Transition Promotes Phosphorylated Rb->E2F Releases This compound This compound This compound->Cyclin D-CDK4/6 Complex Inhibits

Caption: this compound inhibits the CDK4/6-Cyclin D complex, preventing Rb phosphorylation.

G cluster_1 Experimental Workflow start Start cell_culture Cell Culture & Implantation start->cell_culture tumor_growth Tumor Growth & Randomization cell_culture->tumor_growth treatment Treatment Administration (this compound or Vehicle) tumor_growth->treatment monitoring Tumor & Body Weight Monitoring treatment->monitoring endpoint Endpoint Analysis (Tumor Collection) monitoring->endpoint analysis Pharmacodynamic Analysis (pRb, Ki-67) endpoint->analysis end End analysis->end

Caption: Workflow for an in vivo efficacy study of this compound.

G cluster_2 Troubleshooting Logic issue Issue: Lack of In Vivo Efficacy check_dose Is the dose optimal? issue->check_dose No check_formulation Is the formulation bioavailable? issue->check_formulation Yes dose_escalation Action: Perform Dose-Escalation Study check_dose->dose_escalation check_rb Is the tumor model Rb-proficient? check_formulation->check_rb Yes pk_study Action: Conduct Pharmacokinetic Study check_formulation->pk_study No confirm_rb Action: Confirm Rb Status of Model check_rb->confirm_rb No resistance Consider Acquired Resistance Mechanisms check_rb->resistance Yes

Caption: Logical workflow for troubleshooting lack of in vivo efficacy.

References

Technical Support Center: Investigating Off-Target Effects of Fovinaciclib in Non-Cancerous Cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals investigating the potential off-target effects of Fovinaciclib, a selective Cyclin-Dependent Kinase 4 and 6 (CDK4/6) inhibitor, in non-cancerous cells. Given that this compound is a targeted therapy, understanding its impact on normal cellular processes is crucial for a comprehensive safety and efficacy profile.

Frequently Asked Questions (FAQs)

Q1: We observe a significant decrease in viability in our non-cancerous cell line at a concentration of this compound that should only induce cell cycle arrest. Is this an expected off-target effect?

A1: While this compound's primary mechanism is to induce G1 cell cycle arrest by inhibiting CDK4/6, cytotoxicity in non-cancerous cells, especially at higher concentrations or after prolonged exposure, could indicate off-target effects or hypersensitivity of the specific cell line.[1][2] It is crucial to differentiate between potent on-target effects (e.g., extended cell cycle arrest leading to senescence or apoptosis) and true off-target kinase inhibition. We recommend performing a comprehensive dose-response and time-course experiment to characterize the phenotype.

Q2: Our Western blot analysis shows modulation of proteins not directly downstream of the CDK4/6-Rb pathway after this compound treatment. How can we confirm if this is an off-target interaction?

A2: This is a strong indicator of a potential off-target effect. The gold-standard approach is to conduct a kinome-wide selectivity screen to identify other kinases that this compound may inhibit.[3] Additionally, using a structurally unrelated CDK4/6 inhibitor can help determine if the observed phenotype is specific to this compound's chemical structure or a general consequence of CDK4/6 inhibition in your model system.[4]

Q3: How can we distinguish between off-target kinase effects and non-specific compound toxicity?

A3: To address this, testing an inactive analog of this compound that is structurally similar but does not inhibit CDK4/6 is highly recommended. If the inactive analog does not produce the same phenotype, it suggests the effect is mediated by the inhibition of a protein target (either on-target or off-target) rather than non-specific chemical properties.[3] Furthermore, target deconvolution methods like chemical proteomics can identify non-kinase binding partners.

Troubleshooting Guides

Below are common issues encountered during the investigation of this compound's effects in non-cancerous cells.

Problem Possible Cause Suggested Solution
Inconsistent results in cell viability assays (e.g., MTT, MTS). [5][6][7]1. Cell Culture Variability: Inconsistent cell passage number, seeding density, or serum concentration.2. Compound Instability: this compound degradation in media over long incubation periods.3. Assay Interference: The compound may interfere with the assay chemistry (e.g., reducing the tetrazolium salt).1. Standardize Culture Conditions: Use cells within a consistent passage range and ensure precise seeding. Maintain consistent media and serum lots.2. Refresh Media: For long-term experiments (>48h), consider refreshing the media containing this compound.3. Run Controls: Include a "compound-only" control (no cells) to check for direct reaction with the assay reagent. Consider using an alternative viability assay based on a different principle (e.g., ATP content).
Unexpected activation of apoptotic pathways at low this compound concentrations. 1. Off-Target Kinase Inhibition: The compound may be inhibiting a pro-survival kinase.2. Cell Line Hypersensitivity: The non-cancerous cell line may be exquisitely dependent on CDK4/6 activity for survival.3. Stress Response: Prolonged G1 arrest may trigger an apoptotic response in some cell types.1. Kinase Profiling: Perform a kinase selectivity screen at the concentration showing the effect.[8][9][10][11][12]2. Validate with other CDK4/6i: Test other selective CDK4/6 inhibitors (e.g., Palbociclib, Ribociclib) to see if they induce the same effect.3. Time-Course Analysis: Analyze markers of cell cycle arrest (p-Rb) and apoptosis (cleaved PARP, cleaved Caspase-3) at multiple time points to determine the sequence of events.[13][14][15]
Discrepancy between biochemical IC50 and cellular potency. 1. Cell Permeability: this compound may have poor penetration into the specific non-cancerous cell line.2. Efflux Pumps: The compound could be a substrate for efflux pumps (e.g., P-glycoprotein), reducing intracellular concentration.3. High Intracellular ATP: High levels of ATP inside the cell can outcompete ATP-competitive inhibitors like this compound.[3]1. Assess Permeability: If possible, use mass spectrometry to measure the intracellular concentration of this compound.2. Use Efflux Pump Inhibitors: Co-incubate with a known efflux pump inhibitor (e.g., verapamil) to see if cellular potency increases.[3]3. Consider Assay Conditions: Acknowledge that biochemical assays often use lower ATP concentrations than those found in cells.

Visualizations

On-Target Signaling Pathway of this compound

Fovinaciclib_On_Target_Pathway This compound On-Target Pathway Mitogens Mitogenic Signals (e.g., Growth Factors) CyclinD Cyclin D Mitogens->CyclinD CDK46 CDK4/6 CyclinD->CDK46 Binds & Activates Rb Rb CDK46->Rb Phosphorylates This compound This compound This compound->CDK46 Inhibits E2F E2F Rb->E2F Sequesters G1_S_Transition G1/S Phase Transition E2F->G1_S_Transition Promotes

Caption: this compound inhibits CDK4/6, preventing Rb phosphorylation and blocking G1/S transition.

Experimental Workflow for Investigating Off-Target Effects

Off_Target_Workflow Workflow for Investigating Potential Off-Target Effects start Observe Unexpected Phenotype in Non-Cancerous Cells dose_response 1. Comprehensive Dose-Response & Time-Course Analysis start->dose_response on_target_validation 2. Confirm On-Target Engagement (e.g., Western for p-Rb) dose_response->on_target_validation is_on_target Phenotype Correlates with On-Target IC50? on_target_validation->is_on_target off_target_hypothesis Hypothesize Off-Target Effect is_on_target->off_target_hypothesis No on_target_effect Conclude Potent On-Target or Cell-Specific Effect is_on_target->on_target_effect Yes kinase_profiling 3. Kinome-Wide Selectivity Screen off_target_hypothesis->kinase_profiling structurally_unrelated 4. Test Structurally Unrelated CDK4/6 Inhibitor off_target_hypothesis->structurally_unrelated identify_hits Identify Potential Off-Target Kinases kinase_profiling->identify_hits validate_hits 5. Validate Hits via siRNA/CRISPR or Cellular Assays structurally_unrelated->validate_hits identify_hits->validate_hits end Characterize Off-Target Mechanism of Action validate_hits->end

Caption: A logical workflow to dissect unexpected cellular phenotypes observed with this compound.

Key Experimental Protocols

Cell Viability/Cytotoxicity Assay (MTS/MTT)

This protocol is adapted for a 96-well plate format to determine the dose-dependent effect of this compound on cell viability.

  • Reagents & Materials:

    • Non-cancerous cell line of interest

    • Complete culture medium

    • This compound stock solution (e.g., 10 mM in DMSO)

    • Phosphate-Buffered Saline (PBS)

    • MTS or MTT reagent solution[6][16][17]

    • Solubilization solution (for MTT assay)

    • 96-well clear flat-bottom plates

    • Multi-well spectrophotometer (plate reader)

  • Procedure:

    • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 2,000-10,000 cells/well in 100 µL of medium) and incubate for 24 hours to allow attachment.

    • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the plate and add 100 µL of the this compound dilutions. Include "vehicle control" (DMSO equivalent) and "no cells" (medium only) wells.

    • Incubation: Incubate the plate for the desired duration (e.g., 24, 48, 72 hours).

    • Assay:

      • For MTS: Add 20 µL of MTS reagent directly to each well. Incubate for 1-4 hours at 37°C.[17]

      • For MTT: Add 10 µL of 5 mg/mL MTT solution to each well. Incubate for 3-4 hours at 37°C. Afterwards, carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO or acidified isopropanol). Shake the plate for 15 minutes to dissolve the formazan (B1609692) crystals.[6][16]

    • Measurement: Read the absorbance at the appropriate wavelength (e.g., ~490 nm for MTS, ~570 nm for MTT) using a plate reader.

    • Analysis: Subtract the background (medium only). Normalize the data to the vehicle control (defined as 100% viability) and plot the dose-response curve to calculate the IC50 value.

Western Blot for On-Target and Apoptosis Markers

This protocol allows for the qualitative and semi-quantitative analysis of key proteins to confirm on-target CDK4/6 inhibition and assess apoptosis.

  • Reagents & Materials:

    • Cells cultured in 6-well plates or flasks

    • This compound

    • RIPA Lysis Buffer with protease and phosphatase inhibitors

    • BCA Protein Assay Kit

    • SDS-PAGE gels and running buffer

    • PVDF or nitrocellulose membrane

    • Transfer buffer

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

    • Primary Antibodies (e.g., anti-phospho-Rb (Ser807/811), anti-total-Rb, anti-cleaved-PARP, anti-cleaved-Caspase-3, anti-β-actin or GAPDH as a loading control)

    • HRP-conjugated secondary antibodies

    • ECL (Enhanced Chemiluminescence) substrate

    • Imaging system

  • Procedure:

    • Cell Treatment & Lysis: Treat cells with desired concentrations of this compound for a specific time. Wash cells with ice-cold PBS and lyse with RIPA buffer on ice for 30 minutes.[18]

    • Protein Quantification: Centrifuge lysates to pellet debris. Determine the protein concentration of the supernatant using a BCA assay.

    • SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli buffer. Separate proteins by size on an SDS-PAGE gel.[13]

    • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.[18]

    • Blocking & Antibody Incubation: Block the membrane for 1 hour at room temperature. Incubate with the primary antibody overnight at 4°C. Wash the membrane with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detection: Wash the membrane thoroughly. Apply ECL substrate and capture the chemiluminescent signal using an imaging system.[18]

    • Analysis: Analyze band intensities using densitometry software. A decrease in the p-Rb/total-Rb ratio confirms on-target activity. The appearance of cleaved PARP (~89 kDa) or cleaved Caspase-3 (~17/19 kDa) bands indicates apoptosis induction.[13][15][18]

References

Technical Support Center: Overcoming Fovinaciclib Resistance in MCF-7 Cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering Fovinaciclib resistance in MCF-7 breast cancer cells. The information provided is based on established mechanisms of resistance to CDK4/6 inhibitors and offers guidance on experimental strategies to investigate and potentially overcome this resistance.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is an orally bioavailable inhibitor of Cyclin-Dependent Kinase 4 (CDK4) and Cyclin-Dependent Kinase 6 (CDK6).[1][2][3] In estrogen receptor-positive (ER+) breast cancer cells like MCF-7, estrogen signaling leads to the production of Cyclin D, which then complexes with and activates CDK4/6. This complex phosphorylates the Retinoblastoma protein (Rb), leading to the release of the E2F transcription factor. E2F then promotes the transcription of genes required for the cell to progress from the G1 to the S phase of the cell cycle, leading to cell proliferation. This compound blocks the kinase activity of the Cyclin D-CDK4/6 complex, preventing Rb phosphorylation and causing G1 cell cycle arrest.

Q2: My MCF-7 cells are no longer responding to this compound. What are the potential mechanisms of resistance?

Acquired resistance to CDK4/6 inhibitors in MCF-7 cells can occur through several mechanisms, broadly categorized as either alterations in the cell cycle machinery or the activation of bypass signaling pathways.

  • Cell Cycle Alterations:

    • Loss or inactivation of Rb: Since Rb is the direct target of the Cyclin D-CDK4/6 complex, its loss removes the block on E2F, rendering the cells independent of CDK4/6 activity for cell cycle progression.

    • Upregulation of CDK6: Increased levels of CDK6 can sometimes overcome the inhibitory effects of the drug.

    • Amplification of Cyclin E1 and activation of CDK2: Cyclin E-CDK2 can act as an alternative pathway to phosphorylate Rb, bypassing the need for CDK4/6 activity.

  • Bypass Signaling Pathways:

    • Activation of the PI3K/AKT/mTOR pathway: This is a common mechanism of resistance to various targeted therapies. Activation of this pathway can promote cell survival and proliferation independently of the CDK4/6-Rb axis.

Q3: How can I confirm that my MCF-7 cells have developed resistance to this compound?

You can confirm resistance by performing a dose-response curve and calculating the IC50 (half-maximal inhibitory concentration) of this compound in your suspected resistant cells compared to the parental, sensitive MCF-7 cells. A significant increase in the IC50 value indicates the development of resistance.

Q4: What are some strategies to overcome this compound resistance in my MCF-7 cell line?

Based on the known mechanisms of resistance to CDK4/6 inhibitors, several strategies can be explored:

  • Combination Therapy:

    • PI3K/AKT/mTOR Inhibitors: If you suspect activation of the PI3K pathway, combining this compound with a PI3K, AKT, or mTOR inhibitor may restore sensitivity. Clinical and preclinical studies have shown the effectiveness of combining CDK4/6 inhibitors with PI3K pathway inhibitors.[1][3][4][5][6]

    • CDK9 Inhibitors: CDK9 is involved in transcriptional regulation, and its inhibition has been shown to be effective in some contexts of CDK4/6 inhibitor resistance.[2]

  • Targeting Downstream Effectors: If resistance is mediated by Cyclin E1/CDK2 upregulation, targeting CDK2 could be a viable strategy.

Troubleshooting Guides

Problem: Decreased sensitivity of MCF-7 cells to this compound.
Possible Cause Suggested Solution
Development of acquired resistance 1. Confirm Resistance: Perform a cell viability assay (e.g., MTT) to compare the IC50 of this compound in your cells versus the parental MCF-7 cell line. A significant fold-change increase in IC50 confirms resistance. 2. Investigate Mechanism: Analyze key proteins in the CDK4/6 and bypass pathways via Western blot (see Experimental Protocols). Check for Rb loss, CDK6 upregulation, Cyclin E1 expression, and phosphorylation of AKT.
Incorrect drug concentration or activity 1. Verify Drug Stock: Ensure your this compound stock solution is at the correct concentration and has been stored properly. Prepare a fresh stock if necessary. 2. Dose-Response Curve: Perform a new dose-response experiment with a wide range of this compound concentrations to determine the current IC50.
Cell line contamination or genetic drift 1. Cell Line Authentication: If possible, perform short tandem repeat (STR) profiling to confirm the identity of your MCF-7 cell line. 2. Use Early Passage Cells: Thaw a new vial of early passage parental MCF-7 cells and repeat the this compound sensitivity experiment.
Problem: Inconsistent results in this compound resistance experiments.
Possible Cause Suggested Solution
Variability in cell culture conditions 1. Standardize Protocols: Ensure consistent cell seeding density, media composition, and incubation times across all experiments. 2. Monitor Cell Health: Regularly check cells for morphological changes and signs of stress.
Heterogeneity of the resistant cell population 1. Single-Cell Cloning: To obtain a more homogenous resistant population, you can perform single-cell cloning of your resistant cell pool. 2. Maintain Drug Selection: Continuously culture your resistant cells in the presence of this compound to maintain the resistant phenotype.
Experimental variability 1. Include Proper Controls: Always include parental (sensitive) MCF-7 cells as a control in every experiment. 2. Replicate Experiments: Perform at least three independent biological replicates for all experiments.

Quantitative Data Summary

Note: The following data are based on studies using other CDK4/6 inhibitors (e.g., Palbociclib) in MCF-7 cells, as specific quantitative data for this compound resistance is not yet widely available. These values should be considered as a general guide and may vary for this compound.

Table 1: Example IC50 Values for CDK4/6 Inhibitors in Sensitive and Resistant MCF-7 Cells.

Cell LineDrugIC50 (nM)Fold ResistanceReference
Parental MCF-7Palbociclib~100-200-[7]
Palbociclib-Resistant MCF-7Palbociclib~300-16003-16[7]

Table 2: Relative Protein Expression Changes in CDK4/6 Inhibitor-Resistant MCF-7 Cells.

ProteinChange in Resistant CellsPotential Implication
Rb Decreased or lostBypass of CDK4/6 dependency
p-Rb Maintained despite treatmentContinued cell cycle progression
CDK6 IncreasedOvercoming drug inhibition
Cyclin E1 IncreasedActivation of CDK2 pathway
p-AKT IncreasedActivation of survival pathway

Experimental Protocols

Generation of this compound-Resistant MCF-7 Cells

This protocol describes a method for generating a this compound-resistant MCF-7 cell line through continuous exposure to escalating drug concentrations.

Materials:

  • Parental MCF-7 cells

  • Complete growth medium (e.g., EMEM with 10% FBS, 1% Penicillin-Streptomycin, and 0.01 mg/mL human insulin)

  • This compound

  • DMSO (for drug stock preparation)

  • Cell culture flasks and plates

Procedure:

  • Determine Initial IC50: Perform a cell viability assay (e.g., MTT) to determine the initial IC50 of this compound in parental MCF-7 cells.

  • Initial Drug Exposure: Culture parental MCF-7 cells in their complete growth medium containing this compound at a concentration equal to the IC50.

  • Dose Escalation: Once the cells resume proliferation and reach approximately 80% confluency, subculture them and increase the concentration of this compound in the medium by 1.5 to 2-fold.

  • Repeat Dose Escalation: Continue this process of stepwise dose escalation. This process can take several months.

  • Establish a Resistant Line: Once the cells are able to proliferate in a significantly higher concentration of this compound (e.g., 5-10 times the initial IC50), a resistant cell line is established.

  • Characterize the Resistant Line: Confirm the resistant phenotype by re-evaluating the IC50 of this compound. The resistant cells should be continuously maintained in a medium containing the final concentration of this compound to preserve the resistant phenotype.

Cell Viability (MTT) Assay

Materials:

  • Parental and this compound-resistant MCF-7 cells

  • 96-well plates

  • Complete growth medium

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

Procedure:

  • Cell Seeding: Seed MCF-7 cells (parental and resistant) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Allow the cells to adhere overnight.

  • Drug Treatment: Prepare serial dilutions of this compound in the complete growth medium. Remove the old medium from the wells and add 100 µL of fresh medium containing the different concentrations of this compound. Include a vehicle control (DMSO).

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and plot a dose-response curve to determine the IC50 value.

Western Blotting

Materials:

  • Parental and this compound-resistant MCF-7 cells

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Primary antibodies (e.g., against Rb, p-Rb, CDK6, Cyclin E1, AKT, p-AKT, and a loading control like β-actin or GAPDH)

  • HRP-conjugated secondary antibodies

  • ECL substrate

Procedure:

  • Cell Lysis: Treat cells as required, then wash with ice-cold PBS and lyse with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer. Separate the proteins by SDS-PAGE.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the protein bands using an ECL substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize to the loading control to determine relative protein expression levels.

Co-Immunoprecipitation (Co-IP)

Materials:

  • MCF-7 cell lysates

  • Co-IP lysis buffer

  • Primary antibody against the "bait" protein (e.g., CDK4 or Cyclin D1)

  • Isotype control IgG

  • Protein A/G magnetic beads or agarose (B213101) beads

  • Wash buffer

  • Elution buffer or SDS-PAGE sample buffer

Procedure:

  • Cell Lysis: Lyse cells with a non-denaturing Co-IP lysis buffer to preserve protein-protein interactions.

  • Pre-clearing (Optional): Incubate the lysate with beads alone to reduce non-specific binding.

  • Immunoprecipitation: Add the primary antibody against the bait protein to the pre-cleared lysate and incubate for several hours to overnight at 4°C with gentle rotation.

  • Immune Complex Capture: Add protein A/G beads to the lysate-antibody mixture and incubate for an additional 1-2 hours at 4°C.

  • Washing: Pellet the beads and wash them multiple times with Co-IP wash buffer to remove non-specifically bound proteins.

  • Elution: Elute the protein complexes from the beads using an elution buffer or by boiling in SDS-PAGE sample buffer.

  • Western Blot Analysis: Analyze the eluted proteins by Western blotting using antibodies against the expected "prey" proteins (e.g., Cyclin D1 if the bait was CDK4).

Visualizations

Fovinaciclib_Signaling_Pathway Estrogen Estrogen ER Estrogen Receptor (ER) Estrogen->ER activates CyclinD Cyclin D ER->CyclinD promotes transcription CyclinD_CDK46 Cyclin D-CDK4/6 Complex CyclinD->CyclinD_CDK46 CDK46 CDK4/6 CDK46->CyclinD_CDK46 This compound This compound This compound->CyclinD_CDK46 inhibits Rb Rb CyclinD_CDK46->Rb phosphorylates pRb p-Rb E2F E2F Rb->E2F inhibits CellCycle G1 to S Phase Progression E2F->CellCycle promotes

Caption: this compound Signaling Pathway in ER+ Breast Cancer Cells.

Resistance_Mechanisms cluster_0 Standard this compound Action cluster_1 Mechanisms of Resistance Fovinaciclib_S This compound CDK46_S CDK4/6 Fovinaciclib_S->CDK46_S Rb_S Rb CDK46_S->Rb_S phosphorylates CDK6_up CDK6 Upregulation Proliferation Cell Proliferation E2F_S E2F Rb_S->E2F_S Rb_loss Rb Loss/Mutation G1Arrest G1 Arrest Rb_loss->Proliferation CDK6_up->Proliferation CyclinE_CDK2 Cyclin E/CDK2 Activation CyclinE_CDK2->Proliferation PI3K_AKT PI3K/AKT Pathway Activation PI3K_AKT->Proliferation

Caption: Key Mechanisms of Resistance to CDK4/6 Inhibitors.

Experimental_Workflow Start Suspected this compound Resistance in MCF-7 Cells Confirm Confirm Resistance (IC50 Shift via MTT Assay) Start->Confirm Investigate Investigate Mechanisms Confirm->Investigate Western Western Blot Analysis (Rb, p-Rb, CDK6, Cyclin E1, p-AKT) Investigate->Western CoIP Co-Immunoprecipitation (CDK4/6-Cyclin D Interaction) Investigate->CoIP Overcome Strategies to Overcome Resistance Western->Overcome CoIP->Overcome PI3Ki Combination with PI3K Inhibitor Overcome->PI3Ki CDK9i Combination with CDK9 Inhibitor Overcome->CDK9i Validate Validate Combination Efficacy (Synergy Assays, Cell Cycle Analysis) PI3Ki->Validate CDK9i->Validate End Restored Sensitivity Validate->End

Caption: Experimental Workflow for Investigating and Overcoming Resistance.

References

Fovinaciclib degradation and storage issues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability, storage, and handling of Fovinaciclib. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address common issues encountered during laboratory experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

QuestionAnswer
1. What are the recommended storage conditions for this compound? For short-term storage (days to weeks), this compound should be stored at 0-4°C. For long-term storage (months to years), it is recommended to store it at -20°C. The compound should be kept in a dry, dark environment to prevent degradation.[1]
2. How should I handle this compound upon receipt? This compound is shipped at ambient temperature and is stable for several weeks under these conditions.[1] Upon receipt, it is recommended to store it under the conditions mentioned above.
3. What is the shelf-life of this compound? If stored correctly, this compound has a shelf life of over two years.[1]
4. I observed precipitation in my this compound stock solution. What should I do? Precipitation can occur if the solution is stored at a low temperature or if the solvent's capacity to dissolve this compound is exceeded. Gently warm the solution to room temperature and vortex to redissolve the compound. If precipitation persists, consider preparing a fresh, less concentrated stock solution.
5. My this compound solution has changed color. Is it still usable? A color change may indicate degradation. It is advisable to prepare a fresh stock solution. To investigate the cause, consider potential exposure to light or incompatible solvents.
6. How can I assess the stability of this compound in my experimental setup? To determine the stability of this compound under your specific experimental conditions, a forced degradation study can be performed. This involves exposing the compound to stress conditions such as heat, light, acidic and basic environments, and oxidation. The degradation can be monitored by techniques like High-Performance Liquid Chromatography (HPLC).
7. What are the known degradation pathways for this compound? While specific chemical degradation pathways in a laboratory setting are not extensively published, in vivo metabolism studies in humans have identified mono-oxidation and O-dealkylation as the major Phase I metabolic pathways. Phase II metabolism involves the formation of glucuronides, a glutathione (B108866) conjugate, and a cysteine conjugate.[2] These pathways may provide insights into potential chemical degradation.

Quantitative Data Summary

Table 1: Recommended Storage Conditions for this compound

DurationTemperatureAdditional Conditions
Short-term (days to weeks)0 - 4°CDry and dark
Long-term (months to years)-20°CDry and dark

Table 2: General Solubility of this compound in Common Laboratory Solvents (Guideline)

SolventSolubilityNotes
DMSOHighCommonly used for preparing concentrated stock solutions.
EthanolModerateCan be used for preparing working solutions.
WaterLowThis compound is sparingly soluble in aqueous solutions.
PBS (pH 7.4)LowSolubility may be limited in physiological buffers.

Note: The solubility data provided is a general guideline. It is recommended to perform solubility tests for your specific experimental needs.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Solvent Addition: Add the appropriate volume of a suitable solvent (e.g., DMSO) to achieve the desired stock solution concentration.

  • Dissolution: Vortex the solution until the this compound is completely dissolved. Gentle warming to room temperature may aid dissolution.

  • Storage: Store the stock solution in aliquots at -20°C in light-protected tubes to avoid repeated freeze-thaw cycles.

Protocol 2: Forced Degradation Study of this compound (Example Protocol)

This protocol outlines a general procedure for a forced degradation study to assess the stability of this compound under various stress conditions.

  • Preparation of this compound Solution: Prepare a solution of this compound in a suitable solvent (e.g., a mixture of acetonitrile (B52724) and water) at a known concentration.

  • Stress Conditions:

    • Acid Hydrolysis: Add 1N HCl to the this compound solution and incubate at 60°C for 24 hours.

    • Base Hydrolysis: Add 1N NaOH to the this compound solution and incubate at 60°C for 24 hours.

    • Oxidation: Add 3% H₂O₂ to the this compound solution and incubate at room temperature for 24 hours.

    • Thermal Degradation: Incubate the this compound solution at 80°C for 48 hours.

    • Photodegradation: Expose the this compound solution to a UV lamp (254 nm) and a visible light source for a defined period.

  • Sample Analysis:

    • At specified time points, withdraw aliquots from each stress condition.

    • Neutralize the acidic and basic samples.

    • Analyze all samples using a validated stability-indicating HPLC method to quantify the remaining this compound and detect any degradation products.

  • Data Interpretation: Compare the chromatograms of the stressed samples with a control sample (this compound solution stored under normal conditions) to identify and quantify degradation.

Visualizations

Fovinaciclib_Mechanism_of_Action This compound This compound CDK4_6 CDK4/6 This compound->CDK4_6 inhibits CyclinD Cyclin D Rb Rb Protein CDK4_6->Rb phosphorylates G1_S_Transition G1 to S Phase Transition CyclinD->CDK4_6 activates pRb Phosphorylated Rb (pRb) E2F E2F Transcription Factor Rb->E2F sequesters E2F->G1_S_Transition CellCycleArrest Cell Cycle Arrest Forced_Degradation_Workflow start Prepare this compound Solution stress_conditions Expose to Stress Conditions start->stress_conditions acid Acid Hydrolysis (1N HCl, 60°C) stress_conditions->acid pH base Base Hydrolysis (1N NaOH, 60°C) stress_conditions->base oxidation Oxidation (3% H₂O₂, RT) stress_conditions->oxidation Chemical thermal Thermal (80°C) stress_conditions->thermal Physical photo Photodegradation (UV/Vis Light) stress_conditions->photo sampling Collect Samples at Time Points acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling analysis HPLC Analysis sampling->analysis data_interpretation Data Interpretation and Degradation Pathway ID analysis->data_interpretation

References

Technical Support Center: Enhancing the Oral Bioavailability of Fovinaciclib

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the oral formulation development of Fovinaciclib.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is an orally bioavailable inhibitor of cyclin-dependent kinase 4 (CDK4) and 6 (CDK6).[1][2] Its mechanism of action involves selectively inhibiting CDK4 and CDK6, which in turn prevents the phosphorylation of the retinoblastoma protein (Rb). This action blocks the G1/S phase transition of the cell cycle, leading to cell cycle arrest and a decrease in tumor cell proliferation.[1] this compound is under development for the treatment of hormone receptor-positive (HR+), HER2-negative breast cancer.[3][4]

Q2: What are the known pharmacokinetic properties of this compound in humans?

A study in healthy male Chinese subjects who received a single 200 mg oral dose of [14C]this compound provided the following pharmacokinetic data:

ParameterGeometric Mean Value
Cmax (plasma)706 ng eq./mL
Cmax (blood)557 ng eq./mL
Tmax (plasma)5.0 h
t1/2 (plasma)56.5 h
Fecal Excretion77.16% of the dose
Urinary Excretion19.19% of the dose
Table 1: Human Pharmacokinetic Parameters of this compound.[5]

The primary route of elimination for this compound is through fecal excretion.[5]

Q3: What are the major metabolic pathways for this compound?

In humans, this compound is metabolized primarily through phase I reactions, specifically mono-oxidation and O-dealkylation.[5] Twelve metabolites have been identified in human plasma, urine, and feces. Eight of these are phase I metabolites, and four are phase II metabolites, including two glucuronides, one glutathione (B108866) conjugate, and one cysteine conjugate.[5][6] The cytochrome P450 (CYP) enzyme system is responsible for the metabolism of over 90% of drugs in clinical use and is the likely pathway for this compound's phase I metabolism.[7][8][9]

Q4: How might food affect the oral bioavailability of this compound?

While specific food effect studies for this compound are not publicly available, the impact of food on other kinase inhibitors can provide insights. For many poorly soluble, lipophilic drugs, administration with food, particularly a high-fat meal, can increase oral bioavailability.[10][11][12][13] This is due to several physiological responses to food, including:

  • Delayed gastric emptying

  • Increased bile secretion, which aids in solubilization

  • Increased splanchnic blood flow

However, the effect of food can be variable and is dependent on the drug's specific physicochemical properties.[11][12] For palbociclib (B1678290), a similar CDK4/6 inhibitor, food intake modestly increased exposure and significantly reduced pharmacokinetic variability.[13] Therefore, it is crucial to conduct food effect studies during the preclinical development of this compound.

Troubleshooting Guides

This section addresses specific issues that may arise during the experimental process of improving this compound's oral bioavailability.

Issue 1: Low and Variable Oral Exposure in Preclinical Animal Studies

  • Possible Cause 1: Poor Aqueous Solubility.

    • Troubleshooting Steps:

      • Characterize Solubility: Determine the aqueous solubility of this compound at physiologically relevant pH values (e.g., pH 1.2, 4.5, and 6.8) using the protocol for In Vitro Solubility Assessment.

      • Formulation Strategies to Enhance Solubility:

        • Particle Size Reduction: Employ micronization or nanomilling techniques to increase the surface area for dissolution.[14]

        • Amorphous Solid Dispersions (ASDs): Create an ASD of this compound with a suitable polymer to enhance its apparent solubility.[14][15]

        • Lipid-Based Formulations: For lipophilic compounds, formulating this compound in a self-emulsifying drug delivery system (SEDDS) can improve solubilization in the gastrointestinal tract.[14][16][17][18][19]

        • Salt Formation: If this compound has an ionizable group, forming a salt can improve its solubility and dissolution rate.[14]

  • Possible Cause 2: Low Intestinal Permeability.

    • Troubleshooting Steps:

      • Assess Permeability: Determine the permeability of this compound using an in vitro model such as the Caco-2 permeability assay.

      • Evaluate Efflux: If the efflux ratio (Papp(B-A) / Papp(A-B)) is greater than 2, it suggests that this compound may be a substrate for efflux transporters like P-glycoprotein (P-gp).

      • Strategies to Address Low Permeability:

        • Prodrug Approach: Design a prodrug of this compound with improved permeability characteristics.[15]

        • Use of Permeation Enhancers: Include excipients in the formulation that can transiently and safely enhance intestinal permeability.

  • Possible Cause 3: Extensive First-Pass Metabolism.

    • Troubleshooting Steps:

      • In Vitro Metabolism Studies: Use human liver microsomes or hepatocytes to identify the specific CYP450 enzymes responsible for this compound metabolism.

      • Pharmacokinetic Boosting: Consider co-administration with a safe and selective inhibitor of the identified metabolizing enzymes.[14]

Issue 2: Inconsistent In Vitro Dissolution Results

  • Possible Cause 1: Inappropriate Dissolution Medium.

    • Troubleshooting Steps:

      • Biorelevant Media: Use dissolution media that mimic the composition of gastrointestinal fluids, such as Simulated Gastric Fluid (SGF) and Simulated Intestinal Fluid (SIF).

      • pH Selection: Test dissolution across a range of pH values that the drug will encounter in the GI tract.

  • Possible Cause 2: Formulation-Dependent Dissolution.

    • Troubleshooting Steps:

      • Formulation Optimization: Systematically evaluate the impact of different excipients (e.g., surfactants, polymers) on the dissolution profile.

      • Manufacturing Process: Ensure the manufacturing process for the formulation is consistent and does not introduce variability.

Experimental Protocols

Protocol 1: In Vitro Solubility Assessment

  • Objective: To determine the equilibrium aqueous solubility of this compound at different pH values.

  • Methodology:

    • Prepare buffer solutions at pH 1.2 (simulated gastric fluid), pH 4.5, and pH 6.8 (simulated intestinal fluid).

    • Add an excess amount of this compound to each buffer solution in separate vials.

    • Shake the vials at 37°C for 24 hours to reach equilibrium.

    • Centrifuge the samples to pellet the undissolved compound.

    • Collect the supernatant and analyze the concentration of dissolved this compound using a validated HPLC-UV method.

Protocol 2: In Vitro Dissolution Testing

  • Objective: To evaluate the in vitro release profile of a this compound formulation.

  • Methodology:

    • Use a USP Apparatus 2 (paddle apparatus) with a paddle speed of 50 or 75 RPM.[20]

    • Use 900 mL of a specified dissolution medium (e.g., pH 6.8 phosphate (B84403) buffer) maintained at 37°C.

    • Introduce the this compound dosage form into the dissolution vessel.

    • Withdraw samples at predetermined time points (e.g., 5, 10, 15, 30, 45, and 60 minutes).

    • Analyze the concentration of this compound in each sample using a validated analytical method.[20][21]

Protocol 3: Caco-2 Permeability Assay

  • Objective: To assess the intestinal permeability and potential for active efflux of this compound.[22][23][24]

  • Methodology:

    • Culture Caco-2 cells on Transwell® inserts for 21-25 days to form a differentiated monolayer.[22][23]

    • Confirm monolayer integrity by measuring the transepithelial electrical resistance (TEER).

    • For Apical to Basolateral (A→B) Permeability:

      • Add the this compound dosing solution to the apical (donor) chamber.

      • Add fresh transport buffer to the basolateral (receiver) chamber.

    • For Basolateral to Apical (B→A) Permeability:

      • Add the this compound dosing solution to the basolateral (donor) chamber.

      • Add fresh transport buffer to the apical (receiver) chamber.

    • Incubate at 37°C with gentle shaking for 2 hours.

    • Collect samples from both chambers and analyze the this compound concentration using LC-MS/MS.

    • Calculate the apparent permeability coefficient (Papp) and the efflux ratio.[22]

Visualizations

Fovinaciclib_MOA This compound This compound CDK4_6 CDK4/6 This compound->CDK4_6 Cell_Cycle_Arrest Cell Cycle Arrest Rb Rb CDK4_6->Rb Phosphorylates G1_S_Transition G1/S Phase Transition E2F E2F Rb->E2F Inhibits pRb pRb E2F->G1_S_Transition

Caption: this compound's mechanism of action in the cell cycle.

Oral_Bioavailability_Workflow cluster_invitro In Vitro Characterization cluster_formulation Formulation Development cluster_invivo In Vivo Evaluation Solubility Solubility Assessment (pH 1.2, 4.5, 6.8) Formulation_Strategies Formulation Strategies (e.g., ASD, SEDDS) Solubility->Formulation_Strategies Dissolution Dissolution Testing (Biorelevant Media) Dissolution->Formulation_Strategies Permeability Caco-2 Permeability (Papp & Efflux Ratio) Permeability->Formulation_Strategies PK_Study Preclinical PK Study (Rodent Model) Formulation_Strategies->PK_Study Bioavailability_Calc Bioavailability Calculation PK_Study->Bioavailability_Calc Decision_Gate Proceed to Further Development? Bioavailability_Calc->Decision_Gate

Caption: Workflow for improving this compound's oral bioavailability.

Troubleshooting_Logic Start Low Oral Bioavailability Check_Solubility Is Solubility Low? Start->Check_Solubility Improve_Solubility Improve Solubility (e.g., ASD, Micronization) Check_Solubility->Improve_Solubility Yes Check_Permeability Is Permeability Low? Check_Solubility->Check_Permeability No Improve_Solubility->Check_Permeability Improve_Permeability Improve Permeability (e.g., Prodrug) Check_Permeability->Improve_Permeability Yes Check_Metabolism Is First-Pass Metabolism High? Check_Permeability->Check_Metabolism No Improve_Permeability->Check_Metabolism Reduce_Metabolism Reduce Metabolism (e.g., PK Booster) Check_Metabolism->Reduce_Metabolism Yes End Optimized Bioavailability Check_Metabolism->End No Reduce_Metabolism->End

Caption: Troubleshooting logic for low oral bioavailability.

References

Fovinaciclib precipitation in cell culture media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting and preventing Fovinaciclib precipitation in cell culture media.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in cell culture experiments?

This compound is an orally bioavailable small molecule that acts as a selective inhibitor of cyclin-dependent kinase 4 (CDK4) and cyclin-dependent kinase 6 (CDK6).[1] These kinases are crucial for the progression of the cell cycle from the G1 to the S phase.[1] In many cancer cells, the CDK4/6 pathway is overactive, leading to uncontrolled cell proliferation. By inhibiting CDK4/6, this compound can arrest the cell cycle in the G1 phase, thereby suppressing the growth of cancer cells.[1] It is frequently used in in vitro studies to investigate its anti-tumor activity and to understand the mechanisms of cell cycle regulation.

Q2: I observed a precipitate in my cell culture medium after adding this compound. What could be the cause?

Precipitation of this compound in cell culture medium is most likely due to its low aqueous solubility. This compound is a hydrophobic compound, as indicated by its calculated XLogP3 value of 4.8. When a concentrated stock solution of a hydrophobic compound, typically dissolved in an organic solvent like dimethyl sulfoxide (B87167) (DMSO), is diluted into an aqueous-based cell culture medium, the compound can "crash out" of solution if its concentration exceeds its solubility limit in the final medium.

Other contributing factors can include:

  • High final concentration of this compound: The desired experimental concentration may be higher than its aqueous solubility.

  • High final concentration of the organic solvent: While aiding initial dissolution, a high percentage of solvent in the final medium can be toxic to cells and may not prevent precipitation upon significant dilution.

  • Method of dilution: Rapidly adding the stock solution to the medium can cause localized high concentrations, leading to immediate precipitation.

  • Temperature of the medium: Adding the compound to cold medium can decrease its solubility.

  • Interactions with media components: Components in the serum or the basal medium itself can sometimes interact with the compound, affecting its solubility.

Troubleshooting Guide

If you encounter this compound precipitation, follow these steps to identify and resolve the issue.

Step 1: Visual and Microscopic Inspection

  • Observation: Is the medium cloudy, or are there visible particles?

  • Microscopy: Examine a sample of the medium under a microscope to confirm the presence of crystalline or amorphous precipitate.

Step 2: Review Preparation Protocol

Carefully review your protocol for preparing the this compound working solution. Compare it against the recommended protocol provided in this guide.

Step 3: Systematic Troubleshooting

Use the following table to pinpoint the potential cause and implement the suggested solution.

Problem Potential Cause Recommended Solution
Immediate Precipitation High Supersaturation: The final concentration of this compound exceeds its solubility in the cell culture medium.Decrease the final working concentration of this compound. Perform a solubility test to determine the maximum soluble concentration in your specific medium.
Rapid Solvent Shift: Adding the concentrated stock solution directly and quickly to the medium.Add the stock solution dropwise to the pre-warmed medium while gently swirling or vortexing. Perform a serial dilution as described in the experimental protocols.
Low Temperature of Medium: Using cold or room temperature medium for dilution.Always use cell culture medium pre-warmed to 37°C.
Precipitation Over Time Compound Instability: this compound may not be stable in the aqueous environment of the medium over long incubation periods.Consider refreshing the medium with freshly prepared this compound at regular intervals for long-term experiments.
Interaction with Media Components: Components like salts or proteins in the medium may be interacting with this compound.If using serum-free medium, consider adding a small percentage of serum, as albumin can help solubilize hydrophobic compounds. If issues persist, you may need to test different basal media formulations.
Evaporation: Water evaporation from the culture vessel can increase the concentration of this compound over its solubility limit.Ensure proper humidification in the incubator and use appropriate lids or seals on your culture plates or flasks.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Recommended Solvent: Use high-purity, anhydrous Dimethyl Sulfoxide (DMSO).

  • Stock Concentration: Prepare a high-concentration stock solution, for example, 10 mM.

    • Calculation: this compound has a molecular weight of 548.75 g/mol . To make a 10 mM stock solution, dissolve 5.49 mg of this compound in 1 mL of DMSO.

  • Dissolution: Ensure the compound is fully dissolved by vortexing. If necessary, sonicate the solution in a water bath for short intervals.

  • Storage: Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light.

Protocol 2: Preparation of this compound Working Solution in Cell Culture Medium

This protocol is designed to minimize precipitation when diluting the DMSO stock solution into your aqueous cell culture medium.

  • Pre-warm Medium: Pre-warm your complete cell culture medium (with or without serum) to 37°C.

  • Serial Dilution: Instead of adding the DMSO stock directly to your final culture volume, perform an intermediate dilution step.

    • Example: To achieve a final concentration of 10 µM in your experiment, first, prepare an intermediate dilution of your 10 mM stock solution in pre-warmed medium. For instance, add 2 µL of the 10 mM stock to 198 µL of medium to get a 100 µM intermediate solution.

    • Gently mix the intermediate dilution.

  • Final Dilution: Add the required volume of the intermediate solution to your cell culture wells.

  • Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture is as low as possible, ideally below 0.1%. Most cell lines can tolerate up to 0.5% DMSO, but this should be determined for your specific cell line. Always include a vehicle control (medium with the same final concentration of DMSO without this compound) in your experiments.

Protocol 3: Assessing the Solubility of this compound in Cell Culture Medium
  • Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).

  • In a series of sterile microcentrifuge tubes, prepare serial dilutions of the this compound stock solution in your pre-warmed cell culture medium.

  • Visually inspect each dilution for any signs of precipitation immediately after preparation and after a period that mimics your experimental incubation time (e.g., 24, 48, 72 hours) at 37°C.

  • This will help you determine the practical working concentration range for this compound in your specific experimental setup.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Weight 548.75 g/mol PubChem
Molecular Formula C29H40N8OSPubChem
XLogP3 4.8PubChem

Table 2: Recommended Solvents for Similar CDK4/6 Inhibitors

CompoundRecommended SolventsApproximate Solubility in DMSOSource
LEE011 (Ribociclib)DMSO, Ethanol, Dimethylformamide~10 mg/mLCayman Chemical
PD 0332991 (Palbociclib)DMSOSolubleCayman Chemical

Note: This data for similar compounds can be used as a reference for handling this compound.

Visualizations

Fovinaciclib_MOA cluster_G1_Phase G1 Phase cluster_S_Phase S Phase CDK4_6 CDK4/6 Rb Rb CDK4_6->Rb phosphorylates CyclinD Cyclin D CyclinD->CDK4_6 E2F E2F Rb->E2F inhibits DNA_Replication DNA Replication & Cell Proliferation E2F->DNA_Replication promotes This compound This compound This compound->CDK4_6 inhibits

Caption: Mechanism of action of this compound in cell cycle inhibition.

Troubleshooting_Workflow Start Precipitation Observed Check_Protocol Review Preparation Protocol Start->Check_Protocol Immediate_Precipitation Immediate Precipitation? Check_Protocol->Immediate_Precipitation Time_Precipitation Precipitation Over Time? Immediate_Precipitation->Time_Precipitation No Solution_Immediate Implement Solutions: - Lower final concentration - Use pre-warmed media - Slow, serial dilution Immediate_Precipitation->Solution_Immediate Yes Solution_Time Implement Solutions: - Refresh media periodically - Check for media interactions - Ensure proper humidification Time_Precipitation->Solution_Time Yes Resolved Issue Resolved Solution_Immediate->Resolved Solution_Time->Resolved

Caption: Troubleshooting workflow for this compound precipitation.

Experimental_Workflow cluster_Stock Stock Solution Preparation cluster_Working Working Solution Preparation Stock_Prep Dissolve this compound in 100% DMSO (e.g., 10 mM) Aliquot Aliquot and Store at -20°C / -80°C Stock_Prep->Aliquot Intermediate_Dilution Create Intermediate Dilution in Pre-warmed Media Aliquot->Intermediate_Dilution Use single-use aliquot Prewarm_Media Pre-warm Media to 37°C Prewarm_Media->Intermediate_Dilution Final_Dilution Add to Cell Culture Intermediate_Dilution->Final_Dilution

Caption: Recommended experimental workflow for preparing this compound solutions.

References

Technical Support Center: Fovinaciclib Administration in Murine Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on managing toxicities associated with Fovinaciclib administration in mouse models. The following information is intended to serve as a reference for designing and executing preclinical studies and for making informed decisions regarding dose adjustments in response to observed adverse events.

Disclaimer: this compound is a novel CDK4/6 inhibitor. As specific preclinical toxicity data and established dose adjustment protocols for this compound in mice are not extensively published, the following guidelines are based on the known profiles of other selective CDK4/6 inhibitors and general principles of preclinical toxicology. Researchers should adapt these recommendations based on their specific experimental findings.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound and how does it relate to its potential toxicities?

A1: this compound is a selective inhibitor of Cyclin-Dependent Kinase 4 (CDK4) and Cyclin-Dependent Kinase 6 (CDK6).[1][2] These kinases are essential for the progression of the cell cycle from the G1 (growth) phase to the S (DNA synthesis) phase. By inhibiting CDK4/6, this compound prevents the phosphorylation of the Retinoblastoma (Rb) protein, which in turn keeps the transcription factor E2F in an inactive state. This leads to cell cycle arrest in the G1 phase and a reduction in tumor cell proliferation.[1]

Because CDK4/6 are also important for the proliferation of hematopoietic progenitor cells in the bone marrow, the most common on-target toxicity of CDK4/6 inhibitors is myelosuppression, particularly neutropenia (a decrease in neutrophils).[3] Other rapidly dividing cells, such as those in the gastrointestinal tract, can also be affected, potentially leading to side effects like diarrhea.[3]

Q2: What are the most common toxicities observed with CDK4/6 inhibitors in mice?

A2: Based on preclinical studies with other CDK4/6 inhibitors, the most anticipated toxicities in mice include:

  • Hematological Toxicities: Neutropenia is the most common and often dose-limiting toxicity. Leukopenia (a general decrease in white blood cells), anemia (a decrease in red blood cells), and thrombocytopenia (a decrease in platelets) can also occur, though typically to a lesser extent.[3]

  • Gastrointestinal Toxicities: Diarrhea is a notable side effect, particularly with certain CDK4/6 inhibitors.[3] Nausea and vomiting can also be observed.

  • General Clinical Signs: Weight loss, fatigue (observed as reduced activity), and changes in fur condition can be indicators of systemic toxicity.[3]

Q3: How should I monitor for these toxicities in my mouse studies?

A3: A comprehensive monitoring plan is crucial for detecting and managing toxicities. This should include:

  • Regular Clinical Observations: At least once daily, mice should be observed for changes in behavior (lethargy, hyperactivity), posture, appearance (piloerection, hunched posture), and signs of gastrointestinal distress.

  • Body Weight Measurement: Body weight should be measured 2-3 times per week as a sensitive indicator of overall health.

  • Complete Blood Counts (CBCs): Blood samples should be collected periodically (e.g., weekly or at predetermined intervals) to monitor for changes in neutrophils, lymphocytes, red blood cells, and platelets.

Troubleshooting Guides: Adjusting this compound Dosage for Toxicity

The decision to adjust the dosage of this compound should be based on the severity of the observed toxicities. The following tables provide a general framework for grading common adverse events in mice and a corresponding dose adjustment protocol.

Table 1: Preclinical Toxicity Grading Criteria for Mice
Toxicity ParameterGrade 1 (Mild)Grade 2 (Moderate)Grade 3 (Severe)Grade 4 (Life-threatening)
Weight Loss 5-10% loss of initial body weight10-15% loss of initial body weight15-20% loss of initial body weight>20% loss of initial body weight
Neutropenia 10-25% decrease from baseline25-50% decrease from baseline50-75% decrease from baseline>75% decrease from baseline
Diarrhea Mild, transient diarrhea; no significant weight lossModerate, persistent diarrhea; mild dehydration; 5-10% weight lossSevere diarrhea; signs of dehydration; 10-15% weight lossSevere diarrhea with dehydration; >15% weight loss; moribund state
Clinical Signs Minor changes in activity or appearance (e.g., slight piloerection)Noticeable changes in activity, hunched posture, persistent piloerectionSignificant lethargy, dehydration, labored breathingMoribund state; unresponsive
Table 2: Recommended Dose Adjustment Protocol for this compound in Mice
Toxicity Grade ObservedRecommended Action
Grade 1 Continue treatment at the current dose; increase monitoring frequency to daily.
Grade 2 Withhold dosing for 1-3 days until toxicity resolves to Grade 1 or baseline. Resume treatment at the next lower dose level (e.g., reduce dose by 25%).
Grade 3 Withhold dosing until toxicity resolves to Grade 1 or baseline. Resume treatment at a significantly lower dose level (e.g., reduce dose by 50%). If toxicity recurs at the lower dose, consider discontinuing treatment for that animal.
Grade 4 Discontinue treatment for the affected animal and provide supportive care. Consider humane euthanasia if the animal is moribund.

Experimental Protocols

Protocol 1: In Vivo Efficacy and Toxicity Study in a Xenograft Mouse Model
  • Animal Model: Utilize immunocompromised mice (e.g., athymic nude or NSG mice) for tumor cell implantation.

  • Tumor Implantation: Subcutaneously inject cancer cells (e.g., 1-10 x 10^6 cells in a mixture of PBS and Matrigel) into the flank of each mouse.

  • Tumor Growth Monitoring and Randomization: Monitor tumor growth 2-3 times per week using calipers. When tumors reach a predetermined size (e.g., 100-200 mm³), randomize mice into treatment and control groups.

  • This compound Formulation and Administration: Prepare this compound in a suitable vehicle. Administer the drug and vehicle control via the intended route (e.g., oral gavage) at the predetermined dose and schedule.

  • Toxicity Monitoring:

    • Record body weights and perform clinical observations 2-3 times weekly (or daily if signs of toxicity appear).

    • Collect blood samples for CBCs at baseline and at regular intervals during the study.

  • Efficacy Assessment: Measure tumor volume 2-3 times weekly to assess anti-tumor activity.

  • Endpoint: Continue the study until tumors in the control group reach the predetermined endpoint size or for a set duration. Euthanize mice according to approved IACUC protocols and collect tumors and other relevant tissues for analysis.

Protocol 2: Monitoring and Grading of Hematological Toxicity
  • Blood Collection: Collect a small volume of blood (e.g., 20-50 µL) from the tail vein or saphenous vein at baseline (before the first dose) and at regular intervals (e.g., weekly).

  • Complete Blood Count (CBC) Analysis: Use an automated hematology analyzer calibrated for mouse blood to determine the absolute counts of neutrophils, lymphocytes, total white blood cells, red blood cells, and platelets.

  • Grading of Neutropenia: Compare the post-treatment neutrophil counts to the baseline values for each animal. Use the percentage decrease to assign a toxicity grade as outlined in Table 1.

  • Dose Adjustment: Implement the dose adjustment protocol (Table 2) based on the highest grade of hematological toxicity observed.

Visualizations

Fovinaciclib_Signaling_Pathway cluster_0 Cell Cycle Progression Mitogens Mitogenic Signals (e.g., Growth Factors) CyclinD Cyclin D Mitogens->CyclinD Upregulates CDK46 CDK4/6 CyclinD->CDK46 Rb Rb CDK46->Rb Phosphorylates E2F E2F Rb->E2F Inhibits pRb p-Rb (Inactive) Rb->pRb G1S G1-S Phase Transition (Cell Proliferation) E2F->G1S Promotes pRb->E2F Releases This compound This compound This compound->CDK46 Inhibits

Caption: Mechanism of action of this compound in the CDK4/6-Rb signaling pathway.

Toxicity_Monitoring_Workflow start Start of In Vivo Study tumor_implant Tumor Cell Implantation start->tumor_implant randomization Randomization into Treatment Groups tumor_implant->randomization treatment Administer this compound or Vehicle randomization->treatment monitoring Ongoing Monitoring treatment->monitoring clinical_obs Daily Clinical Observations monitoring->clinical_obs body_weight Measure Body Weight (2-3x / week) monitoring->body_weight cbc Perform CBCs (e.g., weekly) monitoring->cbc endpoint Study Endpoint (Euthanasia & Tissue Collection) monitoring->endpoint Endpoint Criteria Met data_analysis Analyze Toxicity Data (Grade AEs) clinical_obs->data_analysis body_weight->data_analysis cbc->data_analysis dose_adjust Adjust Dose if Necessary data_analysis->dose_adjust dose_adjust->treatment Dose Modified continue_tx Continue Treatment dose_adjust->continue_tx No Adjustment Needed continue_tx->monitoring

Caption: Experimental workflow for monitoring toxicity in mouse studies.

Dose_Adjustment_Logic start Toxicity Observed grade1 Grade 1 Toxicity? start->grade1 grade2 Grade 2 Toxicity? grade1->grade2 No action_grade1 Continue Dosing Increase Monitoring grade1->action_grade1 Yes grade3 Grade 3 Toxicity? grade2->grade3 No action_grade2 Withhold Dose Resume at Lower Dose grade2->action_grade2 Yes grade4 Grade 4 Toxicity? grade3->grade4 No action_grade3 Withhold Dose Resume at 50% Dose grade3->action_grade3 Yes action_grade4 Discontinue Treatment Provide Supportive Care grade4->action_grade4 Yes no_action No Action Required grade4->no_action No

Caption: Decision-making flowchart for this compound dose adjustment based on toxicity grade.

References

Validation & Comparative

A Comparative Guide to Fovinaciclib and Palbociclib in ER+ Breast Cancer Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of Fovinaciclib (FCN-437c) and Palbociclib (B1678290), two selective inhibitors of cyclin-dependent kinases 4 and 6 (CDK4/6), for the treatment of estrogen receptor-positive (ER+) breast cancer. While both drugs target the same fundamental pathway in cell cycle progression, this document aims to delineate their characteristics based on available preclinical and clinical data.

Introduction

Estrogen receptor-positive (ER+) breast cancer is the most common subtype of breast cancer, and its growth is often dependent on the activity of CDK4 and CDK6. These kinases, when activated by Cyclin D, phosphorylate the retinoblastoma protein (Rb), leading to the release of E2F transcription factors and subsequent progression from the G1 to the S phase of the cell cycle.[1][2][3] Palbociclib (Ibrance) was the first CDK4/6 inhibitor to receive FDA approval and has become a standard of care in combination with endocrine therapy for advanced or metastatic ER+/HER2- breast cancer.[4] this compound is a newer CDK4/6 inhibitor currently in clinical development.[5][6] This guide will compare these two molecules based on their mechanism of action, preclinical efficacy, and clinical data.

Mechanism of Action: Targeting the Cyclin D-CDK4/6-Rb Pathway

Both this compound and Palbociclib are potent and selective inhibitors of CDK4 and CDK6.[1][5][7] By binding to the ATP-binding pocket of these kinases, they prevent the phosphorylation of Rb.[1][7] This maintains Rb in its active, hypophosphorylated state, where it remains bound to the E2F transcription factor. The sequestration of E2F prevents the transcription of genes required for DNA synthesis, thereby inducing G1 cell cycle arrest and inhibiting cancer cell proliferation.[2][7][8] The efficacy of both drugs is dependent on a functional Rb pathway.[1][9]

CDK46_Pathway cluster_0 cluster_1 cluster_2 Growth_Factors Growth Factors (e.g., Estrogen) ER Estrogen Receptor (ER) Growth_Factors->ER activates Cyclin_D Cyclin D ER->Cyclin_D upregulates CDK46 CDK4/6 Cyclin_D->CDK46 activates Rb Rb CDK46->Rb phosphorylates pRb p-Rb (Inactive) E2F E2F Rb->E2F sequesters pRb->E2F releases G1_S_Transition G1 to S Phase Transition E2F->G1_S_Transition promotes Proliferation Cell Proliferation G1_S_Transition->Proliferation Fovinaciclib_Palbociclib This compound Palbociclib Fovinaciclib_Palbociclib->CDK46 inhibit Experimental_Workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation Cell_Lines ER+ Breast Cancer Cell Lines (e.g., MCF-7, T47D) Viability_Assay Cell Viability Assays (e.g., MTS, CellTiter-Glo) Cell_Lines->Viability_Assay Determine IC50 Cell_Cycle_Analysis Cell Cycle Analysis (Flow Cytometry) Cell_Lines->Cell_Cycle_Analysis Assess G1 arrest Western_Blot Western Blotting (p-Rb, Rb, Cyclin D1) Cell_Lines->Western_Blot Confirm target engagement Xenograft ER+ Breast Cancer Xenograft Models in Mice Viability_Assay->Xenograft Select effective doses TGI Tumor Growth Inhibition Studies Xenograft->TGI Evaluate anti-tumor efficacy PD_Analysis Pharmacodynamic Analysis (p-Rb in tumors) TGI->PD_Analysis Confirm in vivo mechanism of action Resistance_Mechanisms cluster_cell_cycle Cell Cycle Alterations cluster_bypass Bypass Signaling Pathways Palbociclib Palbociclib Resistance Rb_Loss Loss of Rb1 function Palbociclib->Rb_Loss Cyclin_E_Amp Cyclin E1/E2 amplification (drives CDK2 activation) Palbociclib->Cyclin_E_Amp CDK6_Amp CDK6 amplification Palbociclib->CDK6_Amp PI3K_AKT Activation of PI3K/AKT/mTOR pathway Palbociclib->PI3K_AKT RAS_MAPK Upregulation of RAS/MAPK pathway Palbociclib->RAS_MAPK FGFR_Amp FGFR amplification Palbociclib->FGFR_Amp

References

Fovinaciclib and Ribociclib: A Comparative Review of In Vivo Efficacy in Oncology Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of targeted cancer therapies, inhibitors of cyclin-dependent kinases 4 and 6 (CDK4/6) have emerged as a cornerstone in the treatment of hormone receptor-positive (HR+), human epidermal growth factor receptor 2-negative (HER2-) breast cancer and are being investigated in a variety of other malignancies. Ribociclib, an established therapeutic agent, and Fovinaciclib, a more recently developed inhibitor, both target the CDK4/6 pathway. This guide provides an objective comparison of their in vivo efficacy, supported by available experimental data, to inform preclinical and clinical research decisions.

Mechanism of Action: Targeting the Cell Cycle Engine

Both this compound and Ribociclib are selective inhibitors of CDK4 and CDK6.[1] These kinases, in complex with cyclin D, phosphorylate the retinoblastoma protein (Rb), a key tumor suppressor.[2][3] Phosphorylation inactivates Rb, releasing the E2F transcription factor and allowing the cell to progress from the G1 (growth) to the S (DNA synthesis) phase of the cell cycle.[2][3] By inhibiting CDK4/6, both drugs prevent Rb phosphorylation, leading to cell cycle arrest at the G1/S checkpoint, thereby suppressing tumor cell proliferation.[1]

Diagram 1: CDK4/6 Signaling Pathway Inhibition

Quantitative In Vivo Efficacy

Direct head-to-head in vivo comparisons of this compound and Ribociclib have not been published. However, data from independent preclinical studies provide insights into their individual efficacy.

This compound (FCN-437)

Preclinical data for this compound, also known as FCN-437, suggests potent in vivo activity. According to a presentation at the American Association for Cancer Research (AACR) Annual Meeting in 2019, this compound demonstrated dramatic tumor growth inhibition in xenograft models of breast cancer, colon cancer, and glioma, with efficacy reported as "comparable or superior" to approved CDK4/6 inhibitors. The in vitro potency of this compound was noted to be 5-fold greater than that of Ribociclib. FCN-437 is also noted to have the ability to cross the blood-brain barrier, suggesting potential for treating brain metastases.[4][5] While specific quantitative data on tumor growth inhibition from these preclinical studies are not publicly available, the qualitative reports indicate a high degree of anti-tumor activity.

Ribociclib (LEE011)

Ribociclib has demonstrated significant tumor growth inhibition and even regression in a variety of in vivo models. The following table summarizes key findings from several preclinical studies.

Cancer TypeAnimal ModelCell Line/Tumor TypeTreatment and DoseKey Efficacy ResultsReference(s)
Breast Cancer Mouse XenograftER+ Breast Cancer ModelsRibociclib (dose not specified)Significant tumor growth inhibition.
Mantle Cell Lymphoma Rat XenograftJeKo-1Ribociclib (75 and 150 mg/kg, oral, daily)Complete tumor regressions.[2]
Melanoma Mouse PDXHMEX1906 (BRAF V600E)Ribociclib (75 mg/kg) + Encorafenib (5 mg/kg)93% tumor regression (combination).[2]
Nasopharyngeal Carcinoma Mouse PDXXeno-666, Xeno-2117Ribociclib + AlpelisibSignificant reduction in tumor volume compared to single agents.[6]
Renal Cell Carcinoma Mouse Xenograft786-ORibociclib (50 mg/kg, oral gavage)Mild tumor growth inhibition as a single agent; almost complete inhibition in combination with everolimus.[1]
Neuroblastoma Mouse XenograftNeuroblastoma cell line-derivedRibociclib (dose not specified)Significant tumor growth delay (P<0.0001).

PDX: Patient-Derived Xenograft

Experimental Protocols

Standard methodologies are employed to assess the in vivo efficacy of CDK4/6 inhibitors. The following provides a generalized protocol for a xenograft study, applicable to both this compound and Ribociclib.

In_Vivo_Xenograft_Workflow cluster_0 Model Establishment cluster_1 Treatment Phase cluster_2 Endpoint Analysis A 1. Cell Culture (e.g., MCF-7, JeKo-1) B 2. Cell Implantation (Subcutaneous injection into immunocompromised mice) A->B C 3. Tumor Growth Monitoring (Calipers to measure tumor volume) B->C D 4. Randomization (Mice with established tumors randomized into groups) C->D E 5. Drug Administration (Oral gavage of this compound/Ribociclib or vehicle) D->E F 6. Continued Monitoring (Tumor volume and body weight measurements) E->F G 7. Tumor Excision (At study endpoint) F->G H 8. Data Analysis (Tumor Growth Inhibition, Statistical Analysis) G->H I 9. Pharmacodynamic Analysis (e.g., Western blot for pRb, Ki-67 staining) G->I

Diagram 2: Generalized In Vivo Xenograft Study Workflow
Detailed Methodology for a Representative In Vivo Xenograft Study

1. Animal Models and Cell Lines:

  • Immunocompromised mice (e.g., athymic nude or NOD/SCID) are typically used to prevent rejection of human tumor xenografts.

  • Cancer cell lines (e.g., MCF-7 for breast cancer, JeKo-1 for mantle cell lymphoma) are cultured under standard conditions.

2. Tumor Implantation:

  • Cultured cancer cells are harvested, and a specific number of cells (e.g., 5-10 million) are resuspended in a suitable medium, often mixed with Matrigel to support tumor formation.

  • The cell suspension is subcutaneously injected into the flank of the mice.

3. Tumor Growth Monitoring and Randomization:

  • Tumor growth is monitored by measuring the length and width of the tumor with calipers, typically 2-3 times per week. Tumor volume is calculated using the formula: (Length x Width²)/2.

  • Once tumors reach a predetermined size (e.g., 100-200 mm³), mice are randomized into treatment and control groups.

4. Drug Formulation and Administration:

  • This compound or Ribociclib is formulated in an appropriate vehicle for oral administration (e.g., 0.5% methylcellulose).

  • The drug or vehicle control is administered daily via oral gavage at the specified dose.

5. Efficacy and Toxicity Assessment:

  • Tumor volumes and body weights are measured regularly throughout the study. A decrease in body weight can be an indicator of toxicity.

  • The primary efficacy endpoint is often tumor growth inhibition (TGI), calculated as the percentage difference in the mean tumor volume of the treated group compared to the control group.

6. Endpoint and Pharmacodynamic Analysis:

  • At the end of the study (e.g., when control tumors reach a maximum allowed size), mice are euthanized, and tumors are excised and weighed.

  • Tumor tissues may be processed for pharmacodynamic analysis, such as Western blotting to assess the phosphorylation status of Rb or immunohistochemistry for proliferation markers like Ki-67, to confirm the on-target activity of the drug.

Conclusion

Both this compound and Ribociclib are potent CDK4/6 inhibitors with demonstrated in vivo anti-tumor efficacy. Ribociclib has a well-documented track record of inducing tumor growth inhibition and regression across a range of preclinical models, with substantial quantitative data available. While specific in vivo quantitative data for this compound is less accessible in the public domain, preclinical reports strongly suggest comparable, if not superior, efficacy to established CDK4/6 inhibitors, with the added potential for activity against brain metastases. For researchers and drug developers, the choice between these agents in a preclinical setting may depend on the specific cancer model, the need for central nervous system penetration, and the availability of the compound. Further publication of detailed preclinical data for this compound will be crucial for a more direct and quantitative comparison.

References

Fovinaciclib and Abemaciclib: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

In the rapidly evolving landscape of targeted cancer therapies, cyclin-dependent kinase 4 and 6 (CDK4/6) inhibitors have emerged as a cornerstone in the treatment of hormone receptor-positive (HR+), human epidermal growth factor receptor 2-negative (HER2-) breast cancer. This guide provides a side-by-side comparison of a newer entrant, Fovinaciclib, and an established therapeutic, Abemaciclib (B560072), to aid researchers, scientists, and drug development professionals in understanding their key attributes.

Mechanism of Action: Targeting the Cell Cycle Engine

Both this compound and Abemaciclib are orally bioavailable small molecule inhibitors that selectively target CDK4 and CDK6.[1][2] These kinases are pivotal in regulating the cell cycle, specifically the transition from the G1 (growth) phase to the S (synthesis) phase.[1][2] In HR+ breast cancer, the cyclin D-CDK4/6-retinoblastoma (Rb) protein pathway is often dysregulated, leading to uncontrolled cell proliferation.

By inhibiting CDK4 and CDK6, both drugs prevent the phosphorylation of the Rb protein.[1][2] This maintains Rb in its active, hypophosphorylated state, where it binds to the E2F transcription factor, thereby blocking the transcription of genes required for DNA replication and cell cycle progression. The ultimate result is a G1 cell cycle arrest, which curtails the proliferation of cancer cells.[1][2]

Abemaciclib has been shown to be a potent inhibitor of CDK4 and CDK6.[3] Preclinical studies have demonstrated its high selectivity for CDK4/cyclin D1 and CDK6/cyclin D1 complexes.[4] While information on this compound's specific inhibitory concentrations is less readily available in peer-reviewed literature, it is also described as a selective and potent CDK4/6 inhibitor.[5]

CDK4_6_Inhibition_Pathway cluster_G1_Phase G1 Phase cluster_Inhibitors Inhibitors cluster_G1_S_Transition G1-S Transition Cyclin D Cyclin D Cyclin D-CDK4/6 Complex Cyclin D-CDK4/6 Complex Cyclin D->Cyclin D-CDK4/6 Complex Binds CDK4/6 CDK4/6 CDK4/6->Cyclin D-CDK4/6 Complex Binds Rb Rb Cyclin D-CDK4/6 Complex->Rb Phosphorylates pRb pRb This compound This compound This compound->Cyclin D-CDK4/6 Complex Inhibits Abemaciclib Abemaciclib Abemaciclib->Cyclin D-CDK4/6 Complex Inhibits E2F E2F Rb->E2F Binds and Inactivates pRb->E2F Releases Gene Transcription Gene Transcription E2F->Gene Transcription Activates S Phase Entry S Phase Entry Gene Transcription->S Phase Entry

Diagram 1: Simplified CDK4/6 Signaling Pathway and Point of Inhibition.

Comparative Quantitative Data

The following tables summarize the available quantitative data for this compound and Abemaciclib. It is important to note that data for this compound is limited due to its recent emergence.

Table 1: In Vitro Inhibitory Activity

DrugTargetIC50Reference
Abemaciclib CDK4/cyclin D12 nmol/L[4]
CDK6/cyclin D110 nmol/L[4]
This compound CDK4/6Data not publicly available

Table 2: Pharmacokinetic Parameters

ParameterThis compound (200 mg single dose in healthy males)Abemaciclib (single dose)
Tmax (median) 5.0 h4-6 h
t1/2 (mean) 56.5 h17.4-38.1 h
Metabolism Mono-oxidation and O-dealkylationPrimarily via CYP3A4
Excretion Feces (77.16%), Urine (19.19%)Feces (81%), Urine (3%)
Reference [5][2][6]

Experimental Protocols

To understand the context of the presented data, it is crucial to consider the methodologies of the cited experiments.

Protocol for In Vitro Kinase Assays (General)

For determining the half-maximal inhibitory concentration (IC50), purified recombinant human CDK4/cyclin D1 and CDK6/cyclin D1 enzymes are typically used. The assay involves incubating the enzyme with a specific substrate (e.g., a peptide derived from the Rb protein) and ATP in the presence of varying concentrations of the inhibitor. The enzyme activity is measured by quantifying the amount of phosphorylated substrate, often using methods like radioisotope incorporation or fluorescence-based detection. The IC50 value is then calculated as the concentration of the inhibitor that results in a 50% reduction in enzyme activity compared to a control without the inhibitor.

Protocol for a Phase 1, Open-Label, Single-Dose Pharmacokinetic Study (as exemplified by the this compound study)

  • Objective: To evaluate the pharmacokinetics, mass balance, and metabolism of a drug in healthy subjects.

  • Design: A single-center, open-label, single-dose study.

  • Participants: A small cohort of healthy volunteers (e.g., six healthy male Chinese subjects for the this compound study).[5]

  • Intervention: Administration of a single oral dose of the radiolabeled drug (e.g., 200 mg of [14C]FCN-437c).[5]

  • Sample Collection: Serial blood, plasma, urine, and feces samples are collected at predefined time points over an extended period (e.g., up to 456 hours post-dose).[5]

  • Analysis:

    • Total radioactivity in blood, plasma, urine, and feces is measured to determine absorption, distribution, metabolism, and excretion (ADME) characteristics.

    • Plasma concentrations of the parent drug and its metabolites are quantified using techniques like liquid chromatography-mass spectrometry (LC-MS).

    • Pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), and t1/2 (half-life) are calculated.

    • Metabolite profiling is conducted on plasma, urine, and feces to identify the major metabolic pathways.

Clinical Efficacy and Development Status

This compound: this compound, developed by Chongqing Fochon Pharmaceuticals, has recently been launched in China for the treatment of HR+/HER2- late-stage breast cancer as a second-line therapy or greater.[7] A drug registration application for this compound citrate (B86180) capsules was accepted by the China National Medical Products Administration (NMPA) in January 2025 for HR+/HER2- locally advanced or metastatic breast cancer, to be used in combination with an aromatase inhibitor as initial endocrine therapy.[8] Results from a Phase 1b study of this compound in combination with letrozole (B1683767) for HR+/HER2- advanced breast cancer indicated that the combination was well-tolerated and demonstrated antitumor activity.[9]

Abemaciclib: Abemaciclib, marketed as Verzenio, has a more extensive clinical trial history with multiple large-scale, randomized Phase 3 trials (the MONARCH series) supporting its global approvals.

  • MONARCH 3: This trial evaluated Abemaciclib in combination with a nonsteroidal aromatase inhibitor (NSAI) as initial therapy for postmenopausal women with HR+/HER2- advanced breast cancer. The combination demonstrated a significant improvement in progression-free survival (PFS) compared to an NSAI alone.[10]

  • MONARCH 2: This study assessed Abemaciclib in combination with fulvestrant (B1683766) for women with HR+/HER2- advanced breast cancer who had progressed on prior endocrine therapy. The combination led to a significant improvement in both PFS and overall survival (OS) compared to fulvestrant alone.

  • monarchE: This trial investigated Abemaciclib as an adjuvant treatment in combination with endocrine therapy for patients with high-risk, node-positive, early-stage HR+/HER2- breast cancer. The addition of Abemaciclib resulted in a statistically significant improvement in invasive disease-free survival (IDFS).[11][12][13]

Table 3: Key Clinical Trial Efficacy Data for Abemaciclib

TrialTreatment ArmMedian PFSOverall Survival (OS)Invasive Disease-Free Survival (IDFS)Reference
MONARCH 3 Abemaciclib + NSAI28.2 monthsData maturingN/A
Placebo + NSAI14.8 monthsData maturingN/A
MONARCH 2 Abemaciclib + Fulvestrant16.9 months46.7 monthsN/A
Placebo + Fulvestrant9.3 months37.3 monthsN/A
monarchE Abemaciclib + ETN/AOS benefit observedSignificant improvement[11][12][13][14]
ET aloneN/A[11][12][13][14]

PFS: Progression-Free Survival; OS: Overall Survival; IDFS: Invasive Disease-Free Survival; NSAI: Nonsteroidal Aromatase Inhibitor; ET: Endocrine Therapy; N/A: Not Applicable.

Side-by-Side Safety Profile

The safety profiles of CDK4/6 inhibitors are generally characterized by myelosuppression and gastrointestinal toxicities.

This compound: Detailed, large-scale clinical trial data on the adverse event profile of this compound are not yet widely available in the public domain. Early phase studies suggest it is generally well-tolerated.[9]

Abemaciclib: The most common adverse reactions associated with Abemaciclib (incidence ≥20%) include diarrhea, neutropenia, nausea, abdominal pain, infections, fatigue, anemia, leukopenia, decreased appetite, vomiting, headache, alopecia, and thrombocytopenia.[15][16] Diarrhea is a particularly common and notable side effect of Abemaciclib, often occurring early in treatment.[17] Serious adverse events can include severe diarrhea, neutropenia, interstitial lung disease/pneumonitis, hepatotoxicity, and venous thromboembolism.[16][17][18]

Table 4: Common Adverse Events with Abemaciclib (from Clinical Trials)

Adverse EventIncidence (All Grades)Incidence (Grade 3/4)
Diarrhea>80%~10-15%
Neutropenia~40-45%~20-25%
Nausea~40-45%<5%
Fatigue~40%<5%
Abdominal Pain~35%<5%
Anemia~30%<5%
Decreased Appetite~25%<5%
Vomiting~25%<5%

Incidence rates are approximate and can vary depending on the specific clinical trial and patient population.

Clinical_Trial_Workflow cluster_preclinical Preclinical Research cluster_clinical_trials Clinical Trials cluster_regulatory_and_postmarket Regulatory Review & Post-Market Lab_and_Animal_Studies Laboratory and Animal Studies Phase_1 Phase 1 (Safety & Dosage) Lab_and_Animal_Studies->Phase_1 Phase_2 Phase 2 (Efficacy & Side Effects) Phase_1->Phase_2 Phase_3 Phase 3 (Large-scale Efficacy & Safety) Phase_2->Phase_3 Regulatory_Review Regulatory Review (e.g., FDA, NMPA) Phase_3->Regulatory_Review Market_Approval Market Approval Regulatory_Review->Market_Approval Phase_4 Phase 4 (Post-market Surveillance) Market_Approval->Phase_4

Diagram 2: A General Workflow of Clinical Drug Development.

Conclusion

This compound and Abemaciclib share a common mechanism of action as CDK4/6 inhibitors, a class of drugs that has revolutionized the treatment of HR+/HER2- breast cancer. Abemaciclib is a well-established therapeutic with a robust body of evidence from large-scale clinical trials demonstrating its efficacy and defining its safety profile. This compound is a newer agent with a promising profile that has recently gained approval in China. As more data from ongoing and future clinical studies on this compound become available, a more direct and comprehensive comparison of its efficacy and long-term safety relative to Abemaciclib and other CDK4/6 inhibitors will be possible. For now, the research community awaits further publications to fully delineate the clinical profile of this new therapeutic option.

References

Fovinaciclib Demonstrates Efficacy in Preclinical Models, Positioning it as a Potential Option in CDK4/6 Inhibitor-Resistant Cancers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Shanghai, China – December 15, 2025 – Fovinaciclib (also known as FCN-437), a novel, potent, and selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6), has shown promising preclinical efficacy that is comparable or superior to the first-generation CDK4/6 inhibitor, Palbociclib. While direct comparative studies in Palbociclib-resistant cell lines are not yet publicly available, preliminary data suggests this compound's potential as a next-generation therapeutic in hormone receptor-positive (HR+), human epidermal growth factor receptor 2-negative (HER2-) breast cancer, including in settings of acquired resistance to current CDK4/6 inhibitors.

This compound, developed by Chongqing Fochon Pharmaceuticals, operates through the established mechanism of CDK4/6 inhibition, thereby blocking the phosphorylation of the retinoblastoma (Rb) protein and inducing G1 cell cycle arrest.[1][2] This targeted approach is crucial in HR+ breast cancer, where the cyclin D-CDK4/6-Rb pathway is a key driver of tumor proliferation.

Preclinical data presented at the American Association for Cancer Research (AACR) Annual Meeting in 2019 and further detailed in a Phase 1a clinical trial publication, indicate that this compound exhibits significant antitumor activity. In vitro studies on human breast cancer cell lines, including MCF7, demonstrated that this compound's inhibitory effect on cell proliferation was comparable to or greater than that of Palbociclib and another CDK4/6 inhibitor, Ribociclib.[1][3] Furthermore, in vivo xenograft models of breast cancer showed that this compound led to dramatic tumor growth inhibition, with efficacy reported as comparable or superior to approved CDK4/6 inhibitors.[3]

While these initial findings are in Palbociclib-sensitive models, a Phase 1 clinical trial of this compound included patients who had previously been treated with CDK4/6 inhibitors. In this heavily pretreated population, this compound demonstrated encouraging signs of antitumor activity and disease control, suggesting its potential to overcome acquired resistance.[4]

Comparative Preclinical Efficacy

At present, a direct, head-to-head comparison of this compound and Palbociclib in well-characterized Palbociclib-resistant cell line models is not available in the public domain. The following table summarizes the available comparative preclinical data in Palbociclib-sensitive models.

ParameterThis compound (FCN-437)PalbociclibRibociclibCell Lines/Models TestedReference
In Vitro Potency Comparable to or greater than Palbociclib; 5-fold more potent than RibociclibStandard of care; potent CDK4/6 inhibitorLess potent than this compoundMCF7, MCF/ARO[1][3]
In Vivo Efficacy Comparable or superior to approved CDK4/6 inhibitorsEffective in inhibiting tumor growth in xenograft modelsLess potent than this compound in MCF7/ARO xenograft modelBreast cancer xenografts[1][3]

Mechanism of Action and Signaling Pathway

This compound, like Palbociclib, targets the core cell cycle machinery. In HR+ breast cancer, estrogen receptor (ER) signaling drives the expression of Cyclin D, which complexes with and activates CDK4 and CDK6. This complex then phosphorylates the Rb protein, releasing the E2F transcription factor to promote the transcription of genes required for the G1 to S phase transition and subsequent cell division. By inhibiting CDK4/6, this compound prevents Rb phosphorylation, maintaining it in its active, tumor-suppressive state, and thereby arresting the cell cycle.

CDK46_Pathway cluster_0 Upstream Signaling cluster_1 Cell Cycle Progression cluster_2 Drug Intervention Estrogen Receptor (ER) Signaling Estrogen Receptor (ER) Signaling Cyclin D Cyclin D Estrogen Receptor (ER) Signaling->Cyclin D Upregulates Cyclin D-CDK4/6 Complex Cyclin D-CDK4/6 Complex Cyclin D->Cyclin D-CDK4/6 Complex CDK4/6 CDK4/6 CDK4/6->Cyclin D-CDK4/6 Complex Rb Rb Cyclin D-CDK4/6 Complex->Rb Phosphorylates pRb pRb E2F E2F Rb->E2F Inhibits G1/S Phase Transition G1/S Phase Transition E2F->G1/S Phase Transition Promotes This compound This compound This compound->CDK4/6 Inhibits Palbociclib Palbociclib Palbociclib->CDK4/6 Inhibits

Caption: The CDK4/6 signaling pathway and points of inhibition by this compound and Palbociclib.

Experimental Protocols

While specific, detailed protocols for the preclinical evaluation of this compound are not publicly available, the following are representative methodologies for assessing the efficacy of CDK4/6 inhibitors in breast cancer cell lines, based on standard practices in the field.

In Vitro Cell Proliferation Assay (Crystal Violet Assay)

This assay is used to determine the effect of a compound on the proliferation of cancer cells.

Methodology:

  • Cell Seeding: Breast cancer cells (e.g., MCF7 for HR+/HER2-, or a generated Palbociclib-resistant MCF7 line) are seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.

  • Drug Treatment: The following day, cells are treated with a range of concentrations of this compound, Palbociclib, or a vehicle control (e.g., DMSO).

  • Incubation: Plates are incubated for 72 to 96 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Staining: The medium is removed, and cells are washed with PBS. Cells are then fixed with 10% formalin for 15 minutes, followed by staining with 0.5% crystal violet solution for 20 minutes.

  • Quantification: After washing and drying, the stained cells are solubilized with 10% acetic acid. The absorbance is measured at 590 nm using a microplate reader.

  • Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of cell growth inhibition against the logarithm of the drug concentration.

In Vivo Tumor Xenograft Study

This study evaluates the antitumor efficacy of a compound in a living organism.

Methodology:

  • Cell Implantation: Female immunodeficient mice (e.g., nude mice) are subcutaneously injected with a suspension of human breast cancer cells (e.g., 5 x 10^6 MCF7 cells) in Matrigel.

  • Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-150 mm³). Mice are then randomized into treatment and control groups.

  • Drug Administration: this compound or Palbociclib is administered orally, once daily, at a predetermined dose. The control group receives a vehicle.

  • Tumor Measurement: Tumor volume is measured two to three times a week using calipers. Tumor volume is calculated using the formula: (Length x Width²) / 2.

  • Endpoint: The study is terminated when tumors in the control group reach a predetermined size, or after a set duration. Tumor growth inhibition (TGI) is calculated as the percentage difference in the mean tumor volume between the treated and control groups.

Experimental_Workflow cluster_0 In Vitro Analysis cluster_1 In Vivo Analysis A Seed Palbociclib-Sensitive and Resistant Cell Lines B Treat with this compound, Palbociclib, or Vehicle A->B C Incubate for 72-96h B->C D Crystal Violet Staining C->D E Measure Absorbance and Calculate IC50 D->E F Implant Tumor Cells in Immunodeficient Mice G Randomize Mice into Treatment Groups F->G H Administer this compound, Palbociclib, or Vehicle G->H I Measure Tumor Volume Periodically H->I J Calculate Tumor Growth Inhibition (TGI) I->J

Caption: A generalized workflow for preclinical evaluation of this compound's efficacy.

Future Directions

The promising, albeit early, data on this compound underscores the need for further investigation. Direct, head-to-head preclinical studies of this compound and other CDK4/6 inhibitors in a panel of well-characterized Palbociclib-resistant cell lines are warranted to elucidate its efficacy in the resistance setting. Such studies should also explore the molecular mechanisms of potential cross-resistance or sensitivity. As clinical trials for this compound progress, data from patients who have progressed on prior CDK4/6 inhibitor therapy will be critical in defining its role in the evolving landscape of breast cancer treatment.

Disclaimer: This comparison guide is for informational purposes for researchers, scientists, and drug development professionals. The information is based on publicly available data as of the date of this release. This compound is an investigational drug and its safety and efficacy have not been fully established.

References

A Comparative Analysis of CDK4/6 Inhibitors: Palbociclib, Ribociclib, and Abemaciclib Kinase Profiles

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers, scientists, and drug development professionals on the comparative kinase selectivity and potency of three leading CDK4/6 inhibitors. This guide provides supporting experimental data, detailed methodologies for key experiments, and visualizations of relevant biological pathways and workflows.

The advent of selective inhibitors targeting Cyclin-Dependent Kinase 4 and 6 (CDK4/6) has revolutionized the treatment landscape for hormone receptor-positive (HR+), human epidermal growth factor receptor 2-negative (HER2-) advanced or metastatic breast cancer. Palbociclib (Ibrance®), ribociclib (B560063) (Kisqali®), and abemaciclib (B560072) (Verzenio®) have all demonstrated significant clinical efficacy by inducing cell cycle arrest. However, subtle but important differences in their kinase profiles can influence their therapeutic activity, safety profiles, and potential for single-agent efficacy. This guide offers an in-depth comparative analysis of the kinase profiles of these three inhibitors.

Data Presentation: Comparative Kinase Inhibition Profiles

The kinase selectivity of a drug is a critical factor that influences its efficacy and toxicity. While all three inhibitors potently target CDK4 and CDK6, their activity against other kinases varies. Palbociclib and ribociclib are generally considered more selective for the CDK4/6 kinases, whereas abemaciclib exhibits a broader kinase inhibition profile.[1] This "polypharmacology" may contribute to some of its distinct clinical characteristics.

The following table summarizes the inhibitory activity (IC50 values) of palbociclib, ribociclib, and abemaciclib against their primary targets and a selection of other kinases. Lower IC50 values indicate greater potency. It is important to note that IC50 values can vary between different studies and experimental conditions.

Kinase TargetPalbociclib IC50 (nM)Ribociclib IC50 (nM)Abemaciclib IC50 (nM)Reference(s)
Primary Targets
CDK4/Cyclin D111102[1][2]
CDK6/Cyclin D3163910[1][2]
Select Off-Target Kinases
CDK1/Cyclin B>10,000>10,00065[1]
CDK2/Cyclin A>10,000>10,00047[1]
CDK2/Cyclin E>10,000>10,00056[1]
CDK9/Cyclin T1--57[3]
GSK3β--192[3]
PIM1--50[3]
HIPK2--31[3]
DYRK2--61[3]
CK2--117[3]

Experimental Protocols

The determination of a kinase inhibitor's profile involves a series of robust biochemical and cellular assays. Below are detailed methodologies for key experiments cited in the characterization of CDK4/6 inhibitors.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This assay is a foundational method to determine the potency of an inhibitor against a purified kinase. The ADP-Glo™ Kinase Assay is a commonly used platform.[4][5]

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific kinase.

Materials:

  • Recombinant human kinase (e.g., CDK4/Cyclin D1)

  • Kinase-specific substrate

  • Adenosine triphosphate (ATP)

  • Kinase assay buffer

  • Test inhibitor (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 384-well assay plates

  • Luminometer plate reader

Step-by-Step Procedure:

  • Reagent Preparation:

    • Prepare a serial dilution of the test inhibitor in the kinase assay buffer. The final concentration of DMSO in the assay should be kept low (typically ≤1%).

    • Dilute the recombinant kinase enzyme to the desired concentration in the kinase assay buffer.

    • Prepare a mixture of the kinase substrate and ATP in the kinase assay buffer. The ATP concentration is often set at or near the Michaelis constant (Km) for the specific kinase.

  • Assay Plate Setup:

    • Add 1 µL of the serially diluted inhibitor or DMSO (vehicle control) to the appropriate wells of the 384-well plate.[5]

    • Add 2 µL of the diluted kinase enzyme solution to each well.[5]

    • Initiate the kinase reaction by adding 2 µL of the substrate/ATP mixture to each well.[5]

  • Kinase Reaction:

    • Gently mix the contents of the plate.

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).[4]

  • Signal Detection:

    • Equilibrate the plate to room temperature.

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete any unconsumed ATP. Incubate for 40 minutes at room temperature.[4]

    • Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated during the kinase reaction into ATP, which is then used in a luciferase reaction to produce a luminescent signal. Incubate for 30 minutes at room temperature.[4]

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Calculate the percentage of kinase activity inhibition for each inhibitor concentration relative to the DMSO control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to verify target engagement of a drug within a cellular environment. The principle is that a ligand-bound protein is more resistant to thermal denaturation.

Objective: To confirm that a CDK4/6 inhibitor binds to its target kinase inside intact cells.

Materials:

  • Cell line expressing the target kinase (e.g., a breast cancer cell line)

  • Cell culture medium and reagents

  • Test inhibitor (dissolved in DMSO)

  • Phosphate-buffered saline (PBS) with protease and phosphatase inhibitors

  • Lysis buffer

  • Equipment for cell lysis (e.g., for freeze-thaw cycles)

  • Thermal cycler or heating block

  • Centrifuge

  • Reagents and equipment for Western blotting (SDS-PAGE, antibodies, etc.)

Step-by-Step Procedure:

  • Cell Treatment:

    • Culture the chosen cell line to a suitable confluency.

    • Treat the cells with the test inhibitor at a desired concentration or with DMSO as a vehicle control.

    • Incubate the cells for a specific period to allow for drug uptake and target binding.

  • Heat Shock:

    • Harvest the cells and wash them with PBS.

    • Resuspend the cells in PBS containing protease and phosphatase inhibitors.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the aliquots at a range of temperatures (e.g., from 40°C to 70°C) for a short duration (e.g., 3 minutes) using a thermal cycler. Include an unheated control.[6][7]

  • Cell Lysis and Separation of Soluble Fraction:

    • Lyse the cells using a suitable method, such as repeated freeze-thaw cycles.[6][7]

    • Centrifuge the cell lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.[7]

    • Carefully collect the supernatant, which contains the soluble protein fraction.

  • Protein Analysis:

    • Determine the protein concentration of the soluble fractions.

    • Normalize the protein concentrations across all samples.

    • Analyze the amount of the target kinase (e.g., CDK4 or CDK6) in the soluble fraction by Western blotting using a specific primary antibody.

  • Data Analysis:

    • Quantify the band intensities from the Western blot.

    • For each treatment condition (inhibitor or DMSO), plot the percentage of the soluble target protein (relative to the unheated control) against the temperature.

    • A shift in the melting curve to a higher temperature in the inhibitor-treated samples compared to the DMSO control indicates target engagement.

Mandatory Visualization

CDK4/6 Signaling Pathway

The following diagram illustrates the core CDK4/6 signaling pathway and the mechanism of action of CDK4/6 inhibitors. Growth signals lead to the expression of Cyclin D, which complexes with and activates CDK4 and CDK6.[8][9] The active CDK4/6-Cyclin D complex then phosphorylates the Retinoblastoma (Rb) protein.[10] This phosphorylation event causes Rb to release the E2F transcription factor, which in turn promotes the transcription of genes required for the G1 to S phase transition in the cell cycle.[10] CDK4/6 inhibitors block the kinase activity of the CDK4/6-Cyclin D complex, thereby preventing Rb phosphorylation and halting cell cycle progression.[10]

CDK4_6_Pathway cluster_upstream Upstream Signaling cluster_core CDK4/6-Rb Pathway cluster_downstream Downstream Effects Growth Signals Growth Signals Cyclin D Cyclin D Growth Signals->Cyclin D CDK4/6-CyclinD Active CDK4/6- Cyclin D Complex Cyclin D->CDK4/6-CyclinD CDK4/6 CDK4/6 CDK4/6->CDK4/6-CyclinD pRb Phosphorylated Rb CDK4/6-CyclinD->pRb Phosphorylation Rb Rb Rb->pRb Rb-E2F Inactive Rb-E2F Complex Rb->Rb-E2F E2F E2F pRb->E2F Release E2F->Rb-E2F G1-S Transition Genes G1-S Transition Genes E2F->G1-S Transition Genes Transcription Rb-E2F->E2F Cell Cycle Progression Cell Cycle Progression G1-S Transition Genes->Cell Cycle Progression CDK4/6_Inhibitors Palbociclib Ribociclib Abemaciclib CDK4/6_Inhibitors->CDK4/6-CyclinD Inhibition

Caption: The CDK4/6-Rb signaling pathway and the point of inhibition by CDK4/6 inhibitors.

Experimental Workflow for Kinase Inhibitor Profiling

The following diagram outlines a typical experimental workflow for the comparative analysis of kinase inhibitor profiles, integrating both biochemical and cellular assays.

Kinase_Inhibitor_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cellular Assays Inhibitor_Prep Prepare Serial Dilutions of Inhibitors Kinase_Panel In Vitro Kinase Assay (e.g., ADP-Glo) Inhibitor_Prep->Kinase_Panel IC50_Determination Determine IC50 Values for a Panel of Kinases Kinase_Panel->IC50_Determination Selectivity_Analysis Analyze Kinase Selectivity Profile IC50_Determination->Selectivity_Analysis Final_Comparison Comparative Analysis of Kinase Profiles Selectivity_Analysis->Final_Comparison Cell_Treatment Treat Cells with Inhibitors CETSA Cellular Thermal Shift Assay (CETSA) Cell_Treatment->CETSA Phenotypic_Assay Cell-Based Phenotypic Assays (e.g., Proliferation, Cell Cycle) Cell_Treatment->Phenotypic_Assay Target_Engagement Confirm Intracellular Target Engagement CETSA->Target_Engagement Target_Engagement->Final_Comparison Cellular_Potency Determine Cellular Potency and Phenotypic Effects Phenotypic_Assay->Cellular_Potency Cellular_Potency->Final_Comparison

Caption: A generalized workflow for determining and comparing kinase inhibitor profiles.

References

Unlocking Synergistic Potential: A Comparative Guide to Fovinaciclib and PI3K Inhibitor Combinations in Oncology

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – A growing body of preclinical evidence highlights the potent synergistic anti-cancer effects of combining CDK4/6 inhibitors with inhibitors of the PI3K pathway. This guide provides a comprehensive comparison of this therapeutic strategy, with a focus on the emerging CDK4/6 inhibitor fovinaciclib. While direct experimental data on the combination of this compound with PI3K inhibitors is emerging, extensive research on other CDK4/6 inhibitors provides a strong predictive framework for the potential of this dual-targeted approach in treating various cancers, particularly hormone receptor-positive (HR+) breast cancer.

Rationale for Combination Therapy

The Cyclin D-CDK4/6-Rb axis and the PI3K/AKT/mTOR pathway are two critical signaling cascades frequently dysregulated in cancer, driving uncontrolled cell proliferation and survival. This compound, a selective inhibitor of CDK4 and CDK6, induces cell cycle arrest at the G1-S transition. PI3K inhibitors, on the other hand, block a key signaling node that promotes cell growth, metabolism, and survival.

Preclinical studies have consistently demonstrated that the inhibition of one pathway can lead to a compensatory activation of the other, limiting the efficacy of single-agent therapies. By simultaneously targeting both pathways, a more profound and durable anti-tumor response can be achieved, potentially overcoming intrinsic and acquired resistance mechanisms.

Preclinical Validation of Synergy: A Comparative Overview

While specific data for this compound in combination with PI3K inhibitors is not yet extensively published, numerous studies on other CDK4/6 inhibitors like palbociclib, ribociclib, and abemaciclib (B560072) have demonstrated significant synergy with various PI3K inhibitors across a range of cancer models.

Table 1: Summary of Preclinical Synergy Data for CDK4/6 and PI3K Inhibitor Combinations

CDK4/6 InhibitorPI3K InhibitorCancer ModelKey FindingsSynergy Quantification (Combination Index - CI)
PalbociclibAlpelisib (PI3Kα-specific)PIK3CA-mutant Breast Cancer Cell LinesEnhanced inhibition of cell proliferation, increased apoptosis, and tumor growth inhibition in xenograft models.CI < 1 (Synergistic)
RibociclibBuparlisib (pan-PI3K)ER+/HER2- Breast Cancer Cell LinesSynergistic growth inhibition and induction of cell cycle arrest.CI < 1 (Synergistic)
AbemaciclibTaselisib (PI3Kα/δ/γ inhibitor)Triple-Negative Breast Cancer (TNBC) Cell LinesIncreased apoptosis and suppression of tumor growth in vivo.CI < 1 (Synergistic)

Note: The Combination Index (CI) is a quantitative measure of drug interaction, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

Experimental Protocols

Cell Viability and Synergy Analysis

A standard method to assess the synergistic effect of drug combinations is the Chou-Talalay method, which calculates a Combination Index (CI).[1][2][3][4]

1. Cell Culture and Seeding:

  • Cancer cell lines are cultured in appropriate media and seeded into 96-well plates at a predetermined density.

  • Cells are allowed to adhere overnight before treatment.

2. Drug Treatment:

  • Cells are treated with a range of concentrations of the CDK4/6 inhibitor (e.g., this compound) and the PI3K inhibitor, both alone and in combination.

  • A constant ratio of the two drugs is typically used for combination treatments.

  • A vehicle control (e.g., DMSO) is included.

3. Cell Viability Assay:

  • After a defined incubation period (e.g., 72 hours), cell viability is assessed using a standard assay such as the MTT or CellTiter-Glo® Luminescent Cell Viability Assay.

4. Data Analysis and CI Calculation:

  • The dose-response curves for each drug and their combination are generated.

  • The CI is calculated using software like CompuSyn, based on the following equation: CI = (D)₁/(Dx)₁ + (D)₂/(Dx)₂ where (Dx)₁ and (Dx)₂ are the doses of drug 1 and drug 2 alone required to produce a certain effect (e.g., 50% inhibition), and (D)₁ and (D)₂ are the doses of drug 1 and drug 2 in combination that produce the same effect.[5]

In Vivo Xenograft Studies

1. Animal Models:

  • Immunocompromised mice (e.g., nude or SCID mice) are used.

  • Human cancer cells are implanted subcutaneously to establish tumors.

2. Drug Administration:

  • Once tumors reach a specified size, mice are randomized into treatment groups: vehicle control, single-agent CDK4/6 inhibitor, single-agent PI3K inhibitor, and the combination.

  • Drugs are administered according to a predetermined schedule and route (e.g., oral gavage).

3. Tumor Growth Measurement:

  • Tumor volume is measured regularly using calipers.

  • Animal body weight is monitored as an indicator of toxicity.

4. Endpoint Analysis:

  • At the end of the study, tumors are excised, weighed, and may be used for further analysis (e.g., Western blotting, immunohistochemistry) to assess downstream signaling pathway modulation.

Signaling Pathway Interactions

The synergistic effect of combining CDK4/6 and PI3K inhibitors stems from their convergent impact on key cell cycle and survival pathways.

CDK46_PI3K_Synergy cluster_0 Growth Factor Signaling cluster_1 PI3K/AKT Pathway cluster_2 CDK4/6-Rb Pathway Growth_Factors Growth Factors RTK Receptor Tyrosine Kinase (RTK) Growth_Factors->RTK PI3K PI3K RTK->PI3K CyclinD Cyclin D RTK->CyclinD stimulates expression PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR AKT->CyclinD upregulates Cell_Growth_Survival Cell Growth & Survival mTOR->Cell_Growth_Survival PI3K_Inhibitor PI3K Inhibitor PI3K_Inhibitor->PI3K CDK46 CDK4/6 CyclinD->CDK46 Rb Rb CDK46->Rb phosphorylates E2F E2F Rb->E2F pRb p-Rb G1_S_Transition G1-S Phase Transition E2F->G1_S_Transition This compound This compound (CDK4/6 Inhibitor) This compound->CDK46 Synergy_Workflow Start Start Cell_Culture 1. Seed cancer cells in 96-well plates Start->Cell_Culture Drug_Treatment 2. Treat with single agents and combinations Cell_Culture->Drug_Treatment Incubation 3. Incubate for 72-96 hours Drug_Treatment->Incubation Viability_Assay 4. Perform cell viability assay (e.g., MTT, CellTiter-Glo) Incubation->Viability_Assay Data_Acquisition 5. Measure absorbance or luminescence Viability_Assay->Data_Acquisition Dose_Response 6. Generate dose-response curves Data_Acquisition->Dose_Response CI_Calculation 7. Calculate Combination Index (CI) using Chou-Talalay method Dose_Response->CI_Calculation Synergy_Determination 8. Determine synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1) CI_Calculation->Synergy_Determination End End Synergy_Determination->End

References

Fovinaciclib Kinase Cross-Reactivity: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Fovinaciclib (also known as FCN-437c) is an orally administered, potent, and selective inhibitor of Cyclin-Dependent Kinase 4 (CDK4) and Cyclin-Dependent Kinase 6 (CDK6). These kinases are crucial regulators of the cell cycle, and their inhibition is a validated therapeutic strategy in certain cancers, particularly hormone receptor-positive (HR+), human epidermal growth factor receptor 2-negative (HER2-) breast cancer. This guide provides a comparative overview of the kinase selectivity of this compound, supported by available data and detailed experimental methodologies.

Kinase Inhibition Profile

The therapeutic efficacy of kinase inhibitors is intrinsically linked to their selectivity. High selectivity for the intended targets (on-target) minimizes off-target effects, which can lead to toxicity. This compound has been specifically designed for high potency and selectivity towards CDK4 and CDK6.

Quantitative Analysis of Kinase Inhibition
Kinase TargetThis compound (IC50)Palbociclib (IC50)Ribociclib (IC50)
CDK4/cyclin D1 Potent Inhibition (specific value not publicly available)11 nM10 nM
CDK6/cyclin D3 Potent Inhibition (specific value not publicly available)16 nM39 nM
CDK1/cyclin B No inhibitory activity[1][2]>5 µM>1 µM
CDK2/cyclin E No inhibitory activity[1][2]>5 µM>1 µM
CDK5/p25 No inhibitory activity[1][2]>10 µM>10 µM

Note: IC50 values represent the concentration of the inhibitor required to reduce the activity of the kinase by 50%. Lower values indicate greater potency. Data for Palbociclib and Ribociclib are sourced from publicly available literature and may vary depending on assay conditions.

Based on available information, this compound demonstrates a favorable selectivity profile by potently inhibiting CDK4 and CDK6 while sparing other key cell cycle-regulating CDKs such as CDK1 and CDK2.[1][2] This selectivity is crucial for minimizing side effects associated with broader CDK inhibition, such as myelosuppression, which can be linked to CDK1 and CDK2 inhibition.

Experimental Protocols

To determine the kinase selectivity profile of a compound like this compound, a comprehensive screening against a large panel of kinases is typically performed. The following methodology outlines a representative in vitro kinase assay protocol that could be employed for such an analysis.

KINOMEscan™ Assay: A Representative Protocol for Kinase Selectivity Profiling

This method quantifies the binding of a test compound to a panel of DNA-tagged kinases.

Principle: The assay is based on a competition binding format. A test compound is incubated with a panel of human kinases that are tagged with a unique DNA identifier. The kinase-compound mixture is then passed over an immobilized, broad-spectrum kinase inhibitor (the ligand). Kinases that do not bind to the test compound will bind to the immobilized ligand and be retained, while kinases bound to the test compound will not be retained and will be washed away. The amount of each kinase remaining is quantified by eluting the bound kinases and measuring the corresponding DNA tag using quantitative PCR (qPCR). The results are typically expressed as a percentage of the control (DMSO vehicle) binding.

Materials:

  • Test compound (e.g., this compound)

  • KINOMEscan™ kinase panel (e.g., DiscoverX panel of 468 kinases)

  • Binding buffer

  • Streptavidin-coated magnetic beads

  • Biotinylated affinity ligands

  • Wash buffer

  • Elution buffer

  • qPCR reagents

Procedure:

  • Preparation of Affinity Resin: Streptavidin-coated magnetic beads are incubated with a biotinylated, broad-spectrum kinase inhibitor to generate the affinity resin.

  • Binding Reaction: The test compound is prepared at the desired screening concentration (e.g., 1 µM) in the binding buffer. Each kinase from the panel is individually mixed with the test compound. A DMSO control is run in parallel for each kinase.

  • Incubation: The kinase-compound mixtures are incubated to allow for binding to reach equilibrium.

  • Affinity Capture: The affinity resin is added to each well, and the mixture is incubated to allow kinases not bound to the test compound to bind to the immobilized ligand.

  • Washing: The beads are washed to remove unbound proteins and the test compound.

  • Elution: The bound kinases are eluted from the beads.

  • Quantification: The amount of each kinase in the eluate is quantified by qPCR using primers specific for the DNA tag of each kinase.

  • Data Analysis: The amount of kinase detected in the presence of the test compound is compared to the amount detected in the DMSO control. The results are expressed as a percentage of control, where a lower percentage indicates stronger binding of the test compound to the kinase.

Signaling Pathway and Experimental Workflow

The diagrams below illustrate the CDK4/6 signaling pathway targeted by this compound and a typical experimental workflow for assessing kinase cross-reactivity.

CDK4_6_Pathway Mitogenic_Signals Mitogenic Signals (e.g., Growth Factors) Ras_Pathway Ras/MAPK Pathway Mitogenic_Signals->Ras_Pathway PI3K_Pathway PI3K/Akt Pathway Mitogenic_Signals->PI3K_Pathway CyclinD Cyclin D Synthesis Ras_Pathway->CyclinD PI3K_Pathway->CyclinD Active_Complex Active Cyclin D- CDK4/6 Complex CyclinD->Active_Complex CDK4_6 CDK4/6 CDK4_6->Active_Complex Rb Rb Active_Complex->Rb Phosphorylation Rb_E2F Rb-E2F Complex (Transcriptionally Inactive) Rb->Rb_E2F pRb p-Rb E2F E2F E2F->Rb_E2F Gene_Expression S-Phase Gene Expression E2F->Gene_Expression Activation Rb_E2F->Gene_Expression Repression pRb->E2F Release Cell_Cycle_Progression G1 to S Phase Progression Gene_Expression->Cell_Cycle_Progression This compound This compound This compound->Active_Complex Inhibition

This compound inhibits the active Cyclin D-CDK4/6 complex.

Kinase_Profiling_Workflow Compound Test Compound (e.g., this compound) Primary_Screen Primary Screen (Single High Concentration) Compound->Primary_Screen Kinase_Panel Broad Panel of Recombinant Kinases Kinase_Panel->Primary_Screen Data_Analysis_1 Identify Potential 'Hits' (% Inhibition > Threshold) Primary_Screen->Data_Analysis_1 Dose_Response Dose-Response Assay (IC50 Determination for Hits) Data_Analysis_1->Dose_Response Data_Analysis_2 Quantify Potency (IC50) and Determine Selectivity Profile Dose_Response->Data_Analysis_2 Report Generate Selectivity Report (Table and Kinome Map) Data_Analysis_2->Report

Workflow for kinase cross-reactivity profiling.

References

Fovinaciclib: A Comparative Analysis of Clinical Trial Data Against Standard of Care in HR+/HER2- Metastatic Breast Cancer

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the emerging CDK4/6 inhibitor, Fovinaciclib, with the established standard of care for hormone receptor-positive (HR+), human epidermal growth factor receptor 2-negative (HER2-) metastatic breast cancer. This analysis is based on publicly available clinical trial data and focuses on efficacy, safety, and experimental protocols to inform ongoing research and drug development efforts.

This compound (FCN-437c) is an orally bioavailable, selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6).[1] Its mechanism of action involves inhibiting the phosphorylation of the retinoblastoma protein (Rb), which prevents the cell cycle transition from G1 to S phase, thereby suppressing DNA replication and tumor cell proliferation.[1] Recently, this compound citrate (B86180) capsules have received marketing approval in China for the treatment of adult patients with HR+, HER2- locally advanced or metastatic breast cancer, to be used in combination with an aromatase inhibitor as initial endocrine therapy.[2]

This guide will compare the available clinical trial data for this compound with the pivotal trial data of the three established CDK4/6 inhibitors that form the cornerstone of standard of care in this setting: palbociclib (B1678290), ribociclib (B560063), and abemaciclib (B560072). It is important to note that the available data for this compound is from earlier phase trials (Phase 1b and 2), while the data for the standard of care is from more extensive Phase 3 trials.[3][4] Therefore, direct comparisons of long-term outcomes like median progression-free survival (PFS) and overall survival (OS) are preliminary and should be interpreted with caution until Phase 3 results for this compound become available. Two Phase 3 trials for this compound are currently ongoing (NCT05438810 and NCT05439499).[4]

There is currently no available clinical trial data for this compound in the context of Acute Myeloid Leukemia (AML). Therefore, a comparison with the standard of care for AML is not included in this guide.

Efficacy Data in HR+/HER2- Metastatic Breast Cancer

The following tables summarize the key efficacy endpoints from clinical trials of this compound and the standard-of-care CDK4/6 inhibitors in combination with endocrine therapy for the first-line treatment of HR+/HER2- advanced or metastatic breast cancer.

Table 1: this compound Efficacy Data (Early Phase Trials)

Clinical TrialTreatment ArmNumber of PatientsObjective Response Rate (ORR)Clinical Benefit Rate (CBR)Median Progression-Free Survival (PFS)
Phase 1b (NCT04488107) [3][5]This compound + Letrozole (B1683767)2957.1%82.1%Not Reached
Phase 2 (Cohort 1) [4]This compound + Fulvestrant3631.4%-12.9 months

Table 2: Standard of Care CDK4/6 Inhibitors Efficacy Data (Pivotal Phase 3 Trials)

Clinical TrialTreatment ArmNumber of PatientsMedian Progression-Free Survival (PFS)Median Overall Survival (OS)
PALOMA-2 (NCT01740427) [6]Palbociclib + Letrozole44424.8 months53.9 months (not statistically significant vs. placebo)
MONALEESA-2 (NCT01958021) [2]Ribociclib + Letrozole33425.3 months63.9 months
MONARCH 3 (NCT02246621) [7][8]Abemaciclib + NSAI*32828.2 months66.8 months (not statistically significant vs. placebo)

*Non-steroidal aromatase inhibitor (anastrozole or letrozole)

Safety and Tolerability

The safety profiles of CDK4/6 inhibitors are characterized by a class effect of myelosuppression, particularly neutropenia. The available data for this compound suggests a similar safety profile to the established CDK4/6 inhibitors.

Table 3: Key Grade ≥3 Adverse Events (AEs) for this compound and Standard of Care CDK4/6 Inhibitors

Adverse EventThis compound + Letrozole (Phase 1b)[3][9]Palbociclib + Letrozole (PALOMA-2)[6]Ribociclib + Letrozole (MONALEESA-2)[10]Abemaciclib + NSAI (MONARCH 3)
Neutropenia 82.8%66.4%62.9%41.3%
Leukopenia 48.3%24.8%21.0%19.3%
Diarrhea Not Reported1.4%1.2%9.5%
Hepatobiliary Toxicity Not ReportedNot Reported11.1% (ALT increase)8.0% (ALT increase)

*Data for MONARCH 3 from product information.

Experimental Protocols and Methodologies

A clear understanding of the trial designs is crucial for interpreting the comparative data.

This compound Clinical Trials
  • Phase 1b (NCT04488107): This dose-expansion study evaluated the safety and preliminary efficacy of this compound in combination with letrozole in postmenopausal women with previously untreated HR+/HER2- advanced breast cancer.[3][5] Patients received this compound orally once daily on a 21-day-on and 7-day-off schedule.[3][5] The recommended Phase 2 dose (RP2D) was determined to be 200 mg.[3][5]

  • Phase 2: This multicenter, open-label study evaluated the antitumor activity, pharmacokinetics, and safety of this compound. Cohort 1 enrolled post-menopausal patients (treatment-naïve or second-line) who received this compound (200 mg QD, 21/7 schedule) plus fulvestrant. Cohort 2 enrolled pre-menopausal, treatment-naïve patients who received this compound plus letrozole and goserelin.[4]

Standard of Care Pivotal Trials
  • PALOMA-2 (NCT01740427): A randomized, double-blind, placebo-controlled Phase 3 trial that evaluated the efficacy and safety of palbociclib in combination with letrozole versus placebo plus letrozole as initial endocrine-based therapy in postmenopausal women with ER+/HER2- advanced breast cancer.[6]

  • MONALEESA-2 (NCT01958021): A randomized, double-blind, placebo-controlled Phase 3 trial that investigated the efficacy and safety of ribociclib in combination with letrozole compared to placebo plus letrozole in postmenopausal women with HR+/HER2- advanced breast cancer who had received no prior therapy for advanced disease.[2]

  • MONARCH 3 (NCT02246621): A randomized, double-blind, placebo-controlled Phase 3 study that assessed the efficacy and safety of abemaciclib in combination with a nonsteroidal aromatase inhibitor (anastrozole or letrozole) versus placebo plus an NSAI as initial therapy for postmenopausal women with HR+/HER2- advanced breast cancer.[7]

Visualizing the Mechanism of Action and Clinical Trial Workflow

To further elucidate the concepts discussed, the following diagrams have been generated using the DOT language.

Fovinaciclib_Mechanism_of_Action cluster_0 Cell Cycle Progression (G1 to S Phase) cluster_1 Inhibition by this compound Cyclin D Cyclin D CDK4/6 CDK4/6 Cyclin D->CDK4/6 binds & activates Rb Rb Protein CDK4/6->Rb phosphorylates CDK4/6_inhibited CDK4/6 E2F E2F Rb->E2F releases Rb_unphosphorylated Rb Protein (unphosphorylated) S-Phase Genes S-Phase Gene Transcription E2F->S-Phase Genes E2F_bound E2F This compound This compound This compound->CDK4/6_inhibited inhibits Rb_unphosphorylated->E2F_bound remains bound to Cell Cycle Arrest Cell Cycle Arrest E2F_bound->Cell Cycle Arrest leads to

Caption: Mechanism of action of this compound in inhibiting the CDK4/6-Rb pathway.

Clinical_Trial_Workflow cluster_Patient_Journey Patient Enrollment and Treatment cluster_Data_Collection Data Collection and Analysis Eligibility Patient Screening (HR+/HER2- mBC, Treatment-Naïve) Randomization Randomization Eligibility->Randomization Arm_A This compound + Endocrine Therapy Randomization->Arm_A Arm A Arm_B Placebo + Endocrine Therapy Randomization->Arm_B Arm B Treatment_Cycles Treatment Cycles (e.g., 28 days) Arm_A->Treatment_Cycles Arm_B->Treatment_Cycles Tumor_Assessment Tumor Assessments (e.g., RECIST 1.1) Treatment_Cycles->Tumor_Assessment Safety_Monitoring Adverse Event Monitoring Treatment_Cycles->Safety_Monitoring Endpoint_Analysis Analysis of Endpoints (PFS, ORR, OS) Tumor_Assessment->Endpoint_Analysis Safety_Monitoring->Endpoint_Analysis

Caption: Generalized workflow for a randomized controlled clinical trial of a CDK4/6 inhibitor.

References

Safety Operating Guide

Navigating the Disposal of Fovinaciclib: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Absence of specific manufacturer guidelines necessitates adherence to general best practices for antineoplastic agents. Researchers, scientists, and drug development professionals handling Fovinaciclib, a cyclin-dependent kinase (CDK) inhibitor with antineoplastic properties, must observe rigorous disposal procedures to ensure laboratory safety and environmental protection.[1][2] In the absence of explicit disposal instructions from the manufacturer, the following step-by-step guidance, synthesized from established protocols for cytotoxic and hazardous pharmaceutical waste, should be implemented.

Personal Protective Equipment (PPE) is Non-Negotiable

Prior to handling this compound in any form, personnel must be equipped with appropriate Personal Protective Equipment (PPE) to minimize exposure risks. This includes:

  • Double gloving: Wear two pairs of chemotherapy-grade gloves.

  • Protective gown: A disposable, solid-front gown is essential.

  • Eye and face protection: Use safety goggles or a face shield.

  • Respiratory protection: A fit-tested respirator (e.g., N95) may be necessary depending on the handling procedure and risk assessment.

Segregation and Collection: The First Line of Defense

Proper waste segregation at the point of generation is critical to prevent cross-contamination and ensure appropriate disposal pathways.

1. Identify this compound Waste Streams: Categorize all materials that have come into contact with this compound. This includes:

  • Bulk Contaminated Waste: Unused or expired this compound, partially used vials, and materials used to clean up significant spills.
  • Trace Contaminated Waste: Empty vials, syringes, needles, PPE (gloves, gowns), and other disposable items with minimal residual drug.
  • Sharps Waste: Needles, syringes, and other sharp instruments contaminated with this compound.

2. Utilize Designated Waste Containers:

  • Bulk and Trace Solid Waste: Collect in a designated, leak-proof, and puncture-resistant container clearly labeled as "Hazardous Drug Waste" or "Chemotherapy Waste." These containers are often color-coded, typically yellow or purple.[3]
  • Liquid Waste: Collect in a sealed, leak-proof container. Do not dispose of liquid this compound waste down the drain.[4]
  • Sharps Waste: Immediately place all contaminated sharps into a designated, puncture-resistant sharps container that is also clearly labeled for chemotherapy waste.[3][5]

Disposal Procedures: A Step-by-Step Protocol

  • Containment at the Source: All waste items must be placed in the appropriate, labeled container immediately after use to minimize the risk of exposure and environmental contamination.

  • Sealing and Labeling: Once a waste container is full (typically three-quarters capacity), securely seal it. Ensure the label is complete and clearly visible, indicating the contents as "Hazardous Drug Waste" and including the date.

  • Storage: Store sealed waste containers in a designated, secure area away from general laboratory traffic until they are collected for disposal. This area should be clearly marked as a hazardous waste accumulation site.

  • Professional Disposal: Arrange for the collection and disposal of this compound waste through a licensed hazardous waste management company. These specialized services ensure that the waste is transported and destroyed in compliance with all federal, state, and local regulations, typically via incineration at a permitted facility.[6][7]

Chemical and Physical Properties of this compound

For reference and safe handling, the following table summarizes key chemical and physical properties of this compound.

PropertyValue
Molecular Formula C29H40N8OS
Molecular Weight 548.75 g/mol
CAS Number 2146171-49-3
Appearance To be determined
Solubility To be determined
Storage Condition Dry, dark, and at 0 - 4°C for short term (days to weeks) or -20°C for long term (months to years).[8]

This compound Disposal Workflow

The following diagram illustrates the logical flow for the proper disposal of this compound waste in a laboratory setting.

Fovinaciclib_Disposal_Workflow cluster_generation Waste Generation & Segregation cluster_collection Waste Collection cluster_disposal Final Disposal start Handling this compound (with appropriate PPE) bulk Bulk Contaminated Waste (Unused drug, significant spills) start->bulk trace Trace Contaminated Waste (Empty vials, used PPE) start->trace sharps Contaminated Sharps (Needles, syringes) start->sharps bulk_container Labeled Hazardous Waste Container (Yellow/Purple) bulk->bulk_container trace_container Labeled Hazardous Waste Container (Yellow/Purple) trace->trace_container sharps_container Chemotherapy Sharps Container sharps->sharps_container storage Secure Storage Area (Labeled for Hazardous Waste) bulk_container->storage trace_container->storage sharps_container->storage disposal Licensed Hazardous Waste Disposal (Incineration) storage->disposal

Caption: Workflow for the safe disposal of this compound waste.

References

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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.